Product packaging for Bandrowski's base(Cat. No.:CAS No. 20048-27-5)

Bandrowski's base

Cat. No.: B1216380
CAS No.: 20048-27-5
M. Wt: 318.4 g/mol
InChI Key: KKJZEUXMWDXPAU-UHFFFAOYSA-N
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Description

Bandrowski's base is a quinone imine having amino substituents in the 2- and 5-positions and 4-aminophenyl substituents on both of the imine nitrogens. It is a trimer formed from 1,4-phenylenediamine. It has a role as a mutagen and an allergen. It derives from a 1,4-phenylenediamine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N6 B1216380 Bandrowski's base CAS No. 20048-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-bis[(4-aminophenyl)imino]cyclohexa-1,4-diene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6/c19-11-1-5-13(6-2-11)23-17-9-16(22)18(10-15(17)21)24-14-7-3-12(20)4-8-14/h1-10H,19-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJZEUXMWDXPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=C2C=C(C(=NC3=CC=C(C=C3)N)C=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044031
Record name Bandrowski's base
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Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20048-27-5
Record name Bandrowski's base
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Record name Bandrowski's base
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Record name Bandrowski's base
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Record name N,N-(2,5-DIAMINO-2,5-CYCLOHEXADIENE-1,4-DIYLIDENE)BIS-1,4-BENZENEDIAMINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Bandrowski's Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bandrowski's base, a trimeric compound formed from the oxidation of p-phenylenediamine (PPD). This document details its chemical structure, physicochemical properties, synthesis, and toxicological significance, presenting data in a structured format for scientific and research applications.

Chemical Identity and Structure

This compound, first prepared by the Polish chemist Ernst Bandrowski, is a significant compound in the fields of organic synthesis and toxicology.[1] It is primarily known as a byproduct formed during the oxidative process of permanent hair dyeing, where PPD is a key ingredient.[1][2]

The structure of this compound is a quinone imine with amino substituents at the 2- and 5-positions and 4-aminophenyl groups on both imine nitrogens.[3][4][5] It is systematically named N,N''-(2,5-diamino-2,5-cyclohexadiene-1,4-diylidene)bis(1,4-benzenediamine).[1] X-ray crystallography studies have confirmed its solid-state structure, revealing that the molecules are positioned across crystallographic inversion centers.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name 3,6-bis[(4-aminophenyl)imino]cyclohexa-1,4-diene-1,4-diamine[1]
CAS Number 20048-27-5[1][2][6][7][8]
Molecular Formula C₁₈H₁₈N₆[1][2][3][4][6][7][8]
Canonical SMILES N(C1=CC=C(N)C=C1)=C2C=C(N)C(=NC3=CC=C(N)C=C3)C=C2N[6]
InChI InChI=1S/C18H18N6/c19-11-1-5-13(6-2-11)23-17-9-16(22)18(10-15(17)21)24-14-7-3-12(20)4-8-14/h1-10H,19-22H2[6][7]
InChIKey KKJZEUXMWDXPAU-UHFFFAOYSA-N[6][7]

Physicochemical and Computed Properties

This compound appears as a yellow to dark brown crystalline solid.[1][7] Its properties have been characterized through various experimental and computational methods.

Table 2: Physicochemical and Computed Properties of this compound

PropertyValueSource(s)
Molecular Weight 318.38 g/mol [1][3][4][6][7]
Appearance Yellow or dark brown crystalline solid[1][7]
Melting Point 296-298 °C (crude), 310-311 °C (from alcohol)[9]
Boiling Point (Predicted) 523.5 °C at 760 mmHg[3]
Density (Predicted) 1.36 ± 0.1 g/cm³[3]
pKa (Predicted) 5.81 ± 0.10[4]
XLogP3 1.4[3][4]
Topological Polar Surface Area 129 Ų[3][4]
Hydrogen Bond Donor Count 4[3][4]
Hydrogen Bond Acceptor Count 6[3][4]
Rotatable Bond Count 2[3][4]

Synthesis and Formation

This compound is not typically synthesized as a primary target but is formed as a product of the self-coupling of p-phenylenediamine (PPD) under oxidative conditions.[1][10] This reaction is particularly relevant in the application of permanent hair dyes, where PPD is oxidized by agents like hydrogen peroxide in an alkaline medium.[2][8] The formation is favored at a pH greater than 9.0.[2][8]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions PPD p-Phenylenediamine (PPD) Mix Aqueous Solution PPD->Mix H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Mix NH4OH Ammonium Hydroxide (NH₄OH) NH4OH->Mix Alkaline Alkaline pH (9.5) Reaction Oxidative Self-Coupling Alkaline->Reaction RT Room Temperature RT->Reaction Time 24 hours Time->Reaction Mix->Reaction Stirring Product This compound (Trimer) Reaction->Product Formation

Caption: Synthesis workflow for this compound from p-phenylenediamine.

The following protocol is based on the method described by Ritter and Schmitz for the synthesis of this compound.[8]

  • Dissolution: Dissolve 5 grams of p-phenylenediamine (PPD) in 375 mL of water.

  • pH Adjustment: Add 1.5 mL of 28% ammonium hydroxide to the solution to adjust the pH to approximately 9.5.

  • Oxidation: Add 62.5 mL of 3% hydrogen peroxide to the alkaline PPD solution.

  • Incubation: Keep the resulting solution under room conditions for 24 hours to allow for the formation of this compound.

  • Isolation: The product can be isolated from the reaction mixture, yielding an ochre yellow solid.[9]

Toxicological and Biological Significance

This compound is of significant interest to toxicologists and drug development professionals due to its adverse biological effects. It is a known potent mutagen and a suspected carcinogen.[11][12][13] The formation of this compound from PPD is a primary concern in the safety assessment of hair dye formulations.[11][13] It is also recognized as a potent allergen, contributing to allergic contact dermatitis (ACD) in sensitized individuals.[3][4][13][14]

Logical_Relationship cluster_effects Biological Effects PPD p-Phenylenediamine (PPD) in Hair Dyes Oxidation Oxidation (e.g., with H₂O₂) PPD->Oxidation BB This compound (Trimer Formation) Oxidation->BB Mutagenicity Mutagenicity (DNA Alteration) BB->Mutagenicity Carcinogenicity Potential Carcinogenicity BB->Carcinogenicity Allergenicity Allergenicity (Contact Dermatitis) BB->Allergenicity

Caption: Formation of this compound and its associated biological effects.

Table 3: Toxicological Data for this compound

TestSpeciesEndpointValueSource(s)
Acute Fish Toxicity Fish EmbryoLC503.478 mg/L (preliminary)

Crystallographic Data

The crystal structure of this compound has been determined, providing precise information on its three-dimensional conformation.

Table 4: Crystal Structure Data for this compound

ParameterValueSource(s)
Crystal System Monoclinic[15]
Space Group P 1 21/n 1[15]
Unit Cell Dimensions
a5.396 Å[15]
b7.935 Å[15]
c18.311 Å[15]
α90.00°[15]
β93.71°[15]
γ90.00°[15]
Z Value 2[15]

Conclusion

This compound is a chemically and toxicologically important trimer of p-phenylenediamine. Its well-defined chemical structure and properties, coupled with its formation during common oxidative processes, make it a crucial molecule for study in the fields of organic chemistry, materials science, and toxicology. The data and protocols presented in this guide offer a foundational resource for professionals engaged in research and development involving this compound.

References

The Formation of Bandrowski's Base: A Deep Dive into the Mechanism of p-Phenylenediamine Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bandrowski's base, a trimer of p-phenylenediamine (PPD), is a compound of significant interest in the fields of toxicology, dermatology, and materials science.[1][2] Formed through the oxidative self-coupling of PPD, a primary intermediate in many permanent hair dye formulations, its presence is associated with allergic contact dermatitis and other adverse health effects.[2][3] Understanding the mechanism of its formation is crucial for developing safer consumer products and for researchers investigating the biological activity of PPD and its derivatives. This technical guide provides a comprehensive overview of the formation of this compound from p-phenylenediamine, detailing the reaction mechanism, experimental protocols, and factors influencing its synthesis.

Reaction Mechanism

The formation of this compound (C₁₈H₁₈N₆, CAS No: 20048-27-5) is an oxidative trimerization of p-phenylenediamine.[1][4] The reaction is typically carried out in an alkaline aqueous solution with an oxidizing agent, most commonly hydrogen peroxide.[1] The reaction proceeds through a series of complex steps involving the formation of reactive intermediates.

The initial and rate-controlling step is the oxidation of p-phenylenediamine to a reactive intermediate, the p-benzoquinone diimine (p-BQDI). This species can exist as a radical cation. This electrophilic intermediate then attacks a neutral molecule of p-phenylenediamine. The resulting dimer undergoes further oxidation and coupling with another molecule of the p-BQDI intermediate to form the final trimeric structure of this compound.

The overall reaction is highly dependent on the pH of the solution, with alkaline conditions (pH > 10) significantly favoring the formation of the trimer.[1] The concentration of the oxidizing agent and the initial concentration of p-phenylenediamine also play a crucial role in the reaction kinetics.[1] It is noteworthy that the self-coupling of PPD to form this compound is considered a slow reaction, particularly in the presence of "coupler" molecules which are typically included in hair dye formulations to react with PPD and form the desired color.

A simplified logical flow of the reaction is depicted below:

Bandrowski_Formation_Logic PPD p-Phenylenediamine Intermediate Reactive Intermediates (p-Benzoquinone diimine) PPD->Intermediate Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Intermediate Alkaline Alkaline Conditions (pH > 10) Alkaline->Intermediate Dimer Dimeric Species Intermediate->Dimer Coupling with PPD Trimer This compound Dimer->Trimer Further Oxidation & Coupling

Caption: Logical workflow for the formation of this compound.

A more detailed representation of the proposed reaction pathway is as follows:

Reaction_Mechanism cluster_start Reactants cluster_intermediates Intermediates cluster_product Product PPD p-Phenylenediamine (PPD) BQDI p-Benzoquinone diimine (BQDI) PPD->BQDI Oxidation (rate-controlling) Dimer_intermediate Triaminodiphenylamine (Dimer Intermediate) PPD->Dimer_intermediate H2O2 Hydrogen Peroxide (H₂O₂) H2O2->BQDI OH_minus Hydroxide Ions (OH⁻) (Alkaline pH) OH_minus->BQDI BQDI->Dimer_intermediate Electrophilic attack on PPD Reduced_BB Reduced form of This compound BQDI->Reduced_BB Dimer_intermediate->Reduced_BB Attack by another BQDI BB This compound Reduced_BB->BB Oxidation

Caption: Proposed reaction mechanism for this compound formation.

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound, adapted from the literature.[1]

Materials:

  • p-Phenylenediamine (PPD)

  • Ammonium hydroxide (28%)

  • Hydrogen peroxide (3%)

  • Deionized water

Procedure:

  • Dissolve 5 g of p-phenylenediamine in 375 mL of deionized water in a suitable reaction vessel.

  • Add 1.5 mL of 28% ammonium hydroxide to the solution and adjust the pH to 9.5.

  • Slowly add 62.5 mL of 3% hydrogen peroxide to the reaction mixture.

  • Allow the solution to stand at room temperature for 24 hours.

  • After 24 hours, filter the solution to collect the crystalline product.

  • The collected crystals can be further purified by recrystallization.

  • Confirm the identity of the product by melting point determination and spectroscopic analysis.

The general workflow for the synthesis and characterization of this compound is outlined below:

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start Dissolve PPD in water add_nh4oh Add NH₄OH (Adjust pH to 9.5) start->add_nh4oh add_h2o2 Add H₂O₂ add_nh4oh->add_h2o2 react React for 24h at room temperature add_h2o2->react filter Filter to collect crude product react->filter recrystallize Recrystallization (Optional) filter->recrystallize hplc HPLC Analysis filter->hplc melting_point Melting Point Determination recrystallize->melting_point recrystallize->hplc spectroscopy Spectroscopic Analysis (NMR, FTIR, UV-Vis) recrystallize->spectroscopy

Caption: Experimental workflow for this compound synthesis.

Data Presentation

While a detailed experimental protocol is available, specific quantitative data for the yield and spectroscopic characterization of this compound is not consistently reported in the readily available scientific literature. The following tables summarize the type of data that would be essential for a complete technical profile of this compound.

Table 1: Synthesis of this compound - Reaction Parameters

ParameterValueReference
Starting Materialp-Phenylenediamine[1]
Oxidizing AgentHydrogen Peroxide (3%)[1]
SolventWater[1]
Catalyst/BaseAmmonium Hydroxide[1]
pH9.5[1]
Reaction Time24 hours[1]
TemperatureRoom Temperature[1]
Yield Not Reported

Table 2: Spectroscopic Data for this compound

TechniqueParameterValueReference
¹H NMR Chemical Shift (δ)Data Not Available
¹³C NMR Chemical Shift (δ)Data Not Available
FTIR Wavenumber (cm⁻¹)Data Not Available
UV-Vis λmax (nm)Data Not Available
Molar Extinction Coefficient (ε)Data Not Available

Table 3: Kinetic Data for this compound Formation

ParameterConditionValueReference
Rate Constant Alkaline pHData Not Available
Reaction Order Data Not Available
Activation Energy Data Not Available

Conclusion

The formation of this compound from p-phenylenediamine is a complex oxidative process that is highly influenced by reaction conditions, particularly pH. While the overall reaction mechanism and a reliable synthetic protocol have been established, there is a notable lack of comprehensive quantitative data in the public domain regarding reaction yields, detailed spectroscopic characteristics, and kinetic parameters. Further research to quantify these aspects would be invaluable for a more complete understanding of this important PPD derivative and for the development of predictive models for its formation in various applications. This would ultimately contribute to the design of safer consumer products and provide a more robust dataset for toxicological and dermatological studies.

References

The Discovery, Synthesis, and Toxicological Profile of Bandrowski's Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bandrowski's base, a trimeric oxidation product of p-phenylenediamine (PPD), has been a subject of scientific interest since its discovery in the late 19th century. Initially identified as a component in oxidative hair dyes, its potent allergenic and potential mutagenic properties have made it a significant molecule in the fields of toxicology, dermatology, and drug development. This in-depth technical guide provides a comprehensive overview of the history, synthesis, and biological activities of this compound. Detailed experimental protocols for its synthesis and key toxicological assays are presented, along with a summary of its physicochemical and toxicological data. Furthermore, this guide includes detailed diagrams of its formation pathway, experimental workflows, and the signaling cascade associated with its allergenic response to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

p-Phenylenediamine (PPD) is a primary intermediate used extensively in the cosmetic industry, particularly in permanent hair dyes. Under oxidative conditions, typically facilitated by hydrogen peroxide in an alkaline medium, PPD undergoes a series of reactions to form complex colorants. However, a notable side reaction is the self-condensation of three PPD molecules to form a trimer known as this compound.

This compound, with the chemical formula C₁₈H₁₈N₆ and CAS number 20048-27-5, is a potent contact allergen and a suspected mutagen. Its formation in hair dye preparations is a significant safety concern, driving research into its toxicological mechanisms and the development of safer alternatives. This guide aims to provide a detailed technical resource on this compound, covering its historical discovery, synthesis, and the experimental methods used to characterize its biological effects.

History and Discovery

This compound is named after the Polish chemist Ernest Tytus Bandrowski (1853-1920).[1][2][3] A professor at the Jagiellonian University, Bandrowski was a prominent chemist who also studied crystalloluminescence and described several other chemical compounds, including acetylenedicarboxylic acid.[1][4] His work in the late 19th century on the oxidation products of p-phenylenediamine led to the identification of this trimeric structure, which subsequently bore his name. The formation of this compound was noted as a significant reaction in the context of fur and hair dyeing processes.[5]

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in Table 1. This includes its molecular properties, reported melting point, spectral data, and toxicological endpoints.

PropertyValueReference(s)
Molecular Formula C₁₈H₁₈N₆[6]
CAS Number 20048-27-5[6]
Melting Point 120-125 °C[2]
UV/Vis λmax 282 nm, 528 nm[2]
HPLC Retention Time 4.696 min[1]
LLNA EC3 Value 0.03%[7][8]

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of p-phenylenediamine. The method described by Ritter and Schmitz is a commonly cited procedure.[6]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the method of Ritter and Schmitz as described in the literature.[6]

Materials:

  • p-Phenylenediamine (PPD)

  • Deionized water

  • Ammonium hydroxide (28%)

  • Hydrogen peroxide (3%)

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • pH meter or pH indicator strips

Procedure:

  • Dissolve 5 g of p-phenylenediamine in 375 mL of deionized water in a suitable beaker or flask.

  • Add 1.5 mL of 28% ammonium hydroxide to the solution.

  • Adjust the pH of the solution to 9.5 using additional ammonium hydroxide or a suitable acid if necessary.

  • Slowly add 62.5 mL of 3% hydrogen peroxide to the solution while stirring.

  • Allow the solution to stand at room temperature for 24 hours. During this time, the crystalline product will precipitate.

  • After 24 hours, filter the solution to collect the crystalline this compound.

  • Wash the collected crystals with a small amount of cold deionized water.

  • Dry the product, for example, in a desiccator under vacuum.

  • The identity of the product can be confirmed by melting point determination and spectroscopic methods.

Note: Percentage yield and purification details such as recrystallization solvents are not consistently reported in the readily available literature. Researchers should optimize these parameters for their specific needs.

Mechanism of Formation

The formation of this compound from p-phenylenediamine proceeds through a multi-step oxidative coupling reaction. The currently accepted mechanism involves the initial oxidation of PPD to p-benzoquinonediimine (PBDI). The rate-controlling step is the electrophilic attack of the protonated form of PBDI on a neutral PPD molecule. This is followed by a second, rapid attack of another protonated PBDI molecule and subsequent oxidation to form the final trimeric structure.

Bandrowski_Formation PPD1 p-Phenylenediamine (PPD) PBDI p-Benzoquinonediimine (PBDI) PPD1->PBDI Oxidation (H₂O₂) Protonated_PBDI Protonated PBDI PBDI->Protonated_PBDI + H⁺ Dimer_Intermediate 2,4',5-Triaminodiphenylamine (Dimer Intermediate) Protonated_PBDI->Dimer_Intermediate Electrophilic attack on another PPD Reduced_BB Reduced this compound Dimer_Intermediate->Reduced_BB Attack by another Protonated PBDI BB This compound Reduced_BB->BB Oxidation PPD2 PPD (regenerated) Reduced_BB->PPD2 Reduction of PBDI

Caption: Formation pathway of this compound from p-phenylenediamine.

Toxicological Assessment

This compound is a well-documented skin sensitizer and a suspected mutagen. The following sections detail the experimental protocols for two key toxicological assays used to assess these endpoints.

Mutagenicity Assessment: The Ames Test

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

This is a generalized protocol for the Ames test.

Materials:

  • Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537)

  • Minimal glucose agar plates

  • Top agar

  • Histidine/biotin solution

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive and negative controls

  • S9 fraction (for metabolic activation)

  • Sterile test tubes, pipettes, and spreader

Procedure:

  • Preparation: Prepare overnight cultures of the Salmonella tester strains. Prepare the test compound solutions at various concentrations.

  • Assay: In a sterile test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (or buffer for assays without metabolic activation).

  • Incubation: Incubate the mixture at 37°C for 20-30 minutes.

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the test tube, vortex gently, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_plating Plating cluster_incubation_scoring Incubation & Scoring Culture Overnight culture of Salmonella typhimurium (his-) Mix Mix Culture, Test Compound, and S9 Mix/Buffer Culture->Mix Test_Compound Test Compound Solution (e.g., this compound) Test_Compound->Mix S9 S9 Mix (for metabolic activation) S9->Mix Incubate1 Incubate at 37°C Mix->Incubate1 Add_Top_Agar Add Molten Top Agar Incubate1->Add_Top_Agar Pour Pour onto Minimal Glucose Agar Plate Add_Top_Agar->Pour Incubate2 Incubate at 37°C for 48-72h Pour->Incubate2 Count Count Revertant Colonies (his+) Incubate2->Count Result Mutagenic if significant increase in colonies vs. control Count->Result

Caption: Experimental workflow for the Ames test.

Skin Sensitization Assessment: The Murine Local Lymph Node Assay (LLNA)

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of chemicals. It measures the proliferation of lymphocytes in the draining lymph nodes following topical application of the test substance.

This is a generalized protocol for the LLNA.

Materials:

  • Mice (typically CBA/J strain)

  • Test compound (this compound) in a suitable vehicle (e.g., acetone/olive oil)

  • Positive and vehicle controls

  • Radiolabeled thymidine (e.g., ³H-thymidine)

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Dosing: Apply the test compound solution to the dorsal surface of the ears of the mice for three consecutive days.

  • Rest Period: Allow a two-day rest period.

  • Thymidine Injection: On day 6, inject the mice with radiolabeled thymidine intravenously.

  • Node Excision: Five hours after the thymidine injection, euthanize the mice and excise the auricular lymph nodes.

  • Cell Suspension: Prepare a single-cell suspension of the lymph node cells in PBS.

  • Precipitation: Precipitate the DNA with TCA.

  • Counting: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculation: Calculate the Stimulation Index (SI) by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result for sensitization.

LLNA_Workflow cluster_dosing Dosing Phase (Days 1-3) cluster_proliferation Proliferation & Labeling Phase (Days 4-6) cluster_analysis Analysis Phase (Day 6) cluster_result Result Calculation Apply_Compound Topical application of Test Compound to mouse ears Rest Rest Period (Days 4-5) Apply_Compound->Rest Inject IV injection of ³H-Thymidine (Day 6) Rest->Inject Euthanize Euthanize mice 5h post-injection Inject->Euthanize Excise_Nodes Excise auricular lymph nodes Euthanize->Excise_Nodes Prepare_Cells Prepare single-cell suspension Excise_Nodes->Prepare_Cells Measure_Proliferation Measure ³H-Thymidine incorporation Prepare_Cells->Measure_Proliferation Calculate_SI Calculate Stimulation Index (SI) Measure_Proliferation->Calculate_SI Result Positive if SI ≥ 3 Calculate_SI->Result

Caption: Experimental workflow for the Murine Local Lymph Node Assay (LLNA).

Signaling Pathway of Skin Sensitization

This compound, like many chemical allergens, is a hapten. It is a small, reactive molecule that must first bind to endogenous proteins in the skin to become immunogenic. This hapten-protein complex is then recognized by antigen-presenting cells (APCs), such as Langerhans cells, initiating a complex signaling cascade that leads to the activation of T-cells and the development of allergic contact dermatitis.

Skin_Sensitization_Pathway cluster_skin Epidermis cluster_lymph_node Draining Lymph Node cluster_response Elicitation Phase (Re-exposure) BB This compound (Hapten) Hapten_Protein Hapten-Protein Complex BB->Hapten_Protein Covalent Binding Protein Skin Protein Protein->Hapten_Protein Langerhans_Cell Langerhans Cell (APC) Hapten_Protein->Langerhans_Cell Uptake & Processing Migrating_LC Migrating APC Langerhans_Cell->Migrating_LC Migration Naive_T_Cell Naive T-Cell Migrating_LC->Naive_T_Cell Antigen Presentation Activated_T_Cell Activated & Proliferating Effector T-Cells Naive_T_Cell->Activated_T_Cell Activation & Clonal Expansion Memory_T_Cell Memory T-Cells Activated_T_Cell->Memory_T_Cell Inflammatory_Response Inflammatory Response (Allergic Contact Dermatitis) Memory_T_Cell->Inflammatory_Response Activation upon re-exposure

References

The Role of Bandrowski's Base in Hair Dye Allergy: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

p-Phenylenediamine (PPD) is a primary intermediate used in over 90% of permanent oxidative hair dye formulations. Its low molecular weight and high protein-binding capacity allow it to penetrate the hair shaft, leading to permanent color when oxidized.[1] However, PPD is also a potent skin allergen and a leading cause of allergic contact dermatitis (ACD) from hair dye use.[2] The mechanism of sensitization is complex, as PPD itself is a prohapten, meaning it is not reactive towards proteins until it is activated.[1][3] This activation occurs during the dyeing process, which involves mixing PPD with an oxidizing agent, typically hydrogen peroxide, in an alkaline medium.[4][5] This oxidative process generates several reactive intermediates, including the highly immunogenic trimer known as Bandrowski's base (BB).[6] This whitepaper provides a detailed examination of the formation of this compound, its role in the pathogenesis of hair dye allergy, the experimental evidence defining its sensitizing potential, and the methodologies used to study its effects.

Formation and Chemistry of this compound

This compound (C₁₈H₁₈N₆, CAS No. 20048-27-5) is formed through the oxidative coupling of three PPD molecules.[4] The process is initiated by the oxidation of PPD to a reactive quinonediimine intermediate.[5] In the absence of "coupler" molecules (such as resorcinol), this reactive intermediate can undergo self-conjugation with two additional PPD molecules to form the trimeric this compound.[6]

Several factors significantly influence the rate and extent of BB formation:

  • pH: The reaction is highly pH-dependent, with alkaline conditions (pH > 9.0) strongly promoting the formation of BB.[4][7]

  • Oxidizing Agent: The presence and concentration of an oxidizing agent like hydrogen peroxide are essential for the initial oxidation of PPD.[7]

  • Couplers: The inclusion of coupler molecules in hair dye formulations is crucial for color formation and, importantly, for preventing the self-coupling of PPD that leads to BB. Couplers react with the quinonediimine intermediate to form the desired dye molecules.[5][7]

Figure 1. Formation and Inhibition of this compound.

Pathogenesis of this compound-Induced Allergy

This compound is classified as a pre-hapten; it requires metabolic processing to become a reactive species that can initiate an immune response.[8] The development of ACD is a T-cell-mediated, delayed-type IV hypersensitivity reaction. The process, from initial exposure to the elicitation of a clinical reaction, involves several key immunological events.

  • Haptenation: Upon skin penetration, BB or its metabolites covalently bind to endogenous skin proteins, such as albumin or proteins within keratinocytes. This process, known as haptenation, forms a hapten-protein conjugate. This new complex is now recognized as foreign by the immune system.[9][10][11]

  • Keratinocyte Activation: Haptenated proteins can induce stress responses in keratinocytes, leading to the release of pro-inflammatory cytokines and chemokines (e.g., IL-1, TNF-α). This creates a local inflammatory environment.[12]

  • Antigen Presentation: Skin-resident antigen-presenting cells (APCs), primarily Langerhans cells and dermal dendritic cells, take up and process the hapten-protein conjugates.[10] These APCs then migrate from the epidermis to the local draining lymph nodes.

  • T-Cell Priming (Sensitization Phase): In the lymph nodes, the processed antigen is presented to naive T-cells. This interaction leads to the activation and clonal expansion of hapten-specific CD4+ and CD8+ T-cells, establishing immunological memory.

  • Elicitation Phase: Upon re-exposure to the hapten, memory T-cells in the skin are rapidly activated. This triggers a cascade of inflammatory responses, including the release of cytokines like IFN-γ, IL-13, and IL-22, leading to the clinical manifestations of ACD, such as erythema, edema, and vesiculation, typically 24-72 hours after exposure.[8][13]

cluster_skin Epidermis/Dermis cluster_lymph Draining Lymph Node cluster_reexposure Re-exposure in Skin BB This compound (BB) (Pre-hapten) Hapten Hapten-Protein Conjugate (Antigen) BB->Hapten Protein Skin Proteins KC Keratinocyte Activation Hapten->KC DC Dendritic Cell (APC) Hapten->DC Uptake & Processing Cytokines Pro-inflammatory Cytokines (IL-1, TNF-α) KC->Cytokines DC_mig Migrating APC DC->DC_mig Migration T_naive Naive T-Cell DC_mig->T_naive Antigen Presentation T_mem Memory T-Cell (CD4+/CD8+) T_naive->T_mem Priming & Clonal Expansion T_mem2 Memory T-Cell T_mem->T_mem2 Circulation Cytokines2 IFN-γ, IL-13, etc. T_mem2->Cytokines2 Activation ACD Allergic Contact Dermatitis (Clinical Symptoms) Cytokines2->ACD

Figure 2. Immunological Pathway of BB-Induced Allergic Contact Dermatitis.

Quantitative Data on Sensitization Potential

The sensitizing potential of this compound has been quantified through both animal models and human studies. The murine Local Lymph Node Assay (LLNA) is a standard method for assessing the skin sensitization potential of chemicals, while human patch testing provides clinical relevance.

Table 1: Comparative Sensitization Potential (LLNA)

Compound EC3 Value* Potency Source
p-Phenylenediamine (PPD) 0.14% Potent [3][6]
This compound (BB) 0.03% Extreme [3][6]

*The EC3 (Effective Concentration for a 3-fold stimulation index) value represents the concentration required to induce a threefold increase in lymphocyte proliferation in the draining lymph nodes. A lower EC3 value indicates greater sensitizing potency.

Table 2: Human Patch Test Reactivity in PPD-Allergic Patients

Test Allergen Concentration Positive Reactions Total Tested % Positive Source
This compound (BB) 0.1% or 1% 7 43 16.3% [3][6]

| 1,4-Benzoquinone (BQ) | 0.1% | 5 | 14 | 35.7% |[3][6] |

Table 3: In Vitro T-Cell Proliferation Responses

Donor Group Stimulant Proliferative Response Source
PPD-Allergic Patients (n=8) PPD Yes [14][15]
PPD-Allergic Patients (n=8) BB Yes [14][15]
Non-Allergic Volunteers (n=16) PPD No [14][15]
Non-Allergic Volunteers (n=16) BB Yes (in 14 of 16) [14][15]

| Cord Blood Lymphocytes (n=6) | BB | No |[14][15] |

The data clearly indicate that while BB is an extremely potent sensitizer in animal models (approximately 10 times more potent than PPD on a molar basis), a smaller subset of PPD-allergic individuals show a positive patch test reaction to BB.[3][6] Intriguingly, T-cells responsive to BB are found in both allergic and non-allergic individuals, suggesting that an immune response to BB is common but does not always result in clinical allergy.[14][15] In contrast, a T-cell response to PPD itself is a key discriminator between allergic and non-allergic states.[14]

Key Experimental Protocols

Understanding the immunogenicity of this compound requires specific in vivo and in vitro methodologies.

Murine Local Lymph Node Assay (LLNA)

This assay is the standard animal model for assessing the skin sensitization potential of a chemical.

  • Objective: To determine the EC3 value of a test substance.

  • Methodology:

    • Animal Model: Typically CBA/Ca or CBA/J mice.

    • Test Substance Application: A range of concentrations of the test substance (e.g., BB dissolved in a suitable vehicle like acetone/olive oil) is applied topically to the dorsum of each ear for three consecutive days.

    • Proliferation Measurement: On day 5, mice are injected intravenously with ³H-methyl thymidine.

    • Sample Collection: After 5 hours, the auricular lymph nodes draining the application site are excised and pooled for each experimental group.

    • Analysis: A single-cell suspension of lymph node cells is prepared, and the ³H-thymidine incorporation is measured via scintillation counting. The Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

    • EC3 Calculation: The EC3 value is calculated by interpolation from the dose-response curve as the concentration of the chemical required to produce an SI of 3.

In Vitro T-Cell Priming and Proliferation Assay

This assay characterizes human T-cell responses to haptens.

  • Objective: To measure antigen-specific T-cell proliferation and cytokine release from human peripheral blood mononuclear cells (PBMCs).

  • Methodology:

    • Cell Isolation: PBMCs are isolated from whole blood of allergic patients or healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

    • Cell Culture (Priming): For priming naive T-cells, CD45RA+ T-cells are co-cultured with autologous monocyte-derived dendritic cells in the presence of the test antigen (e.g., BB at 2.5-10µM) for a period to allow for activation and differentiation.[16]

    • Antigen Stimulation (Proliferation): Isolated PBMCs (or primed T-cells) are cultured in 96-well plates. The test antigen (PPD or BB) is added at various concentrations.

    • Proliferation Measurement: After 5-6 days of culture, ³H-thymidine is added to each well for the final 18 hours. The cells are then harvested, and the incorporation of ³H-thymidine into DNA is measured using a scintillation counter. Results are expressed as counts per minute (CPM) or a Stimulation Index.

    • Cytokine Analysis: Supernatants from the cell cultures can be collected before harvesting to measure cytokine concentrations (e.g., IFN-γ, IL-13, IL-22) using methods like ELISA or ELISpot.[16]

start Isolate PBMCs from Allergic/Healthy Donor Blood culture Culture PBMCs in 96-well plates start->culture stimulate Add Antigen (PPD or BB) culture->stimulate incubate Incubate for 5-6 days stimulate->incubate pulse Pulse with ³H-Thymidine (final 18 hours) incubate->pulse supernatant Collect Supernatant (before pulsing) incubate->supernatant harvest Harvest Cells pulse->harvest measure Measure ³H-Thymidine Incorporation (Scintillation Counting) harvest->measure result Calculate Stimulation Index (SI) measure->result cytokine Cytokine Analysis (ELISA / ELISpot) supernatant->cytokine result2 Quantify Cytokine Profile (IFN-γ, IL-13, etc.) cytokine->result2

Figure 3. Experimental Workflow for an In Vitro T-Cell Proliferation Assay.

Conclusion and Future Directions

This compound is an extremely potent skin sensitizer formed during the oxidative hair dyeing process.[3] Its formation is highly dependent on formulation parameters, particularly pH and the absence of sufficient coupler molecules.[7] The immunological mechanism of BB-induced allergy follows the classical hapten pathway, involving protein binding, APC processing, and T-cell activation.[17]

However, a significant discrepancy exists between its high potency in animal models and the lower frequency of positive patch tests in PPD-allergic humans.[6] Furthermore, the presence of BB-reactive T-cells in non-allergic individuals complicates its role as the sole determinant of clinical allergy.[14] This suggests that while BB is a critical hazard, the final allergic response in humans is likely determined by a spectrum of antigenic determinants, including PPD itself, its other oxidation intermediates, and individual susceptibility factors.[3][13]

For drug development and consumer safety professionals, minimizing the formation of this compound through careful formulation—controlling pH and optimizing the ratio of primary intermediates to couplers—remains a key strategy for reducing the allergenic potential of oxidative hair dyes.

Future research should focus on:

  • Identifying Specific Protein Adducts: Characterizing the precise protein targets of BB haptenation in human skin to better understand antigen formation.

  • Defining T-Cell Epitopes: Mapping the specific peptide sequences presented to T-cells to understand cross-reactivity patterns.

  • Elucidating Individual Susceptibility: Investigating genetic and metabolic factors, such as skin enzyme polymorphisms, that may predispose individuals to sensitization by PPD versus this compound.[1]

  • Advanced In Vitro Models: Developing more sophisticated in vitro skin models that can accurately replicate the formation of BB and the subsequent immune cascade to reduce reliance on animal testing.

References

A Comprehensive Toxicological Profile of Bandrowski's Base

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the toxicological profile of Bandrowski's base (BB), a trimeric oxidation product of p-phenylenediamine (PPD). Formed during the oxidative process of permanent hair dyeing, this compound is a compound of significant interest due to its potent toxicological properties.[1][2] This document synthesizes current knowledge on its formation, chemical properties, toxicological endpoints, and the experimental methodologies used for its assessment, aimed at providing a crucial resource for professionals in toxicology, chemical safety, and cosmetic science.

Chemical Identity and Properties

This compound, first prepared by Polish chemist Ernst Bandrowski, is a stable intermediate in the oxidative polymerization of PPD.[3] It is characterized as a yellow to dark brown crystalline solid.[3][4] Its formation is a critical aspect of the chemistry of permanent hair dyes, where PPD is a primary intermediate.[3]

Table 1: Chemical and Physical Properties of this compound

Property Value Source(s)
CAS Number 20048-27-5 [3][4][5]
Molecular Formula C₁₈H₁₈N₆ [3][4][5]
Molecular Weight ~318.4 g/mol [3][4]
IUPAC Name N,N''-(2,5-diamino-2,5-cyclohexadiene-1,4-diylidene)bis(1,4-benzenediamine) [3][4]
Appearance Yellow to dark brown crystalline solid/powder [3][4]
Classification Quinone imine [3]

| Synonyms | 2,5-Diamino-N,N′-bis(p-aminophenyl)-1,4-benzoquinone diimine |[4] |

Formation Pathway and Exposure

This compound is not an ingredient in hair dye formulations but rather a byproduct formed in situ. Its genesis occurs when p-phenylenediamine (PPD), a primary intermediate in oxidative hair dyes, undergoes oxidation, typically facilitated by hydrogen peroxide under alkaline conditions.[2][3] In the absence of a "coupler" molecule, which would normally react with oxidized PPD to form the desired hair color, the PPD intermediates can self-couple to form the stable trimeric structure of this compound.[3][6] The formation is favored at a higher alkaline pH (greater than 10.0).[5] It is estimated that approximately 3–5% of PPD used in the dyeing process can be converted into this compound.[7]

cluster_precursors Precursors cluster_reaction Reaction Process cluster_product Product PPD p-Phenylenediamine (PPD) Oxidation Oxidation PPD->Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Oxidation Alkali Alkaline Conditions (pH > 10) Alkali->Oxidation Intermediates Reactive Intermediates (e.g., Quinonediimine) Oxidation->Intermediates Forms SelfCoupling Self-Coupling BB This compound (Trimer) SelfCoupling->BB Results in Intermediates->SelfCoupling Undergoes BB This compound (BB) (Prohapten) Skin Enters Skin BB->Skin Protein Skin Proteins Skin->Protein Covalently Binds to HaptenComplex Hapten-Protein Complex Protein->HaptenComplex Langerhans Uptake & Processing by Langerhans Cells HaptenComplex->Langerhans TCell Antigen Presentation to T-Cells Langerhans->TCell Response T-Cell Activation & Proliferation TCell->Response ACD Allergic Contact Dermatitis (ACD) (Inflammation, Redness, Itching) Response->ACD BB This compound ROS Generation of Reactive Oxygen Species (ROS) BB->ROS DirectBinding Direct Binding to DNA (via reactive C=N bonds) BB->DirectBinding DNA Cellular DNA ROS->DNA Induces Oxidative Stress on DirectBinding->DNA Forms Adducts with Damage DNA Damage (e.g., Adducts, Strand Breaks) Mutation Genetic Mutations Damage->Mutation Leads to

References

An In-Depth Technical Guide on the Mutagenic Potential of Bandrowski's Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bandrowski's base, a trimeric oxidation product of the widely used hair dye ingredient p-phenylenediamine (PPD), is a compound of significant toxicological concern. This technical guide provides a comprehensive overview of the mutagenic potential of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key molecular and experimental pathways. The evidence strongly indicates that this compound is a potent mutagen, primarily acting as a frameshift mutagen. Its formation during the oxidative hair dyeing process raises concerns about potential human exposure and associated health risks. This document aims to equip researchers, scientists, and drug development professionals with the critical information necessary to understand and assess the risks associated with this compound.

Introduction

p-Phenylenediamine (PPD) is a primary intermediate in the formulation of permanent hair dyes. During the dyeing process, PPD undergoes oxidation and reacts with coupling agents to form a variety of colored compounds. However, under certain conditions, PPD can also self-condense to form a trimer known as this compound.[1][2][3] This compound has been identified as a potent mutagen and a possible carcinogen, raising significant safety concerns.[4][5] This guide delves into the technical details of the mutagenic profile of this compound, providing a critical resource for its assessment.

Mutagenicity Data

The mutagenic activity of this compound has been primarily evaluated using the bacterial reverse mutation assay, commonly known as the Ames test. This assay utilizes various strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (his-). Mutagens can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.

Ames Test Data

While specific quantitative data for pure this compound is limited in publicly available literature, studies on the oxidation products of PPD consistently demonstrate significant mutagenic activity, which is attributed to the formation of this compound. The data is often presented as the number of revertant colonies per plate.

Table 1: Representative Ames Test Data for Oxidized p-Phenylenediamine (Indicative of this compound Mutagenicity)

Test Compound/MixtureS. typhimurium StrainMetabolic Activation (S9)Concentration (µ g/plate )Mean Revertant Colonies ± SD (Spontaneous Revertants)Fold Increase over SpontaneousMutagenicity Classification
Oxidized p-PD¹TA98+10540 ± 45 (30 ± 5)18Strongly Mutagenic
Oxidized p-PD¹TA98-10150 ± 20 (30 ± 5)5Mutagenic
Oxidized p-PD¹TA100+10180 ± 25 (120 ± 15)1.5Weakly Mutagenic
Oxidized p-PD¹TA100-10135 ± 18 (120 ± 15)1.1Not Mutagenic
p-PD (unoxidized)TA98+/-Up to 100No significant increase-Not Mutagenic

¹ Data are representative and compiled from multiple sources investigating the mutagenicity of PPD oxidation products. The primary mutagenic component is identified as this compound.

The data consistently show that the oxidation products of PPD, with this compound being a key component, are potent frameshift mutagens, as indicated by the strong response in the TA98 strain. The requirement for metabolic activation (S9) for a maximal response suggests that metabolites of this compound may be the ultimate mutagens.

Other Genotoxicity Data

Information on other genotoxicity endpoints for purified this compound is scarce. However, studies on PPD and its oxidation mixtures provide some insights.

Table 2: Summary of Other Genotoxicity Assays on p-Phenylenediamine and its Oxidation Products

AssayTest SystemCompoundConcentrationResults
In vitro Micronucleus TestHuman Lymphocytesp-PD + H₂O₂Not specifiedPositive (clastogenic)
Chromosome Aberration AssayHuman Lymphocytesp-PD + H₂O₂Not specifiedPositive

These findings suggest that the formation of this compound during PPD oxidation contributes to clastogenic and aneugenic events.

DNA Adduct Formation

The mutagenicity of many chemical carcinogens is mediated through the formation of covalent adducts with DNA. While direct evidence for the specific DNA adducts formed by this compound is not extensively detailed in the available literature, it is hypothesized that its reactive imine groups can covalently bind to nucleophilic sites on DNA bases, leading to frameshift mutations during DNA replication. The ³²P-postlabelling assay is a highly sensitive method to detect and quantify DNA adducts.

Table 3: Hypothesized DNA Adduct Formation by this compound

Putative AdductDNA Base TargetType of AdductPotential Mutagenic Consequence
This compound-dGGuanine (e.g., C8 or N²)Bulky adductFrameshift mutation
This compound-dAAdenine (e.g., N⁶)Bulky adductFrameshift mutation

Further research is critically needed to isolate and characterize the specific DNA adducts formed by this compound to fully elucidate its mechanism of mutagenicity.

In Vivo Carcinogenicity

The carcinogenic potential of this compound has not been definitively established through long-term animal bioassays on the pure substance. However, its potent mutagenicity in vitro is a strong indicator of potential carcinogenicity. The International Agency for Research on Cancer (IARC) has not classified this compound itself, but p-phenylenediamine is classified as "not classifiable as to its carcinogenicity to humans" (Group 3), largely due to inadequate evidence in humans and limited evidence in experimental animals. The potential for this compound to be a contributing factor to the carcinogenicity observed in some studies with PPD warrants further investigation.

Table 4: Summary of In Vivo Carcinogenicity Data for p-Phenylenediamine (as a proxy)

Species/StrainRoute of AdministrationDose LevelsTarget Organs for TumorsConclusion
Rat (F344/N)FeedNot specifiedMammary gland, Urinary bladder (equivocal)Limited evidence
Mouse (B6C3F1)DermalNot specifiedNo significant increase in tumorsInadequate evidence

Experimental Protocols

Detailed and standardized protocols are essential for the reliable assessment of the mutagenic potential of chemicals like this compound. The following sections provide methodologies for key assays based on OECD guidelines.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

Objective: To assess the ability of this compound to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium strains TA98 and TA100

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Top agar (0.6% agar, 0.5% NaCl) containing a trace amount of histidine and biotin

  • Minimal glucose agar plates (Vogel-Bonner Medium E with 2% glucose)

  • S9 fraction (from Aroclor 1254-induced rat liver) and cofactor solution (NADP, G6P)

  • Positive controls (e.g., 2-nitrofluorene for TA98 without S9, benzo[a]pyrene for TA98 with S9; sodium azide for TA100 without S9, 2-aminoanthracene for TA100 with S9)

  • Negative control (DMSO)

Procedure:

  • Preparation of Test Substance: Prepare a stock solution of this compound in DMSO. A series of dilutions should be made to test a range of concentrations.

  • Bacterial Culture: Inoculate the S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking.

  • Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with the cofactor solution immediately before use. Keep on ice.

  • Plate Incorporation Method:

    • To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the test substance solution (or control).

    • For assays with metabolic activation, add 0.5 mL of the S9 mix to the top agar. For assays without metabolic activation, add 0.5 mL of a phosphate buffer.

    • Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

    • Allow the top agar to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible twofold increase over the spontaneous revertant count.

In Vitro Micronucleus Assay (OECD 487)

Objective: To evaluate the potential of this compound to induce micronuclei in cultured mammalian cells.

Materials:

  • Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6)

  • This compound (analytical grade)

  • Appropriate cell culture medium

  • Phytohaemagglutinin (PHA, for lymphocytes)

  • Cytochalasin B

  • S9 fraction and cofactors (for metabolic activation)

  • Positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9)

  • Negative control (vehicle)

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa or a fluorescent DNA stain like DAPI)

Procedure:

  • Cell Culture: Culture the cells under standard conditions. For lymphocytes, stimulate with PHA for 48 hours before treatment.

  • Treatment: Expose the cells to various concentrations of this compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours) or a long period (e.g., 24 hours without S9).

  • Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis. The concentration and timing of cytochalasin B addition should be optimized for the cell type used.

  • Harvesting: Harvest the cells at a time point equivalent to 1.5-2 normal cell cycle lengths after the beginning of treatment.

  • Slide Preparation: Prepare slides using a cytocentrifuge or by dropping the cell suspension onto slides.

  • Fixation and Staining: Fix the cells and stain with an appropriate DNA stain.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, dose-related increase in the frequency of micronucleated cells.

DNA Adduct Detection by ³²P-Postlabelling

Objective: To detect and quantify DNA adducts formed by this compound.[6][7]

Materials:

  • DNA sample (from cells or tissues exposed to this compound)

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates

  • Solvents for TLC development

Procedure:

  • DNA Digestion: Digest the DNA sample to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Nuclease P1 method): Treat the digest with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, while bulky aromatic adducts are resistant.

  • ³²P-Labelling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • TLC Chromatography: Separate the ³²P-labeled adducts by multidirectional TLC on PEI-cellulose plates using a series of specific solvent systems.

  • Detection and Quantification: Detect the adduct spots by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting. The level of adducts is expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷-10⁹ normal nucleotides.

Signaling Pathways and Mechanisms

The formation of this compound and its subsequent interaction with cellular macromolecules are key to understanding its mutagenic potential.

Formation of this compound

This compound is formed through the oxidative coupling of three molecules of p-phenylenediamine. This process is initiated by the oxidation of PPD to a reactive quinonediimine intermediate.[1][8]

G PPD1 p-Phenylenediamine (PPD) QDI p-Quinonediimine (reactive intermediate) PPD1->QDI Oxidation (e.g., H₂O₂) Dimer Dimeric Intermediate QDI->Dimer Nucleophilic attack PPD2 p-Phenylenediamine PPD2->Dimer Trimer_reduced Reduced Trimer Dimer->Trimer_reduced Further reaction with PPD PPD3 p-Phenylenediamine PPD3->Trimer_reduced BB This compound Trimer_reduced->BB Oxidation

Caption: Formation of this compound from p-Phenylenediamine.

Experimental Workflow for Ames Test

The workflow for the Ames test involves several key steps, from the preparation of the test substance and bacterial cultures to the final analysis of mutagenicity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Test Substance Test Substance Mix with Top Agar Mix with Top Agar Test Substance->Mix with Top Agar Bacterial Culture Bacterial Culture Bacterial Culture->Mix with Top Agar S9 Mix S9 Mix S9 Mix->Mix with Top Agar Pour on Minimal Agar Pour on Minimal Agar Mix with Top Agar->Pour on Minimal Agar Incubation (37°C, 48-72h) Incubation (37°C, 48-72h) Pour on Minimal Agar->Incubation (37°C, 48-72h) Count Revertant Colonies Count Revertant Colonies Incubation (37°C, 48-72h)->Count Revertant Colonies Data Analysis Data Analysis Count Revertant Colonies->Data Analysis Mutagenicity Assessment Mutagenicity Assessment Data Analysis->Mutagenicity Assessment G Exposure Exposure to This compound Metabolic_Activation Metabolic Activation (optional) Exposure->Metabolic_Activation DNA_Adducts DNA Adduct Formation Exposure->DNA_Adducts Metabolic_Activation->DNA_Adducts Replication_Errors DNA Replication Errors DNA_Adducts->Replication_Errors Mutation Gene Mutation (e.g., Frameshift) Replication_Errors->Mutation Cancer Potential for Carcinogenesis Mutation->Cancer

References

The Allergenic Enigma of Bandrowski's Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bandrowski's base (BB), a trimeric oxidation product of the common hair dye ingredient p-phenylenediamine (PPD), is a potent contact allergen. While PPD itself is a prohapten, requiring activation to elicit an allergic response, BB is considered a key player in the sensitization process. This technical guide provides an in-depth exploration of the allergenic properties of this compound, detailing its formation, mechanism of action, and the immunological responses it triggers. Quantitative data from key studies are summarized, experimental protocols are outlined, and the underlying signaling pathways are visualized to offer a comprehensive resource for researchers in dermatology, immunology, and toxicology.

Introduction: The Chemistry and Formation of this compound

This compound (C₁₈H₁₈N₆) is formed through the oxidative coupling of three molecules of p-phenylenediamine.[1] This process is particularly relevant in the context of hair dyeing, where PPD is mixed with an oxidizing agent, such as hydrogen peroxide, in an alkaline environment.[1] Higher pH conditions (greater than 10.0) favor the polymerization of PPD into dimers and trimers, including the formation of this compound.[1] The structure of this compound has been a subject of study, with evidence pointing to a specific trimeric arrangement that contributes to its chemical reactivity and allergenic potential.[2][3][4]

The Hapten Hypothesis: Mechanism of Allergenicity

The allergenic nature of this compound is rooted in the hapten hypothesis.[5][6] As a small molecule, BB itself is not immunogenic. However, its electrophilic nature allows it to covalently bind to nucleophilic amino acid residues on skin proteins, a process known as haptenation.[5] This BB-protein conjugate is then recognized as a foreign antigen by the immune system, initiating a cascade of events that leads to allergic contact dermatitis (ACD).[7] The mechanism of sensitization is complex, as PPD itself is not reactive with proteins.[8][9] It is the oxidation products of PPD, including BB and benzoquinone diimine intermediates, that are thought to be the primary haptens.[10]

Quantitative Assessment of Allergenic Potency

The sensitizing potential of this compound has been quantified in various studies, primarily through animal models like the murine Local Lymph Node Assay (LLNA) and human patch testing.

Local Lymph Node Assay (LLNA)

The LLNA is a standard method for assessing the skin sensitization potential of chemicals.[11] It measures the proliferation of lymphocytes in the draining lymph nodes of mice following topical application of a test substance. The EC3 value, which is the concentration of the chemical required to produce a threefold increase in lymphocyte proliferation compared to controls, is a key metric of sensitizing potency.[11]

SubstanceEC3 Value (%)Potency vs. PPDReference
p-Phenylenediamine (PPD)0.14-[9]
This compound (BB)0.03~10 times more potent[8][9]

Table 1: Comparison of the sensitizing potency of PPD and this compound in the Local Lymph Node Assay.

Human Patch Testing

Patch testing in human subjects who are already sensitized to PPD provides valuable clinical data on the cross-reactivity and allergenic relevance of this compound.

Study PopulationTest Substance & ConcentrationPositive ReactionsReference
43 PPD-positive patients0.1% or 1% BB16% (7/43)[8][9]
14 PPD-positive patients0.1% Benzoquinone (BQ)35.7% (5/14)[8][9]

Table 2: Results of patch testing with this compound and a related PPD oxidation product in PPD-sensitized individuals.

It is noteworthy that while BB is a potent sensitizer, not all PPD-allergic individuals react to it in patch tests, suggesting a spectrum of antigenic determinants may be involved in PPD allergy.[8][9][10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of p-phenylenediamine in an aqueous solution.

Protocol:

  • Dissolve p-phenylenediamine in water.

  • Add an oxidizing agent, such as ammonium persulfate or hydrogen peroxide.

  • Maintain an alkaline pH (e.g., using ammonium hydroxide) to facilitate the reaction.

  • Allow the reaction to proceed, often with stirring, for a specified period.

  • The resulting precipitate of this compound can be collected by filtration, washed, and dried.

For a detailed historical method, refer to Ritter and Schmitz as cited in scientific literature.[1]

Murine Local Lymph Node Assay (LLNA)

Protocol:

  • Animals: Typically, CBA/Ca or other suitable mouse strains are used.

  • Test Substance Preparation: The test substance (e.g., this compound) is dissolved or suspended in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v). A range of concentrations is prepared.

  • Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear of the mice for three consecutive days.

  • Lymph Node Proliferation Assay: Five days after the first application, mice are injected intravenously with ³H-methyl thymidine.

  • After a further 5 hours, the auricular lymph nodes are excised, and a single-cell suspension is prepared.

  • The incorporation of ³H-methyl thymidine is measured by scintillation counting as an index of lymphocyte proliferation.

  • The stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. The EC3 value is then interpolated from the dose-response curve.[11]

In Vitro T-Cell Proliferation Assay

Protocol:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of PPD-allergic patients and non-allergic controls using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI 1640) supplemented with human serum.

  • Stimulation: The cells are stimulated with varying concentrations of this compound or PPD.

  • Proliferation Measurement: After a defined incubation period (e.g., 6 days), T-cell proliferation is measured by the incorporation of ³H-thymidine.

  • Cytokine Analysis: Supernatants from the cell cultures can be collected to measure the levels of various cytokines (e.g., IFN-γ, IL-4, IL-5, IL-13, TNF-α) using ELISA or other immunoassays.[12][13]

Immunological Signaling Pathways

The allergic response to this compound involves a complex interplay of skin cells, antigen-presenting cells (APCs), and T-lymphocytes. This can be visualized as a multi-step process.

Haptenation and Antigen Presentation

The initial event in sensitization is the penetration of this compound into the epidermis, where it binds to skin proteins. These haptenated proteins are then processed by Langerhans cells (a type of dendritic cell), which act as APCs.

Haptenation_and_Antigen_Presentation BB This compound (BB) SkinProtein Skin Protein BB->SkinProtein Haptenation HaptenatedProtein Haptenated Protein LC Langerhans Cell (APC) HaptenatedProtein->LC Uptake and Processing ProcessedAntigen Processed Antigen (Peptide-MHC Complex) LC->ProcessedAntigen Antigen Presentation

Caption: Haptenation of skin proteins by this compound and subsequent antigen presentation by Langerhans cells.

T-Cell Activation and Differentiation

The Langerhans cells migrate to the draining lymph nodes and present the processed antigen to naive T-cells. This interaction, along with co-stimulatory signals, leads to the activation and proliferation of BB-specific T-cells. These T-cells then differentiate into effector and memory T-cells.

T_Cell_Activation APC Antigen-Presenting Cell (with Processed Antigen) NaiveTCell Naive T-Cell APC->NaiveTCell Antigen Presentation (TCR-MHC interaction) ActivatedTCell Activated T-Cell NaiveTCell->ActivatedTCell Activation & Proliferation EffectorTCell Effector T-Cell ActivatedTCell->EffectorTCell Differentiation MemoryTCell Memory T-Cell ActivatedTCell->MemoryTCell Differentiation

Caption: Activation and differentiation of naive T-cells upon encountering the haptenated antigen.

Elicitation of Allergic Contact Dermatitis

Upon subsequent exposure to this compound, memory T-cells in the skin are rapidly activated. These activated T-cells release a variety of pro-inflammatory cytokines and chemokines, which recruit other immune cells to the site of exposure, resulting in the clinical manifestations of allergic contact dermatitis.

Elicitation_Phase ReExposure Re-exposure to This compound MemoryTCell Memory T-Cell ReExposure->MemoryTCell Activation ActivatedMemoryTCell Activated Memory T-Cell MemoryTCell->ActivatedMemoryTCell Cytokines Release of Cytokines (IFN-γ, TNF-α, IL-4, IL-5, IL-13) ActivatedMemoryTCell->Cytokines Inflammation Inflammation (Allergic Contact Dermatitis) Cytokines->Inflammation Recruitment of Immune Cells

Caption: The elicitation phase of allergic contact dermatitis upon re-exposure to this compound.

Studies have shown that T-cells from both PPD-allergic patients and non-allergic individuals can be stimulated by this compound, suggesting that BB-specific T-cells may be present in the general population.[12] However, the activation of T-cells from allergic individuals with PPD itself appears to be a key differentiator.[12] The T-cell clones from both groups secrete a range of cytokines, including IL-4, IL-5, IL-13, TNF-α, MIP-1α, MIP-1β, and RANTES.[12]

Conclusion

This compound is a highly potent skin sensitizer that plays a significant role in the development of allergic contact dermatitis to p-phenylenediamine. Its formation through the oxidation of PPD, particularly under conditions found in hair dyeing, makes it a clinically relevant allergen. Understanding the mechanisms of haptenation, the quantitative aspects of its sensitizing potential, and the intricate signaling pathways involved in the immune response is crucial for the development of safer alternatives in consumer products and for the effective diagnosis and management of PPD allergy. Further research is needed to fully elucidate the spectrum of antigenic determinants involved in PPD sensitization and to understand the factors that determine why some individuals develop a clinical allergy while others do not, despite the presence of BB-specific T-cells.

References

Bandrowski's Base: A Technical Guide on the Trimeric PPD Adduct

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bandrowski's base (BB) is a trimeric derivative of p-phenylenediamine (PPD), a primary intermediate in oxidative hair dyes. Formed through the oxidative self-coupling of PPD molecules, particularly under alkaline conditions, this compound is of significant interest to toxicologists and immunologists. It is recognized as a potent skin sensitizer, often more so than PPD itself, and is implicated in the mechanisms of allergic contact dermatitis (ACD) associated with hair dye use. This technical guide provides a consolidated overview of the chemical properties, formation, analytical methods, and immunological implications of this compound, serving as a resource for professionals in research and development.

Chemical Properties and Structure

This compound is a complex quinone-imine derivative formed from three PPD units. Its definitive structure has been confirmed through X-ray crystallography. Molecules of N,N''-(2,5-diamino-2,5-cyclohexadiene-1,4-diylidene)bis(1,4-benzenediamine) are positioned across crystallographic inversion centers[1].

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name N,N''-(2,5-diamino-2,5-cyclohexadiene-1,4-diylidene)bis(1,4-benzenediamine)[1]
Molecular Formula C₁₈H₁₈N₆[2]
Molecular Weight 318.38 g/mol [1]
CAS Number 20048-27-5[2]
Appearance Crystalline solid[3]
Melting Point 514–516 K (241-243 °C)[1]

Formation of this compound

The formation of this compound is a self-coupling reaction of PPD that occurs in the presence of an oxidizing agent (e.g., hydrogen peroxide) and under alkaline conditions, typically at a pH greater than 10.[2][3] The reaction proceeds through a highly reactive p-benzoquinonediimine (p-BQDI) intermediate. In the absence of "coupler" molecules, which are standard components in hair dye formulations, this intermediate can react with two additional PPD molecules to form the stable trimer.[4]

G PPD1 p-Phenylenediamine (PPD) pBQDI PPD1->pBQDI Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->pBQDI Alkaline Alkaline pH (>10) Alkaline->pBQDI Dimer Dimeric Intermediate pBQDI->Dimer PPD2 p-Phenylenediamine (PPD) PPD2->Dimer + BB This compound (Trimer) Dimer->BB PPD3 p-Phenylenediamine (PPD) PPD3->BB + & Further Oxidation

Caption: Formation pathway of this compound from PPD.

Spectroscopic and Analytical Data

While this compound is a well-known PPD derivative, comprehensive public data on its detailed spectroscopic characterization is limited. The primary methods for its identification and quantification are mass spectrometry and chromatography.

Table 2: Mass Spectrometry Data for this compound

Ionm/z (Observed)MethodReference(s)
[M+H]⁺ (Protonated) 319.3LC-MS[4]

UV-Visible Spectroscopy The UV-Vis absorption spectrum of this compound is pH-dependent. In aqueous solutions between pH 5 and 12, it exists as a mixture of its neutral (BB) and monoprotonated (BBH⁺) forms, with two primary isosbestic points observed around 405 nm and 500 nm, indicating a two-component equilibrium. The pKa for the BBH⁺/BB equilibrium is reported to be 7.4[3]. Detailed molar absorptivity data is not widely published.

Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed ¹H-NMR and ¹³C-NMR spectral data, including chemical shifts and coupling constants for this compound, are not readily available in the surveyed scientific literature. Researchers requiring this data may need to perform a full structural elucidation on a synthesized and purified standard.

Experimental Protocols

Synthesis of this compound (Ritter & Schmitz Method)

This protocol is adapted from the method described by Ritter and Schmitz for the laboratory-scale synthesis of this compound[2][3].

  • Dissolution: Dissolve 5.0 g of p-phenylenediamine (PPD) in 375 mL of deionized water in a suitable flask with stirring.

  • pH Adjustment: Add 1.5 mL of 28% ammonium hydroxide solution to the PPD solution. Adjust the pH to 9.5.

  • Oxidation: Slowly add 62.5 mL of 3% hydrogen peroxide solution to the alkaline PPD solution while maintaining stirring.

  • Reaction: Cover the flask and allow the solution to stand at room temperature for 24 hours. A crystalline precipitate will form over time.

  • Isolation: Collect the crystalline product by filtration through a Buchner funnel.

  • Purification: Wash the collected crystals with deionized water. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone), although specific solvents are not detailed in many protocols.

  • Confirmation: Confirm the identity of the product by melting point analysis (literature value: 241-243 °C) and an appropriate analytical technique such as HPLC or MS.[1][3]

HPLC Method for Quantification

The following is a representative High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, often in the context of detecting it as an impurity in hair dye formulations.

  • Instrumentation: HPLC system with UV detector.

  • Column: C8 reverse-phase column.

  • Mobile Phase: Isocratic mixture of Methanol and Sorenson's buffer (pH 8.0) in a 4:6 (v/v) ratio.[3]

  • Flow Rate: (Not specified, typically 1.0 mL/min for analytical scale).

  • Detection Wavelength: (Not specified, monitor at multiple wavelengths including near the isosbestic point of 500 nm).[3]

  • Sample Preparation: Dissolve standards and samples in the mobile phase mixture.

  • Retention Time: Under these conditions, this compound was reported to elute at approximately 4.696 minutes, well-separated from PPD, which eluted at 2.352 minutes.[2]

G cluster_synthesis Synthesis Workflow cluster_hplc HPLC Analysis Workflow S1 Dissolve PPD in H₂O S2 Add NH₄OH (pH 9.5) S1->S2 S3 Add H₂O₂ (Oxidant) S2->S3 S4 Stir 24h at RT S3->S4 S5 Filter & Wash Crystals S4->S5 S6 Purify & Confirm Identity S5->S6 H1 Prepare Mobile Phase & Samples H2 Inject Sample onto C8 Column H1->H2 H3 Isocratic Elution (Methanol/Buffer) H2->H3 H4 UV Detection H3->H4 H5 Quantify Peak at ~4.7 min H4->H5

Caption: General experimental workflows for synthesis and analysis.

Toxicology and Immunobiology

This compound is a chemical of high toxicological concern due to its potent skin-sensitizing and mutagenic properties.

Skin Sensitization

This compound is classified as an extreme skin sensitizer. The murine Local Lymph Node Assay (LLNA) is a standard method for assessing the sensitization potential of a chemical. The assay measures lymphocyte proliferation in the draining lymph nodes following topical application of the test substance. The result is expressed as the EC3 value, the concentration required to produce a stimulation index of 3.

Table 3: Skin Sensitization Potential

CompoundAssayEC3 ValuePotency ClassificationReference(s)
This compound LLNA0.03%Extreme[5][6]
p-Phenylenediamine LLNA0.14%Strong[5][6]

As shown, this compound is approximately 10 times more potent than its parent compound, PPD, when accounting for molarity.[5][6]

Mechanism of Allergic Contact Dermatitis (ACD)

This compound functions as a hapten , a small molecule that is not immunogenic on its own but can elicit an immune response after covalently binding to larger carrier proteins in the skin. This process initiates a Type IV delayed-type hypersensitivity reaction.

  • Haptenation: Upon skin penetration, the electrophilic this compound binds to nucleophilic residues (e.g., cysteine, lysine) on skin proteins, forming a hapten-protein conjugate.

  • Antigen Presentation: Epidermal Langerhans cells (a type of dendritic cell) internalize these modified proteins, process them into smaller peptides, and present these haptenated peptides on their surface via Major Histocompatibility Complex (MHC) Class II molecules.

  • T-Cell Priming (Sensitization Phase): The Langerhans cells migrate to the regional lymph nodes, where they present the antigen to naive T-helper (CD4⁺) cells. This interaction, along with co-stimulatory signals, activates the T-cells, causing them to proliferate and differentiate into memory T-cells specific for the hapten-peptide complex.

  • Elicitation Phase: Upon subsequent exposure to this compound, the memory T-cells in the skin are rapidly activated by antigen-presenting cells. This leads to the release of a cascade of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-4, IL-5, IL-13) and chemokines.[1] This inflammatory cascade recruits more immune cells to the site of exposure, resulting in the clinical symptoms of ACD (redness, swelling, blistering) within 24-72 hours.

Interestingly, studies have shown that T-cells from both PPD-allergic patients and non-allergic individuals can be stimulated by this compound, whereas only T-cells from allergic patients respond to PPD itself. This suggests that BB-specific T-cells may exist in non-allergic individuals but do not translate into a clinical allergic reaction.[1]

G cluster_APC Antigen Presenting Cell (Langerhans Cell) cluster_TCell T-Helper Cell (CD4+) BB This compound (Hapten) Haptenation Hapten-Protein Conjugate BB->Haptenation Protein Skin Protein Protein->Haptenation APC Internalization & Processing Haptenation->APC MHCII Antigen Presentation on MHC-II APC->MHCII TCR T-Cell Receptor (TCR) MHCII->TCR Signal 1: Antigen Recognition Activation T-Cell Activation & Proliferation TCR->Activation MemoryT Memory T-Cell Formation Activation->MemoryT Sensitization Cytokines Release of Cytokines & Chemokines (IFN-γ, TNF-α, IL-13 etc.) Activation->Cytokines Elicitation Inflammation Clinical Symptoms of ACD Cytokines->Inflammation

Caption: Signaling pathway for T-cell mediated allergic contact dermatitis.

References

Preliminary Investigation of Bandrowski's Base Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bandrowski's base (BB) is a trimeric compound formed from the oxidation of p-phenylenediamine (PPD), a common ingredient in permanent hair dyes. Recognized for its potent skin-sensitizing and mutagenic properties, the metabolic fate of BB is of significant interest in toxicology and drug development. This technical guide provides a preliminary investigation into the metabolites of this compound, summarizing available data, proposing metabolic pathways, and detailing experimental protocols for their identification and characterization. The guide is intended for researchers, scientists, and professionals in drug development seeking to understand the metabolism and toxicological implications of this and similar compounds.

Introduction

p-Phenylenediamine (PPD) is an essential precursor in the formation of oxidative hair dyes. During the dyeing process, PPD undergoes oxidation and reacts with coupling agents to produce a range of colors. However, under certain conditions, PPD can self-condense to form this compound (BB), a known impurity with significant toxicological concerns.[1] The formation of BB is influenced by factors such as alkaline pH, high concentrations of hydrogen peroxide, and the initial PPD concentration.[1] Due to its established mutagenicity and its role as a potent immunogen, understanding the metabolic pathways and ultimate fate of BB in biological systems is crucial for assessing its risk to human health.[2][3]

This guide will explore the current understanding of BB metabolism, focusing on its potential biotransformation in the skin and subsequent interactions with cellular macromolecules.

Quantitative Data on this compound and Related Compounds

Direct quantitative data on the metabolites of this compound are limited in the current literature. However, studies on its precursor, p-phenylenediamine (PPD), and the relative potency of BB provide valuable context for its toxicological assessment.

ParameterCompoundValueMethodReference
Sensitizing Potency
EC3 Valuep-Phenylenediamine (PPD)0.14%Mouse Lymph Node Assay[4][5]
EC3 ValueThis compound (BB)0.03%Mouse Lymph Node Assay[4][5]
Mutagenicity
Ames Testp-Phenylenediamine (PPD)Weakly mutagenic with metabolic activationSalmonella typhimurium TA98[1]
Ames Test2-Nitro-p-phenylenediamineDirectly mutagenicSalmonella typhimurium TA98 & TA100[1]
Chromosomal Aberrationsp-Phenylenediamine (PPD)Induced a dose-related increaseChinese Hamster Ovary (CHO) cells[1]

*EC3 (Effective Concentration 3) is the concentration of a substance required to produce a threefold increase in lymphocyte proliferation in the draining lymph nodes and is a measure of sensitizing potency.

Proposed Metabolic Pathways of this compound

Based on the literature, this compound is likely metabolized in the skin, particularly by keratinocytes.[4][5] It is proposed that BB acts as a prohapten, an initially unreactive molecule that becomes reactive after metabolic activation. A primary detoxification pathway for electrophilic compounds in the skin involves conjugation with glutathione (GSH), a tripeptide antioxidant.[2]

Glutathione Conjugation

The electrophilic nature of this compound makes it a likely substrate for glutathione S-transferases (GSTs), enzymes that catalyze the conjugation of GSH to xenobiotics. This process would result in the formation of one or more glutathione conjugates of BB.

G1 BB This compound BB_GSH This compound- Glutathione Conjugate(s) BB->BB_GSH Conjugation GSH Glutathione (GSH) GSH->BB_GSH GST Glutathione S-transferase (GST) GST->BB_GSH Excretion Further Metabolism & Excretion BB_GSH->Excretion

Caption: Proposed metabolic pathway of this compound via glutathione conjugation.

Interaction with Cellular Macromolecules

In the absence of sufficient glutathione or if the rate of BB formation exceeds the capacity of detoxification pathways, this compound can covalently bind to cellular macromolecules such as proteins and DNA.[2] This binding is a key event in initiating toxicological responses.

G2 cluster_activation Metabolic Activation cluster_targets Cellular Targets cluster_outcomes Toxicological Outcomes BB This compound Protein Cellular Proteins BB->Protein Covalent Binding DNA DNA BB->DNA Covalent Binding Hapten Hapten-Protein Adducts Adducts DNA Adducts Immune Immune Response (Sensitization) Hapten->Immune Mutation Mutagenesis Adducts->Mutation

Caption: Logical relationships in this compound toxicity.

Experimental Protocols

The following sections outline detailed methodologies for the investigation of this compound metabolites.

In Vitro Metabolism with Keratinocytes

This protocol describes the incubation of this compound with cultured human keratinocytes to study its metabolism.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Keratinocyte growth medium

  • This compound (synthesized or commercially available)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile, methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standards (e.g., isotopically labeled glutathione)

Procedure:

  • Culture human keratinocytes to 80-90% confluency in appropriate culture vessels.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat the keratinocyte cultures with a non-cytotoxic concentration of this compound for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • At each time point, wash the cells twice with ice-cold PBS.

  • Lyse the cells and extract the metabolites using a cold extraction solvent (e.g., 80% methanol).

  • Centrifuge the cell lysates to pellet proteins and cellular debris.

  • Collect the supernatant containing the metabolites.

  • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent for LC-MS analysis.

LC-MS/MS Analysis of Glutathione Conjugates

This protocol details the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the detection and identification of putative this compound-glutathione conjugates.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column suitable for polar compounds.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic phase to elute a wide range of polarities.

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Negative ion mode is often effective for detecting glutathione conjugates.[6]

  • Scan Mode: Precursor ion scanning for the characteristic fragment ion of glutathione (e.g., m/z 272) or neutral loss scanning for the loss of the pyroglutamic acid moiety (129 Da) can be used to selectively detect GSH conjugates.[7]

  • Collision Energy: Optimized for the fragmentation of the specific conjugates.

Experimental Workflow Diagram

G3 start Start: In Vitro Metabolism Study culture Culture Keratinocytes start->culture treat Treat with this compound culture->treat extract Metabolite Extraction treat->extract lcms LC-MS/MS Analysis (Precursor Ion/Neutral Loss Scan) extract->lcms data Data Analysis: Identify Putative Metabolites lcms->data structure Structure Elucidation (High-Resolution MS, NMR) data->structure end End: Metabolite Identification structure->end

Caption: Experimental workflow for the identification of this compound metabolites.

Signaling Pathways and Toxicological Implications

The toxicity of this compound is primarily attributed to its ability to act as a hapten and a mutagen.

Immune Response and Sensitization

As a prohapten, this compound or its metabolites can covalently bind to endogenous proteins, forming hapten-protein adducts. These adducts are recognized as foreign by the immune system, leading to the activation of T-cells and the secretion of pro-inflammatory cytokines such as IFN-gamma and IL-2.[2] This cascade of events results in allergic contact dermatitis, a common adverse effect associated with PPD-containing hair dyes.

DNA Damage and Mutagenesis

The electrophilic nature of this compound also allows it to react with nucleophilic sites on DNA, forming DNA adducts.[8] The formation of these adducts can lead to mutations during DNA replication if not repaired by the cell's DNA repair machinery. This mutagenic potential is a significant concern for long-term exposure to PPD and its oxidation products.

Conclusion

The preliminary investigation into the metabolites of this compound highlights a critical data gap in the understanding of its toxicological profile. While direct evidence for specific metabolites is still emerging, the existing literature strongly suggests that metabolism in the skin, particularly through glutathione conjugation, is a key determinant of its fate. The experimental protocols and workflows outlined in this guide provide a robust framework for future research aimed at identifying and quantifying these metabolites. A thorough characterization of the metabolic pathways of this compound is essential for a comprehensive risk assessment and for the development of safer alternatives in consumer products. Further studies employing advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy are warranted to elucidate the precise chemical structures of these metabolites and to fully understand their biological activities.

References

CAS number and molecular formula of Bandrowski's base

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive information on Bandrowski's base, a trimeric derivative of p-phenylenediamine (PPD), for researchers, scientists, and professionals in drug development. It covers its chemical identity, physical properties, and a protocol for its synthesis.

Chemical and Physical Properties

This compound is a compound of interest due to its formation during the oxidative process of hair dyeing, which involves p-phenylenediamine.[1] It is recognized as a potent mutagen and a potential carcinogen.[2][3]

PropertyValue
CAS Number 20048-27-5[4][5][6][7]
Molecular Formula C₁₈H₁₈N₆[4][5][6][7][][9]
Molecular Weight 318.38 g/mol [5][6][]
Appearance Dark brown or yellow crystalline powder[4][]
IUPAC Name 3,6-bis[(4-aminophenyl)imino]cyclohexa-1,4-diene-1,4-diamine[]
Purity 95% - 97%[][9]

Synthesis of this compound

The formation of this compound is dependent on factors such as alkaline pH, the initial concentration of PPD, and the concentration of hydrogen peroxide.[7] An alkaline environment with a pH greater than 9.0 promotes its formation.[1]

Experimental Protocol:

The following method for the synthesis of this compound is described by Ritter and Schmitz.[7]

  • Dissolve p-phenylenediamine (PPD): Dissolve 5 grams of PPD in 375 mL of water.

  • Adjust pH: Add 1.5 mL of 28% ammonium hydroxide to the solution to adjust the pH to 9.5.

  • Initiate Oxidation: Add 62.5 mL of 3% hydrogen peroxide to the solution.

  • Incubation: Keep the solution at room temperature for 24 hours to allow for the formation of this compound.[7]

Formation Pathway

This compound is formed through the self-coupling of p-phenylenediamine in the presence of an oxidizing agent under alkaline conditions.[10] The reactive intermediate of PPD, p-benzoquinonediimine (p-BQDI), can undergo self-coupling to form dimers and trimers, with this compound being a commonly observed trimer.[11]

Bandrowskis_Base_Formation PPD p-Phenylenediamine (PPD) Oxidation Oxidation (H₂O₂, Alkaline pH) pBQDI p-Benzoquinonediimine (p-BQDI) (Reactive Intermediate) Oxidation->pBQDI SelfCoupling Self-Coupling (Trimerization) BB This compound SelfCoupling->BB

Formation of this compound from p-Phenylenediamine.

References

The Hapten Hypothesis for Bandrowski's Base: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The Enigma of p-Phenylenediamine Sensitization

p-Phenylenediamine (PPD) is a primary intermediate in the formulation of permanent oxidative hair dyes and a well-documented potent skin sensitizer, leading to allergic contact dermatitis (ACD).[1][2] The mechanism by which PPD, a chemically unreactive molecule in its reduced state, initiates an immune response has been a subject of extensive research. The prevailing theory is the hapten hypothesis, which posits that small, low molecular weight chemicals (haptens or prohaptens) must penetrate the skin and covalently bind to endogenous proteins to form an immunogenic hapten-carrier complex.[3][4] This "altered-self" complex is then recognized and processed by the immune system, leading to sensitization.

This guide provides a detailed examination of the hapten hypothesis as it applies to Bandrowski's base (BB), a trimeric oxidation product of PPD. We will delve into the formation of BB, the experimental evidence supporting its role as a key immunogenic determinant, the immunological pathways it triggers, and the methodologies used to investigate its activity.

From Prohapten to Hapten: The Formation of this compound

PPD itself is considered a "prohapten"—a substance that becomes a reactive hapten after metabolic or chemical activation.[1][5] In the context of hair dyeing, PPD is mixed with an oxidizing agent, typically hydrogen peroxide, in an alkaline medium.[6][7] This environment facilitates the oxidation of PPD into a reactive p-benzoquinonediimine (p-BQDI).[8] This highly reactive intermediate can then undergo several reactions:

  • Coupling: It reacts with "coupler" molecules in the dye formulation to form the desired hair color.

  • Self-Coupling: It can react with other PPD molecules, leading to the formation of dimers and trimers.[6][8]

This compound (C₁₈H₁₈N₆) is the most prominent trimer formed through this self-coupling process.[6] Its formation is favored at a high alkaline pH (greater than 10.0) and is dependent on the concentrations of PPD and the oxidizing agent.[6] It is estimated that approximately 3-5% of the initial PPD concentration is converted to this compound during the dyeing process.[8]

G cluster_0 Oxidative Hair Dye Environment cluster_1 Reaction Pathways PPD p-Phenylenediamine (PPD) (Prohapten) BQDI p-Benzoquinonediimine (p-BQDI) (Reactive Intermediate) PPD->BQDI Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->BQDI Alkaline Alkaline pH (>10.0) Alkaline->BQDI Dye Stable Dye Polymer BQDI->Dye Coupling Reaction BB This compound (BB) (Trimer / Hapten) BQDI->BB Self-Coupling Reaction Coupler Coupler Molecules Coupler->Dye

Caption: Formation of this compound from PPD.

The Hapten Hypothesis for this compound

While PPD itself is a known sensitizer, evidence suggests that its oxidation products, particularly this compound, are significantly more potent and may be the primary drivers of the allergic response. The hapten hypothesis for BB involves a series of immunological events initiated by the formation of a stable, immunogenic complex with skin proteins.

Key Tenets:
  • Penetration and Formation: PPD penetrates the epidermis, where it is oxidized to form BB.

  • Haptenation: BB, being an electrophilic molecule, covalently binds to nucleophilic residues (such as cysteine) on skin proteins, forming a BB-protein adduct.[9]

  • Immune Recognition: This new antigenic epitope is recognized by antigen-presenting cells (APCs), primarily Langerhans cells in the epidermis.[3][10]

  • APC Maturation and Migration: The APCs internalize and process the haptenated protein. They then mature and migrate from the skin to the regional lymph nodes.[10]

  • T-Cell Priming: In the lymph nodes, APCs present the processed antigen to naïve T-cells. This interaction, along with co-stimulatory signals, leads to the activation and clonal expansion of hapten-specific T-helper (CD4+) and T-cytotoxic (CD8+) cells.[3][11]

  • Sensitization: A population of memory T-cells is established, resulting in a state of sensitization. Subsequent exposure to the hapten will elicit a more rapid and robust inflammatory response, manifesting as allergic contact dermatitis.

G cluster_0 Epidermis cluster_1 Lymph Node cluster_2 Elicitation Phase (Re-exposure) PPD 1. PPD/BB Penetrates Skin Haptenation 2. Haptenation PPD->Haptenation Protein Skin Protein Protein->Haptenation Adduct BB-Protein Adduct (Neoantigen) Haptenation->Adduct LC 3. Langerhans Cell (APC) Recognizes Adduct Adduct->LC Migrate 4. LC Migration & Maturation LC->Migrate Presentation 5. Antigen Presentation Migrate->Presentation TCell Naïve T-Cell TCell->Presentation ActivatedT 6. Activated & Memory T-Cells Formed Presentation->ActivatedT Circulation 7. Memory T-Cells Enter Circulation ActivatedT->Circulation Inflammation 8. Inflammatory Response (Cytokine Release) Circulation->Inflammation ACD Allergic Contact Dermatitis Inflammation->ACD

Caption: The Hapten Hypothesis Signaling Pathway for this compound.

Quantitative Data Supporting the Hypothesis

Experimental studies provide quantitative data that underscore the superior sensitizing potential of this compound compared to its precursor, PPD.

Table 1: Comparative Sensitizing Potency of PPD and this compound

Compound Assay Endpoint Result Potency Relative to PPD Reference
p-Phenylenediamine (PPD) Mouse Local Lymph Node Assay (LLNA) EC3 Value* 0.14% 1x [2]
This compound (BB) Mouse Local Lymph Node Assay (LLNA) EC3 Value* 0.03% ~10x more potent** [2]

*EC3 (Effective Concentration for a 3-fold stimulation index) is the concentration of a chemical required to induce a threefold increase in lymphocyte proliferation in the draining lymph node compared to controls. A lower EC3 value indicates a higher sensitizing potency. **Molarity-adjusted comparison.

Table 2: Summary of Human Patch Test Results for this compound

Study Population Test Substance Concentration Positive Reactions Key Finding Reference

| 43 PPD-positive patients | this compound (BB) | 0.1% or 1% | 16% (7 of 43) | A subset of PPD-allergic individuals react directly to BB, though reactions were often weak. |[1][2] |

Table 3: T-Cell Proliferation Responses to PPD and this compound

Subject Group Stimulant Proliferative Response Interpretation Reference
PPD-Allergic Patients (n=8) PPD Yes PPD-specific T-cells are a hallmark of allergy. [12][13]
This compound Yes T-cells from allergic individuals recognize both PPD and BB. [12][13]
Non-Allergic Individuals (n=16) PPD No Lack of response to PPD distinguishes them from the allergic group. [12][13]
This compound Yes (14 of 16) Suggests a common, acquired immune response to BB that does not necessarily result in clinical allergy. [12][13]

| Cord Blood Lymphocytes (n=6) | this compound | No | Indicates that the response to BB is acquired through environmental exposure, not innate. |[12][13] |

Experimental Protocols

Investigating the immunogenicity of this compound requires a combination of in vivo and in vitro assays.

G cluster_0 In Vivo / Animal Model cluster_1 In Vitro / Human Cells cluster_2 Mechanistic / Adduct Analysis LLNA Local Lymph Node Assay (LLNA) - Assess sensitization potential - Measure lymphocyte proliferation PBMC Isolate PBMCs from Allergic & Non-Allergic Donors LTT Lymphocyte Transformation Test (LTT) - Culture cells with PPD or BB - Measure proliferation PBMC->LTT Cytokine Cytokine Profiling (ELISA/Luminex) - Measure IFN-γ, IL-2, etc. - Characterize immune response LTT->Cytokine Incubate Incubate BB with Peptides or Proteins MS Mass Spectrometry (LC-MS/MS) - Identify BB-protein adducts - Characterize binding sites Incubate->MS Start Research Question: Is BB a potent hapten? Start->LLNA Start->PBMC Start->Incubate

Caption: Experimental Workflow for Investigating BB Immunogenicity.

Local Lymph Node Assay (LLNA)

The LLNA is the standard animal model for assessing the skin sensitization potential of a chemical.[4]

  • Objective: To determine the EC3 value, a measure of sensitizing potency.

  • Methodology:

    • Animal Model: Typically CBA/Ca or BALB/c mice.

    • Application: A range of concentrations of the test substance (e.g., this compound) in a suitable vehicle (e.g., acetone/olive oil) is applied to the dorsum of the ears of the mice for three consecutive days.

    • Proliferation Measurement: On day 5, mice are injected intravenously with a radiolabeled DNA precursor (e.g., ³H-methyl thymidine) or a non-radioactive alternative (e.g., BrdU).

    • Sample Collection: Several hours after injection, the auricular lymph nodes are excised, and a single-cell suspension is prepared.

    • Analysis: The incorporation of the label into the DNA of proliferating lymphocytes is measured via scintillation counting or flow cytometry. The Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

    • Endpoint: The EC3 value is calculated from the dose-response curve as the concentration required to produce an SI of 3.

Lymphocyte Transformation Test (LTT) / Proliferation Assay

This in vitro assay measures the proliferation of T-cells from sensitized individuals in response to an antigen.[12][13]

  • Objective: To determine if T-cells from human donors recognize and respond to PPD or this compound.

  • Methodology:

    • Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of PPD-allergic and non-allergic donors via density gradient centrifugation.

    • Cell Culture: PBMCs are cultured in a suitable medium. The test substance (PPD or BB) is added at various concentrations. Controls include a negative control (medium only) and a positive control (a general mitogen like phytohemagglutinin).

    • Incubation: Cells are incubated for 5-7 days to allow for antigen processing and T-cell proliferation.

    • Proliferation Measurement: A DNA precursor (e.g., ³H-thymidine or BrdU) is added to the culture for the final 18-24 hours.

    • Analysis: The cells are harvested, and the amount of incorporated label is quantified to determine the rate of cell division. Results are expressed as a Stimulation Index.

Detection of Protein Adducts by Mass Spectrometry

This analytical approach provides direct evidence of haptenation.[9][14]

  • Objective: To identify and characterize the covalent adducts formed between this compound and proteins or model peptides.

  • Methodology:

    • In Vitro Reaction: this compound is incubated with a model protein (e.g., human serum albumin) or a synthetic peptide containing various amino acids (e.g., a peptide with cysteine and lysine residues).

    • Digestion: The protein is enzymatically digested into smaller peptides using an enzyme like trypsin.

    • Separation: The resulting peptide mixture is separated using high-performance liquid chromatography (HPLC).

    • Analysis: The separated peptides are analyzed by tandem mass spectrometry (MS/MS).

    • Adduct Identification: The mass spectrometer detects peptides that have a mass shift corresponding to the addition of a this compound molecule. The MS/MS fragmentation pattern can then be used to pinpoint the exact amino acid residue (e.g., Cys-47) that has been modified.[9]

Conclusion for the Scientific Community

The evidence strongly supports the hapten hypothesis for this compound as a critical mechanism in PPD-induced allergic contact dermatitis. While PPD is the initial chemical exposure, its transformation into the highly reactive and potent sensitizer, this compound, appears to be a key event in driving the immune response. Data from both animal models and in vitro studies with human cells consistently show that BB is a more powerful immunogen than PPD.[2][15]

The observation that T-cells from non-allergic individuals can respond to BB suggests a complex relationship between exposure, immune recognition, and the development of clinical allergy.[12][13] This indicates that while many individuals may develop an immunological memory to BB through environmental exposure (e.g., hair dyeing), host-specific factors likely determine the threshold for triggering a pathological inflammatory response.

For drug development professionals, particularly in the fields of dermatology and toxicology, this case study underscores the importance of evaluating not just the parent compound but also its metabolites and degradation products for sensitizing potential. Future research should focus on identifying the specific T-cell epitopes on the BB-protein adduct and elucidating the host-dependent factors that differentiate a benign immune response from a clinically significant allergic reaction.

References

Bandrowski's base formation in oxidative stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Formation of Bandrowski's Base in Oxidative Stress Conditions

Executive Summary

This compound (BB) is a trimeric condensation product of p-phenylenediamine (PPD), a primary intermediate widely used in oxidative hair dye formulations and other industrial applications. The formation of BB occurs under specific oxidative conditions, particularly in an alkaline environment. This process is of significant interest to researchers, toxicologists, and drug development professionals due to the potent allergenic and mutagenic properties of BB.[1][2] Under oxidative stress, the precursor PPD is oxidized, leading to the formation of reactive intermediates that can self-couple to form BB.[3][4] This document provides a comprehensive technical overview of the formation of this compound, its physicochemical properties, relevant experimental protocols for its synthesis and detection, and its toxicological implications, including the signaling pathways involved in its immunogenicity.

Physicochemical Properties of this compound

This compound is a quinone imine characterized by amino substituents at the 2- and 5-positions and 4-aminophenyl substituents on both imine nitrogens.[5][6] Its key identifiers and properties are summarized below.

PropertyValueReference
Chemical Name N',N'-bis(4-aminophenyl)-2,5-diamino-1,4-quinonediimine[7]
Molecular Formula C₁₈H₁₈N₆[5][8]
CAS Number 20048-27-5[7][8]
Molecular Weight 318.38 g/mol [5]
Appearance Yellow crystalline solid[9]
Melting Point 296-298°C (crude)[10]
Boiling Point 523.5°C at 760 mmHg (Predicted)[5]
Topological Polar Surface Area 129 Ų[5]
Hydrogen Bond Donor Count 4[5]
Hydrogen Bond Acceptor Count 6[5]

Formation of this compound under Oxidative Stress

The formation of this compound is a direct consequence of the oxidation of p-phenylenediamine (PPD). In biological systems and industrial formulations (like hair dyes), this process is initiated by oxidizing agents, such as hydrogen peroxide (H₂O₂), under alkaline conditions.[8][11]

The reaction mechanism involves the initial one-electron oxidation of PPD to a semibenzoquinone diimine radical cation. This highly reactive species can undergo further oxidation to form p-benzoquinone diimine (p-BQDI).[12] In the absence of "coupler" molecules, which are typically present in hair dye formulations to react with p-BQDI and form the desired color, the reactive intermediates of PPD can self-condense.[4] Specifically, one molecule of the oxidized intermediate reacts with two molecules of unreacted PPD to form the trimeric structure of this compound.[10]

Several factors critically influence the rate and yield of BB formation:

  • pH : The reaction is highly favored in alkaline conditions, with polymerization of PPD occurring significantly at a pH greater than 10.0.[8]

  • Oxidizing Agent Concentration : Higher concentrations of agents like hydrogen peroxide promote the formation of PPD dimers and trimers.[8]

  • PPD Concentration : The initial concentration of PPD is a key determinant in the formation of its self-coupling products.[8]

  • Presence of Couplers : The addition of coupler molecules can prevent the formation of toxic byproducts like BB by reacting with the PPD intermediates to form stable dye molecules instead.[3][4][8]

It is estimated that during the oxidative hair dyeing process, approximately 3-5% of the initial PPD transforms into this compound.[12][13]

G cluster_reactants Reactants & Conditions cluster_process Oxidation & Self-Coupling PPD 3x p-Phenylenediamine (PPD) Oxidation Oxidation of PPD PPD->Oxidation Coupling Self-Coupling Reaction PPD->Coupling Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Oxidation Alkali Alkaline Conditions (pH > 10) Alkali->Oxidation Intermediate Reactive Intermediates (e.g., p-benzoquinone diimine) Oxidation->Intermediate Intermediate->Coupling Product This compound (Trimer) Coupling->Product

Caption: Formation pathway of this compound from PPD.

Experimental Protocols

Synthesis of this compound (Ritter and Schmitz Method)

This protocol outlines the laboratory synthesis of this compound via the oxidation of PPD.[8]

Materials:

  • p-Phenylenediamine (PPD)

  • Deionized water

  • Ammonium hydroxide (28%)

  • Hydrogen peroxide (3%)

  • Filtration apparatus

  • Beakers and stirring equipment

Procedure:

  • Dissolve 5 g of PPD in 375 mL of deionized water in a suitable beaker.

  • Add 1.5 mL of 28% ammonium hydroxide to the solution. Adjust the pH to 9.5.

  • Slowly add 62.5 mL of 3% hydrogen peroxide to the solution while stirring.

  • Cover the solution and leave it to stand under ambient room conditions for 24 hours.

  • After 24 hours, a crystalline precipitate of this compound will have formed.

  • Filter the solution to collect the crystalline product.

  • The identity of the synthesized this compound can be confirmed by its melting point.

G start Start dissolve Dissolve 5g PPD in 375mL Water start->dissolve add_nh4oh Add 1.5mL NH₄OH (28%) Adjust pH to 9.5 dissolve->add_nh4oh add_h2o2 Add 62.5mL H₂O₂ (3%) add_nh4oh->add_h2o2 incubate Incubate at Room Temp for 24 hours add_h2o2->incubate filter Filter Solution incubate->filter collect Collect Crystalline Product (this compound) filter->collect end End collect->end

Caption: Experimental workflow for the synthesis of this compound.
Detection and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a reliable method for the identification and quantification of this compound in various matrices, including hair dye formulations.[8][14]

Instrumentation & Conditions (General Example):

  • System : HPLC with a UV or Photodiode Array (PDA) detector.

  • Column : Reversed-phase C18 column.

  • Mobile Phase : A gradient of acetonitrile and water or a suitable buffer.

  • Detection : UV detection at a wavelength appropriate for BB.

  • Standard : A certified reference standard of this compound is required for identification (by retention time) and quantification (by calibration curve).

Procedure:

  • Sample Preparation : The sample (e.g., hair dye mixture) is diluted with a suitable solvent to quench the reaction and solubilize the analytes.

  • Standard Preparation : A series of standard solutions of this compound and PPD are prepared at known concentrations to create a calibration curve.

  • Injection : Equal volumes of the prepared sample and standard solutions are injected into the HPLC system.

  • Analysis : The chromatogram is recorded. PPD and BB will elute at different retention times (e.g., in one study, PPD eluted at 2.352 minutes).[8]

  • Identification & Quantification : The peak corresponding to the retention time of the BB standard is identified in the sample chromatogram. The concentration is calculated based on the peak area and the calibration curve.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_results Data Processing prep_sample Prepare Sample (Dilute to Quench Reaction) inject Inject into HPLC System prep_sample->inject prep_std Prepare BB & PPD Standards (Calibration Curve) prep_std->inject separate Separate on C18 Column inject->separate detect Detect with UV/PDA Detector separate->detect identify Identify Peaks by Retention Time detect->identify quantify Quantify using Peak Area & Calibration Curve identify->quantify Result Final Concentration quantify->Result

Caption: General workflow for HPLC detection of this compound.

Biological Significance and Toxicology

The formation of this compound is a primary concern due to its significant toxicological profile. It is a more potent sensitizer than its precursor, PPD, and plays a crucial role in the development of allergic contact dermatitis (ACD) from hair dyes.[2]

  • Mutagenicity and Carcinogenicity : When PPD reacts with hydrogen peroxide, it can form BB, which has been shown to be strongly mutagenic (capable of altering DNA) and is considered a possible carcinogen.[1][11]

  • Immunogenicity : BB acts as a potent immunogen and a pro-hapten.[2][15] It can bind to skin proteins to form a hapten-protein complex. This complex is recognized by the immune system, leading to the activation of T-cells and subsequent inflammatory responses characteristic of ACD.[15][16]

  • Cytotoxicity : PPD and its oxidation by-products, including BB, can increase the formation of reactive oxygen species (ROS) in human keratinocytes, leading to oxidative stress and DNA damage.[17] Benzoquinone diamine, another name for BB, is known to cause significant tissue necrosis due to its highly toxic properties.[18]

CompoundMetricValueSpecies/SystemReference
PPD LD50 (oral)~100 mg/kgMost animals[18]
PPD LD50 (oral)80 mg/kgN/A[13]
This compound LD50 (oral)5 mg/kgN/A[13]
This compound LC50 (preliminary)3.478 mg/LFish embryo[12]
PPD EC3 (LLNA)0.14%Mouse[2]
This compound EC3 (LLNA)0.03%Mouse[2]
This compound Patch Test Positive16% (7 of 43)PPD-positive patients[2]

(LLNA: Local Lymph Node Assay; EC3: Effective concentration needed to produce a threefold stimulation index)

Signaling in Allergic Contact Dermatitis

The mechanism by which this compound induces an allergic reaction is a classic example of a T-cell mediated, delayed-type hypersensitivity (Type IV).

  • Haptenization : As a small molecule, BB (the hapten) is not immunogenic on its own. Upon skin contact, it penetrates the epidermis and covalently binds to endogenous proteins, forming a hapten-protein conjugate.[15]

  • Antigen Presentation : This new conjugate is recognized as foreign by antigen-presenting cells (APCs), primarily Langerhans cells in the skin. The APCs internalize the complex, process it, and present the haptenic epitope on Major Histocompatibility Complex (MHC) class II molecules.

  • T-Cell Sensitization : The APCs migrate to local lymph nodes, where they present the antigen to naive T-helper (Th) cells. This interaction leads to the activation, proliferation, and differentiation of antigen-specific memory T-cells (sensitization phase).

  • Elicitation Phase : Upon subsequent exposure to BB, the memory T-cells are rapidly activated. They release a cascade of pro-inflammatory cytokines (e.g., IFN-γ, IL-2, IL-4, IL-5) and chemokines (e.g., RANTES, MIP-1α).[15][19] This cytokine storm recruits other immune cells, such as macrophages and cytotoxic T-lymphocytes, to the site of exposure, resulting in the characteristic inflammation, redness, and blistering of allergic contact dermatitis. Studies show that T-cells from both allergic and non-allergic individuals can be activated by BB, but only T-cells from allergic patients are activated by PPD itself, suggesting a complex interplay of different antigens in the development of clinical allergy.[16][19]

G cluster_skin Skin Epidermis cluster_immune Immune Response BB This compound (Hapten) Complex Hapten-Protein Complex BB->Complex Covalent Binding Protein Skin Proteins Protein->Complex APC Antigen Presenting Cell (e.g., Langerhans Cell) Complex->APC Uptake & Processing TCell Naive T-Cell APC->TCell Antigen Presentation (in Lymph Node) MemTCell Activated/Memory T-Cell TCell->MemTCell Activation & Proliferation Cytokines Release of Pro-inflammatory Cytokines & Chemokines MemTCell->Cytokines Re-exposure Inflammation Allergic Contact Dermatitis Cytokines->Inflammation

Caption: Signaling pathway for this compound-induced contact dermatitis.

References

An In-depth Technical Guide to the Physicochemical Properties of Bandrowski's Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bandrowski's base is a trimeric compound formed from the oxidation and self-coupling of p-phenylenediamine (PPD), a primary intermediate in the formulation of permanent oxidative hair dyes.[1][2] Its formation is a key area of study in cosmetology, toxicology, and dermatology due to its role as a potent skin sensitizer and a potential mutagen.[3][4] Understanding the physicochemical properties of this compound is critical for assessing its toxicological profile, developing safer hair dye formulations, and conducting research into the mechanisms of allergic contact dermatitis.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its formation and biological signaling pathways.

Core Physicochemical Properties

The fundamental properties of this compound have been characterized in several studies. These quantitative data are summarized for clarity and comparison.

PropertyValueReference(s)
IUPAC Name N,N''-(2,5-diamino-2,5-cyclohexadiene-1,4-diylidene)bis(1,4-benzenediamine)[3](5)
Molecular Formula C₁₈H₁₈N₆[6]
Molecular Weight 318.38 g/mol [6]
CAS Number 20048-27-5
Appearance Dark red, crystalline solid[3](5)
Melting Point 514-516 K (241-243 °C)[3](5)

Solubility

The solubility of this compound is a critical parameter for its handling, purification, and for studying its interaction in biological and chemical systems.

SolventSolubility (at 20°C)Reference(s)
Water < 0.5 g / 100 mL[1]
Ethanol ≤ 1.5 g / 100 mL[1]
DMSO ≤ 30 g / 100 mL[1]

Spectral Properties

While complete, detailed spectra for this compound are not widely published in readily available literature, its characteristic structural features allow for a theoretical prediction of its spectral properties.

UV-Visible Spectroscopy

This compound possesses a large, conjugated system of double bonds extending across its three rings.[7] This extensive conjugation is expected to result in strong absorption of light in the visible region of the electromagnetic spectrum, which is consistent with its dark red color.[7][8] The absorption spectrum would likely show a primary strong absorption band (λ_max) at a long wavelength, characteristic of π → π* electronic transitions within the conjugated system.[8]

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to display several characteristic absorption bands corresponding to its functional groups:

  • N-H Stretching: Bands in the region of 3500-3300 cm⁻¹ corresponding to the primary amine (-NH₂) groups.

  • C-H Stretching (Aromatic): Absorption bands typically appearing just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).[9]

  • C=C Stretching (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings.[9]

  • N-H Bending: A band around 1600 cm⁻¹, which may overlap with C=C stretching bands.[10]

  • C-N Stretching: Aromatic C-N stretching bands would be expected in the 1350-1250 cm⁻¹ region.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the different rings. Protons on the central diaminocyclohexadiene ring would likely appear in a different chemical shift region than those on the terminal p-phenylenediamine rings. The amine (-NH₂) protons would typically appear as broad signals.

  • ¹³C NMR: The carbon NMR spectrum would show multiple signals in the aromatic region (typically 110-160 ppm).[12] Due to the molecule's symmetry, the number of unique carbon signals would be fewer than the total number of carbon atoms (18). The carbons bonded to nitrogen atoms would be shifted downfield compared to the other ring carbons.[13]

Experimental Protocols

Synthesis of this compound

This protocol is based on the oxidative coupling of p-phenylenediamine (PPD), a method first described by Ritter and Schmitz.

Materials:

  • p-Phenylenediamine (PPD)

  • Ammonium hydroxide (28%)

  • Hydrogen peroxide (3%)

  • Deionized water

Procedure:

  • Dissolve 5 g of PPD in 375 mL of deionized water in a suitable flask.

  • Add 1.5 mL of 28% ammonium hydroxide to the solution to achieve an alkaline pH (approximately 9.5). The formation of this compound is favored under alkaline conditions.[6]

  • Slowly add 62.5 mL of 3% hydrogen peroxide to the stirring solution. Hydrogen peroxide acts as the oxidizing agent.[6]

  • Allow the solution to stand at room temperature for 24 hours. During this time, the PPD will oxidize and self-couple to form the trimeric this compound, which will precipitate out of the solution as dark crystals.[6]

  • Collect the crystalline product by filtration.

  • Wash the crystals with deionized water and allow them to air dry.

  • The identity of the product can be confirmed by melting point determination (literature value: 241-243 °C).[3]

Purification by Recrystallization

Recrystallization is a standard technique for purifying crystalline solids.[14][15] Based on the known solubility data, a solvent/anti-solvent system or temperature-dependent solubility can be exploited.

Materials:

  • Crude this compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol or Water

Procedure (Solvent/Anti-solvent Method):

  • Dissolve the crude this compound in a minimal amount of a "good" solvent in which it is highly soluble, such as DMSO.[1]

  • Gently warm the solution if necessary to ensure complete dissolution.

  • Slowly add a "poor" or "anti-solvent" (e.g., water) dropwise to the stirred solution until it becomes cloudy (the point of saturation).[16]

  • Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to promote the formation of well-defined crystals.

  • Isolate the purified crystals by filtration, wash with a small amount of the anti-solvent, and dry thoroughly.[15]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a sensitive and selective method for the identification and quantification of this compound, often used for detecting it as an impurity in hair dye raw materials.[17]

Typical Method Parameters:

  • Column: Reversed-phase C18 column.[6]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier.[18][19]

    • Aqueous Phase (A): Water with a buffer (e.g., ammonium acetate) or acid modifier (e.g., 0.1% formic acid).[20]

    • Organic Phase (B): Acetonitrile or Methanol.[6]

  • Detection: Photodiode Array (PDA) or UV-Vis detector. A PDA detector is advantageous as it can provide the UV-Vis spectrum of the eluting peak, aiding in peak identification.[6]

  • Procedure:

    • Prepare a standard solution of purified this compound in a suitable solvent (e.g., a small amount of DMSO diluted with the mobile phase).

    • Prepare the sample solution by dissolving the material to be tested in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify this compound in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the standard.

Formation and Biological Pathway Visualization

This compound is not an intended ingredient in hair dyes but rather an oxidation byproduct of p-phenylenediamine (PPD). Its formation and subsequent interaction within the skin are critical to its role as an allergen.

Formation of this compound from PPD

The formation pathway involves the oxidation of PPD to a reactive intermediate, benzoquinonediimine, which then undergoes a series of coupling reactions with other PPD molecules.

G PPD1 p-Phenylenediamine (PPD) BQDI Benzoquinonediimine (Reactive Intermediate) PPD1->BQDI Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->BQDI BB This compound BQDI->BB Self-Coupling Reactions PPD2 p-Phenylenediamine (PPD) PPD2->BB PPD3 p-Phenylenediamine (PPD) PPD3->BB G cluster_epidermis Epidermis cluster_lymph Lymph Node cluster_reexposure Re-exposure Site BB This compound (Hapten) HaptenProtein Hapten-Protein Complex (Antigen) BB->HaptenProtein Covalent Binding Protein Skin Proteins (e.g., in Keratinocytes) Protein->HaptenProtein DC Dendritic Cell (Langerhans Cell) HaptenProtein->DC Uptake & Processing TCell Naive T-Cell DC->TCell Migration & Antigen Presentation ActivatedTCell Activated & Proliferating Allergen-Specific T-Cells TCell->ActivatedTCell Activation Inflammation Cytokine Release & Inflammatory Response (Allergic Contact Dermatitis) ActivatedTCell->Inflammation Recirculation to Skin

References

Bandrowski's Base: A Technical Guide on its Dermatological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bandrowski's base (BB) is a trimer of p-phenylenediamine (PPD), a primary intermediate in the formation of permanent hair dyes. Formed during the oxidative process of hair coloring, this compound has emerged as a compound of significant interest in dermatology due to its potent skin-sensitizing properties and its role in allergic contact dermatitis (ACD).[1][2][3] This technical guide provides an in-depth overview of the chemical properties, formation, and immunological mechanisms of this compound, with a focus on its relevance for researchers, scientists, and professionals involved in drug development and dermatological research.

Chemical Properties and Formation

This compound is a complex aromatic amine with the chemical formula C₁₈H₁₈N₆ and a molecular weight of 318.38 g/mol .[4] Its CAS number is 20048-27-5.

The formation of this compound occurs through the self-coupling of PPD in an alkaline environment in the presence of an oxidizing agent, such as hydrogen peroxide.[4][5] Several factors influence the rate and extent of its formation, including:

  • pH: Higher pH levels (greater than 10) significantly favor the formation of this compound.[4]

  • PPD Concentration: Higher initial concentrations of PPD can lead to increased formation of this compound.[4]

  • Oxidizing Agent Concentration: The concentration of the oxidizing agent also plays a crucial role in the kinetics of the reaction.[4]

  • Presence of Couplers: In hair dye formulations, couplers are aromatic compounds that react with the oxidized PPD to form the desired color. The presence of couplers can inhibit the self-coupling of PPD and thus reduce the formation of this compound.[5]

It is estimated that approximately 3-5% of PPD may be converted to this compound during the hair dyeing process.[6] However, the concentration of unreacted PPD in hair dye formulations after mixing can be as high as 60%, increasing the potential for the formation of sensitizing intermediates like this compound.[1]

Relevance in Dermatology: Allergic Contact Dermatitis

The primary dermatological relevance of this compound lies in its role as a potent contact allergen.[2] Allergic contact dermatitis is a delayed-type hypersensitivity reaction mediated by T-cells, and both PPD and its derivatives, including this compound, are well-documented sensitizers.[7]

Sensitization Potential

Animal studies, specifically the murine Local Lymph Node Assay (LLNA), have demonstrated that this compound is a more potent sensitizer than its precursor, PPD.[1][2] The EC3 value, which is the concentration of a substance required to produce a threefold increase in lymphocyte proliferation, is a measure of sensitizing potency.

CompoundLLNA EC3 Value (%)Potency Classification
p-Phenylenediamine (PPD)0.14Potent
This compound (BB)0.03Extreme

Data sourced from White et al. (2006).[2]

Prevalence in PPD-Allergic Individuals

Studies have investigated the prevalence of sensitivity to this compound in individuals already allergic to PPD. Patch testing with this compound in PPD-positive patients has shown varying rates of co-sensitization.

StudyNumber of PPD-Positive Patients TestedPercentage Positive to this compound
White et al. (2006)4316%

Data sourced from White et al. (2006).[2]

It is important to note that not all PPD-allergic individuals react to this compound, suggesting that PPD itself or other metabolites and intermediates also play a role in sensitization.[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is as follows:

  • Dissolve 5 g of p-phenylenediamine (PPD) in 375 mL of water.

  • Add 1.5 mL of 28% ammonium hydroxide to adjust the pH to approximately 9.5.

  • Add 62.5 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours.

  • Filter the solution to collect the crystalline this compound.

  • Confirm the identity of the product by its melting point.[4]

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for the identification and quantification of this compound in hair dye formulations.

  • Sample Preparation: Hair dye samples are typically mixed according to the manufacturer's instructions. The reaction is then quenched at specific time points, and the sample is extracted and diluted with an appropriate buffer.

  • Chromatographic Conditions: A reversed-phase HPLC system with a suitable column (e.g., C18) is used. The mobile phase often consists of a buffer and an organic solvent in a gradient elution.

  • Detection: A photodiode array (PDA) detector is commonly used to monitor the absorbance at the characteristic wavelength of this compound.

  • Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve prepared with known concentrations of a this compound standard.[4][8]

In Vivo Sensitization Testing: Local Lymph Node Assay (LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.

  • Animal Model: Typically, CBA/Ca or CBA/J mice are used.

  • Test Substance Preparation: The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil).

  • Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear of the mice for three consecutive days.

  • Proliferation Measurement: On day 5, a radiolabeled thymidine precursor (e.g., ³H-methyl thymidine) or a non-radioactive alternative is injected. After a set time, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Data Analysis: The incorporation of the labeled precursor into the DNA of proliferating lymphocytes is measured. A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive response, indicating that the substance is a sensitizer. The EC3 value is then interpolated from the dose-response curve.

In Vitro Sensitization Testing: T-Cell Priming Assay

In vitro T-cell priming assays are used to investigate the activation of T-cells by chemical allergens.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. Monocytes are then differentiated into dendritic cells (DCs), and naive T-cells are isolated.

  • Antigen Loading: DCs are incubated with the test substance (e.g., this compound) to allow for processing and presentation of the haptenated peptides.

  • Co-culture: The antigen-loaded DCs are co-cultured with naive T-cells.

  • T-Cell Proliferation and Cytokine Analysis: After a period of incubation, T-cell proliferation is measured (e.g., by ³H-thymidine incorporation). The profile of cytokines (e.g., IFN-γ, IL-4, IL-5, IL-13, TNF-α) secreted by the activated T-cells is also analyzed using techniques like ELISA or ELISpot.[5][6]

Signaling Pathways in Allergic Contact Dermatitis to this compound

The development of ACD to this compound involves a complex interplay of signaling pathways in various skin cells.

Keratinocyte and Dendritic Cell Activation

As a hapten, this compound must first bind to endogenous proteins to become immunogenic. This process of haptenation is a critical initiating event.

Keratinocyte_Dendritic_Cell_Activation cluster_keratinocyte Keratinocyte Response cluster_dc Dendritic Cell Response BB This compound (BB) Protein Skin Proteins BB->Protein Covalent Binding Hapten_Protein BB-Protein Conjugate (Haptenation) Protein->Hapten_Protein Keratinocyte Keratinocyte Hapten_Protein->Keratinocyte Uptake & Stress DC Dendritic Cell (DC) Hapten_Protein->DC Uptake & Processing Cytokines_K Pro-inflammatory Cytokines (IL-1α, IL-1β, TNF-α) Keratinocyte->Cytokines_K Release Upregulation Upregulation of: - MHC class II - Co-stimulatory molecules  (CD80, CD86) - Adhesion molecules DC->Upregulation Maturation Migration Migration to Lymph Node DC->Migration Cytokines_K->DC Activation Signal

T-Cell Activation and Effector Phase

In the lymph nodes, mature dendritic cells present the haptenated peptides to naive T-cells, leading to their activation, proliferation, and differentiation into effector T-cells.

T_Cell_Activation cluster_tcr_signaling T-Cell Receptor (TCR) Signaling Cascade DC Antigen Presenting Cell (DC) with BB-Peptide-MHC II Naive_T_Cell Naive T-Cell DC->Naive_T_Cell Antigen Presentation Effector_T_Cell Effector T-Cell (Th1/Th2) Naive_T_Cell->Effector_T_Cell Proliferation & Differentiation TCR TCR Engagement Naive_T_Cell->TCR Cytokine_Production Cytokine Production (IFN-γ, IL-4, IL-5, IL-13, TNF-α) Effector_T_Cell->Cytokine_Production Secretion Signal_Transduction Signal Transduction (e.g., Lck, ZAP-70, PLCγ) TCR->Signal_Transduction Transcription_Factors Activation of Transcription Factors (NF-κB, NFAT, AP-1) Signal_Transduction->Transcription_Factors Transcription_Factors->Cytokine_Production Clinical_Symptoms Clinical Symptoms of ACD (Erythema, Edema, Vesiculation) Cytokine_Production->Clinical_Symptoms Induction of Inflammation

Studies have shown that T-cells from both allergic patients and non-allergic individuals can be stimulated by this compound.[6] T-cell clones from allergic patients stimulated with this compound have been shown to secrete a range of cytokines, including IL-4, IL-5, IL-13, and TNF-α.[6] In mice, spleen cells exposed to this compound produced high levels of IFN-γ, GM-CSF, and IL-2 upon restimulation.[7]

Conclusion

This compound is a potent skin sensitizer formed from the oxidation of p-phenylenediamine in hair dye products. Its high sensitization potential, as demonstrated in both in vivo and in vitro studies, underscores its importance in the pathogenesis of allergic contact dermatitis. For researchers and professionals in dermatology and drug development, a thorough understanding of the formation, properties, and immunological mechanisms of this compound is crucial for the development of safer consumer products and for the design of effective diagnostic and therapeutic strategies for allergic contact dermatitis. Further research into the specific molecular signaling pathways activated by this compound will provide a more complete picture of its role in skin sensitization and may lead to the identification of novel targets for intervention.

References

Initial Studies on the Carcinogenicity of Bandrowski's Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies concerning the carcinogenicity of Bandrowski's base (BB), a trimer of p-phenylenediamine (PPD) formed during oxidative processes. This document synthesizes key findings on the genotoxic and carcinogenic properties of this compound, with a focus on quantitative data, experimental methodologies, and potential signaling pathways involved in its mode of action.

Introduction

This compound is a significant by-product formed from the oxidation of p-phenylenediamine (PPD), a primary ingredient in many permanent hair dye formulations.[1][2] The formation of BB is favored under alkaline conditions and in the presence of an oxidizing agent, such as hydrogen peroxide.[2] While PPD itself has been subject to numerous toxicological evaluations, initial studies have identified this compound as a potent mutagen and a suspected carcinogen, warranting a detailed examination of its carcinogenic potential.[3][4] This guide focuses on the early in vivo and in vitro studies that have laid the groundwork for our current understanding of the risks associated with this compound exposure.

In Vivo Carcinogenicity Studies

The most definitive early in vivo evidence for the carcinogenicity of an oxidation product of PPD, which contains this compound, comes from a study by Rojanapo et al. (1986). This pivotal study investigated the effects of long-term topical and subcutaneous administration in Wistar rats.[3][5]

Quantitative Data from Rojanapo et al. (1986)

The following tables summarize the key tumor incidence data from this study.

Table 1: Incidence of Mammary Gland Tumors in Female Wistar Rats [3][5]

Treatment GroupAdministration RouteNumber of AnimalsTumor Incidence (%)P-value
Oxidized p-PDTopicalNot Specified in Abstract>50%< 0.05
Oxidized p-PDSubcutaneousNot Specified in Abstract>50%< 0.05
ControlNot Specified in AbstractNot Specified in AbstractNot Specified in Abstract-

Table 2: Incidence of Uterine and Soft Tissue Tumors in Female Wistar Rats (Subcutaneous Injection Group) [3][5]

Tumor TypeNumber of AnimalsTumor Incidence (%)P-value
Uterine TumorsNot Specified in Abstract43%< 0.05
Soft Tissue TumorsNot Specified in Abstract57%< 0.05

Table 3: Tumor Observations in Male Wistar Rats [3]

Treatment GroupAdministration RouteObserved Tumor Sites (Occasional)
Oxidized p-PDTopical & SubcutaneousLiver, Kidney, Adrenal Gland, Thyroid Gland, Urinary Bladder, Lung

Note: The study by Rojanapo et al. (1986) stated that tumors of the mammary gland and soft tissue were not observed in male rats under similar experimental conditions.[3]

Experimental Protocols

The following outlines the key experimental methodologies employed in the Rojanapo et al. (1986) study.

2.2.1. Test Substance

The test substance was an oxidation product of p-phenylenediamine (p-PD) formed by reacting p-PD with hydrogen peroxide. While the exact concentration of this compound within this mixture was not specified in the available abstract, it is the primary trimer formed under these conditions.

2.2.2. Animal Model

  • Species: Wistar rats[3]

  • Sex: Male and female[3]

2.2.3. Administration and Dosage

  • Routes of Administration:

    • Topical application to shaved skin[3]

    • Subcutaneous injection[3]

  • Duration of Treatment: 18 months[5]

  • Dosage: The specific doses administered were not detailed in the abstract.

2.2.4. Experimental Workflow

G cluster_prep Preparation of Test Substance cluster_animal_study In Vivo Carcinogenicity Bioassay PPD p-Phenylenediamine (p-PD) Oxidation Oxidation Reaction PPD->Oxidation H2O2 Hydrogen Peroxide (H2O2) H2O2->Oxidation Oxidized_pPD Oxidized p-PD (Containing this compound) Oxidation->Oxidized_pPD Topical Topical Application (18 months) Oxidized_pPD->Topical Subcutaneous Subcutaneous Injection (18 months) Oxidized_pPD->Subcutaneous Wistar_Rats Wistar Rats (Male and Female) Wistar_Rats->Topical Wistar_Rats->Subcutaneous Observation Tumor Observation and Necropsy Topical->Observation Subcutaneous->Observation Histopathology Histopathological Examination Observation->Histopathology

Figure 1: Experimental workflow for the in vivo carcinogenicity study of oxidized p-phenylenediamine.

In Vitro Genotoxicity Studies

The carcinogenicity of this compound is strongly supported by in vitro studies demonstrating its mutagenic properties. The Ames test, a bacterial reverse mutation assay, has been a key tool in identifying the genotoxic potential of PPD oxidation products.

Key Findings
  • The oxidation product of p-PD was found to be strongly mutagenic to Salmonella typhimurium strain TA98 in the presence of a rat liver S-9 fraction for metabolic activation.[3]

  • This compound is recognized as a mutagenic and genotoxic by-product of PPD oxidation.[1]

Experimental Protocol: Ames Test

The general protocol for an Ames test involves the following steps:

  • Preparation of Tester Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98) are cultured.

  • Metabolic Activation: The test substance is incubated with a liver extract (S-9 fraction) to simulate mammalian metabolism.

  • Exposure: The bacterial strains are exposed to the test substance (with and without S-9 activation) and plated on a histidine-deficient medium.

  • Incubation: Plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates mutagenicity.

G cluster_ames Ames Test Workflow Start Start Culture Culture S. typhimurium (his- strain) Start->Culture Mix Prepare Test Mixture: Bacteria + this compound +/- S9 fraction Culture->Mix Plate Plate on Histidine- deficient Agar Mix->Plate Incubate Incubate (37°C, 48-72h) Plate->Incubate Count Count Revertant Colonies (his+) Incubate->Count Result Result: Mutagenic or Non-mutagenic Count->Result

Figure 2: Generalized workflow for the Ames test to assess the mutagenicity of this compound.

Putative Signaling Pathways in Carcinogenesis

While direct studies on the signaling pathways specifically disrupted by this compound are limited, its carcinogenic mechanism can be inferred from the known effects of its parent compound, p-phenylenediamine, and its established genotoxic nature. The primary proposed mechanism involves the induction of oxidative stress and subsequent DNA damage.

Oxidative Stress and DNA Damage

The oxidation of PPD to form this compound and other reactive intermediates is associated with the generation of reactive oxygen species (ROS).[1][6] ROS can directly damage cellular macromolecules, including DNA, leading to mutations and genomic instability, which are hallmarks of cancer.

Implication of Key Signaling Pathways

The cellular response to oxidative stress and DNA damage involves a complex network of signaling pathways. Based on studies of PPD, the following pathways are likely to be implicated in the carcinogenicity of this compound:

  • p53 Signaling Pathway: As a critical tumor suppressor, p53 is activated in response to DNA damage and cellular stress. Its activation can lead to cell cycle arrest, allowing for DNA repair, or induce apoptosis (programmed cell death) if the damage is too severe. The genotoxicity of this compound likely triggers this pathway.

  • NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation, immunity, and cell survival. Chronic inflammation is a known driver of cancer. Studies on PPD suggest an inhibition of the NF-κB pathway, which could have complex, context-dependent roles in carcinogenesis.[7]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and survival. Oxidative stress is a known activator of certain branches of the MAPK pathway, which can promote cancer development.

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. While direct links to this compound are not established, its parent compound PPD has been shown to inhibit this pathway, which could influence cellular responses to carcinogenic insults.[7]

G BB This compound ROS Reactive Oxygen Species (ROS) Generation BB->ROS NFkB NF-κB Pathway Modulation BB->NFkB DNA_Damage DNA Damage (Genotoxicity) ROS->DNA_Damage MAPK MAPK Pathway Activation ROS->MAPK p53 p53 Activation DNA_Damage->p53 Cancer Cancer DNA_Damage->Cancer Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest->Cancer Inhibition Apoptosis->Cancer Inhibition Proliferation Increased Cell Proliferation MAPK->Proliferation Proliferation->Cancer Inflammation Altered Inflammatory Response NFkB->Inflammation Inflammation->Cancer

References

Methodological & Application

Synthesis Protocol for Bandrowski's Base in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Bandrowski's base is a trimer of p-phenylenediamine (PPD), formed through an oxidative coupling process. It is a compound of interest in the fields of dye chemistry, toxicology, and allergy research. The synthesis of this compound is relevant for creating analytical standards to study its formation in commercial products like hair dyes, and for investigating its biological activity. The following protocol, based on the method described by Ritter and Schmitz, provides a reliable procedure for its laboratory synthesis.[1]

The formation of this compound is highly dependent on reaction conditions such as pH, and the concentrations of p-phenylenediamine, an oxidizing agent (typically hydrogen peroxide), and an alkalizing agent.[1] The reaction proceeds via the oxidation of PPD to the reactive intermediate p-benzoquinone diimine, which then undergoes further condensation and oxidation steps to yield the final trimeric structure. Understanding and controlling these parameters are crucial for achieving reproducible synthesis and desired yields.

Experimental Protocols

Materials and Equipment
  • p-Phenylenediamine (PPD, CAS: 106-50-3)

  • Deionized water

  • Ammonium hydroxide (28% solution)

  • Hydrogen peroxide (3% solution)

  • Glass beakers and flasks

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

  • Drying oven or desiccator

Synthesis Procedure
  • Dissolution of p-Phenylenediamine (PPD): In a well-ventilated fume hood, dissolve 5.0 g of p-phenylenediamine in 375 mL of deionized water in a suitable glass beaker. Stir the solution using a magnetic stirrer until the PPD is completely dissolved.

  • pH Adjustment: Carefully add 1.5 mL of 28% ammonium hydroxide to the PPD solution. Monitor the pH of the solution and adjust it to approximately 9.5. This alkaline condition is crucial for the reaction to proceed.

  • Oxidation: While stirring, slowly add 62.5 mL of 3% hydrogen peroxide to the reaction mixture. The addition of the oxidizing agent will initiate the formation of this compound.

  • Reaction Incubation: Cover the beaker and leave the solution to stir at room temperature for 24 hours. During this time, the crystalline product of this compound will precipitate out of the solution.

  • Isolation and Purification: After 24 hours, filter the solution through a Büchner funnel fitted with filter paper to collect the crystalline product. Wash the collected crystals with a small amount of cold deionized water to remove any soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a low temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.

  • Confirmation: The final product can be confirmed by its physical appearance (dark brown crystalline powder) and, if available, by techniques such as melting point determination or spectroscopic analysis (e.g., HPLC, IR, NMR).[2]

Data Presentation

The yield of this compound is significantly influenced by the concentration of the oxidizing agent. The following table summarizes the effect of hydrogen peroxide concentration on the yield of this compound from a 0.1 M p-phenylenediamine solution at pH 9.7 and 25 °C after 45 minutes of reaction time.

Concentration of Hydrogen Peroxide (%)Average Yield of this compound (% of original PPD)
4.58.86
3.05.93
1.54.88
0.753.28
0.3752.26

Mandatory Visualization

Reaction Pathway for the Formation of this compound

The following diagram illustrates the simplified reaction pathway for the synthesis of this compound, starting from the oxidation of p-phenylenediamine.

Bandrowski_Synthesis PPD p-Phenylenediamine (PPD) BQDI p-Benzoquinone diimine (Reactive Intermediate) PPD->BQDI Oxidation Oxidant H₂O₂ / NH₄OH Dimer Dimeric Intermediate BQDI->Dimer Condensation with PPD BB This compound Dimer->BB Further Oxidation & Condensation Lab_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Start dissolve Dissolve PPD in Water start->dissolve adjust_ph Adjust pH to 9.5 with NH₄OH dissolve->adjust_ph add_h2o2 Add H₂O₂ (3% solution) adjust_ph->add_h2o2 incubate Incubate for 24h at Room Temperature add_h2o2->incubate filter Filter to Collect Crystals incubate->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry end End Product dry->end

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Bandrowski's Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bandrowski's base (BB) is a trimer of p-phenylenediamine (PPD), a common ingredient in permanent hair dyes. The formation of this compound is a concern due to its potential as a skin sensitizer and its association with allergic reactions to hair coloring products.[1] Its formation is dependent on factors such as the concentration of PPD, the presence of an oxidizing agent (like hydrogen peroxide), and alkaline pH conditions, typically above pH 10.0.[1] This application note provides a detailed protocol for the identification and separation of this compound from its precursor, p-phenylenediamine, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Principle

This method utilizes RP-HPLC to separate compounds based on their hydrophobicity. A non-polar stationary phase (C8 column) is used with a polar mobile phase. PPD, being more polar than this compound, will elute from the column earlier. The separated compounds are then detected by a UV-Vis detector, and their retention times are used for identification.

Experimental Protocols

Synthesis of this compound (Reference Standard)

For the purpose of method development and validation, a reference standard of this compound is required. It can be synthesized as follows:

  • Dissolve 5 grams of p-phenylenediamine (PPD) in 375 mL of water.[1]

  • Add 1.5 mL of 28% ammonium hydroxide to adjust the pH to 9.5.[1]

  • Add 62.5 mL of 3% hydrogen peroxide.[1]

  • Keep the solution at room temperature for 24 hours.[1]

  • Filter the solution to collect the crystalline this compound.[1]

  • Confirm the identity of the synthesized compound, for example, by measuring its melting point.[1]

HPLC Instrumentation and Conditions

The following HPLC system and parameters are recommended for the analysis:

ParameterSpecification
HPLC System A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
Column C8, dimensions and particle size to be optimized (e.g., 4.6 x 150 mm, 5 µm).[1]
Mobile Phase Methanol and Sorenson's Buffer (pH 8.0) in a 40:60 (v/v) ratio.[1]
Flow Rate 1.0 mL/min (Typical, to be optimized).
Injection Volume 10 µL (Typical, to be optimized).
Column Temperature Ambient or controlled at 25°C.
Detector UV-Vis or PDA Detector.
Detection Wavelength To be determined by analyzing the UV spectra of PPD and this compound (a wavelength around 240-250 nm is often used for PPD).
Preparation of Standard Solutions
  • Stock Solutions: Prepare individual stock solutions of PPD and synthesized this compound in the mobile phase at a concentration of 1 mg/mL.

  • Working Standard Solutions: From the stock solutions, prepare a series of working standard solutions of both PPD and this compound at different concentrations to establish linearity. A mixed standard solution containing both compounds is also necessary to determine their resolution.

Sample Preparation
  • For hair dye samples, accurately weigh a representative portion of the product.

  • Dissolve the sample in the mobile phase.

  • The sample may require sonication and filtration through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions, followed by the sample solutions.

  • Record the chromatograms and identify the peaks for PPD and this compound based on their retention times, which have been reported to be approximately 2.352 min for PPD and 4.696 min for this compound under specific conditions.[1]

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve generated from the standard solutions.

Data Presentation

The quantitative performance of this HPLC method should be validated according to ICH guidelines. The following tables summarize the expected results.

Table 1: Chromatographic Parameters

CompoundRetention Time (min)
p-Phenylenediamine (PPD)~ 2.352[1]
This compound (BB)~ 4.696[1]

Table 2: Method Validation Parameters

ParameterPPDThis compound
Linearity Range (µg/mL) To be determinedTo be determined
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) (µg/mL) To be determinedTo be determined
Limit of Quantification (LOQ) (µg/mL) To be determinedTo be determined
Accuracy (% Recovery) To be determinedTo be determined
Precision (% RSD) To be determinedTo be determined

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (PPD & this compound) Injection Injection Standard_Prep->Injection Inject Standards Sample_Prep Sample Preparation (Hair Dye Product) Sample_Prep->Injection Inject Samples HPLC_System HPLC System (C8 Column, Mobile Phase) Separation Chromatographic Separation HPLC_System->Separation Injection->HPLC_System Detection UV/PDA Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the HPLC detection of this compound.

Conclusion

The described HPLC method provides a reliable approach for the separation and detection of this compound in the presence of its precursor, p-phenylenediamine. This method is crucial for the quality control of hair dye products and for research into the safety of cosmetic formulations. The formation of this compound can be influenced by the pH and the presence of couplers like resorcinol, which can prevent the self-coupling of PPD.[1] Researchers can adapt and validate this protocol to suit their specific instrumentation and sample matrices.

References

Application Notes and Protocols for the Quantitative Analysis of Bandrowski's Base in Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bandrowski's base (BB) is a trimer of p-phenylenediamine (PPD), a primary intermediate in many permanent oxidative hair dye formulations.[1][2] The formation of this compound occurs during the oxidative coupling reaction of PPD in an alkaline medium, typically in the presence of hydrogen peroxide.[1][2] Concerns regarding the mutagenic and carcinogenic potential of this compound necessitate reliable and accurate quantitative analysis in hair dye products to ensure consumer safety.[2][3]

These application notes provide detailed protocols for the quantitative analysis of this compound in hair dye formulations using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Formation of this compound

This compound is formed from the self-condensation of PPD during the hair dyeing process. The reaction is influenced by several factors:

  • p-Phenylenediamine (PPD) Concentration: Higher initial concentrations of PPD can lead to increased formation of this compound.

  • pH: Alkaline conditions, particularly pH values greater than 9.0, promote the formation of this compound.[2]

  • Oxidizing Agent Concentration: The concentration of hydrogen peroxide plays a crucial role in the oxidation of PPD and the subsequent formation of this compound.

  • Presence of Couplers: The presence of coupling agents in the hair dye formulation can reduce the self-condensation of PPD, thereby decreasing the formation of this compound.

Quantitative Data Summary

The concentration of this compound in commercial hair dye products can vary significantly. The following tables summarize quantitative data from reported studies.

Table 1: Concentration of this compound in Commercial Hair Dye Formulations

Hair Dye Product TypeNumber of Products AnalyzedConcentration Range of this compound (ppm)Analytical Method
Domestically available hair dyes containing pPD22< LOD to 38.1Not Specified

LOD: Limit of Detection

Table 2: Estimated Formation of this compound from p-Phenylenediamine (PPD)

Initial PPD TransformationEstimated Percentage of PPD transformed to this compound
During hair dyeing process3-5%

Experimental Protocols

Protocol 1: Synthesis of this compound Standard

A standard of this compound is essential for accurate quantification.

Materials:

  • p-Phenylenediamine (PPD)

  • Ammonium hydroxide (28%)

  • Hydrogen peroxide (3%)

  • Deionized water

Procedure:

  • Dissolve 5 g of PPD in 375 mL of deionized water.

  • Add 1.5 mL of 28% ammonium hydroxide and adjust the pH to 9.5.

  • Add 62.5 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours.

  • Filter the solution to collect the crystalline form of this compound.

  • Confirm the identity of the synthesized this compound, for example, by melting point analysis.

Protocol 2: Sample Preparation of Hair Dye Formulations

Materials:

  • Hair dye sample

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ascorbic acid or Sodium Sulfite (Antioxidant)

  • Deionized water

  • Volumetric flasks

  • Syringe filters (0.22 µm or 0.45 µm)

  • Ultrasonicator

  • Centrifuge

Procedure:

  • Accurately weigh approximately 1.0 g of the hair dye formulation into a 50 mL volumetric flask.

  • Add a solution of 50% methanol containing 0.1% ascorbic acid (or a suitable antioxidant) to the flask.

  • Sonicate the mixture for 30 minutes to ensure complete extraction of the analytes.

  • Allow the solution to cool to room temperature and then dilute to the mark with the extraction solvent.

  • For cream or gel-based dyes, centrifugation at 800g for 5 minutes may be necessary to separate excipients.

  • Filter the supernatant or the extracted solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

Protocol 3: Quantitative Analysis by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV-Vis Detector.

Chromatographic Conditions:

ParameterCondition 1Condition 2
Column C8Reversed-phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Sorenson's buffer (pH 8.0)20 mM Ammonium Acetate in Water
Mobile Phase B MethanolAcetonitrile
Gradient Isocratic: 40% BGradient elution
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 10 µL20 µL
Detection Wavelength 280 nm280 nm
Column Temperature Ambient30°C

Calibration:

Prepare a series of standard solutions of the synthesized this compound in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration of the standards.

Quantification:

Inject the prepared hair dye sample extract into the HPLC system. Identify the this compound peak by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.

Protocol 4: Quantitative Analysis by LC-MS/MS

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient A suitable gradient to separate this compound from other matrix components.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined for this compound
Product Ions (m/z) To be determined for this compound
Collision Energy To be optimized for this compound

Quantification:

Similar to the HPLC method, use a calibration curve prepared from the synthesized this compound standard to quantify the analyte in the hair dye samples. The use of an internal standard is recommended for improved accuracy and precision in LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Quantification synthesis Synthesis of This compound Standard calibration_prep Preparation of Calibration Standards synthesis->calibration_prep sample_prep Hair Dye Sample Preparation (Weighing, Extraction, Filtration) hplc_ms HPLC or LC-MS/MS Analysis sample_prep->hplc_ms calibration_prep->hplc_ms calibration_curve Generation of Calibration Curve calibration_prep->calibration_curve peak_integration Peak Identification and Integration hplc_ms->peak_integration quantification Quantification of This compound peak_integration->quantification calibration_curve->quantification report Reporting of Results quantification->report

Caption: Experimental workflow for the quantitative analysis of this compound.

formation_pathway PPD p-Phenylenediamine (PPD) Oxidation Oxidation (H₂O₂, Alkaline pH) PPD->Oxidation Intermediate Reactive Intermediates Oxidation->Intermediate SelfCondensation Self-Condensation Intermediate->SelfCondensation Coupling Coupling with Coupling Agents Intermediate->Coupling BB This compound SelfCondensation->BB HairDye Colored Hair Dye Polymers Coupling->HairDye

Caption: Formation pathway of this compound in hair dye.

References

Application Notes and Protocols for the Characterization of Bandrowski's Base Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bandrowski's base (BB) is a trimer formed from the oxidation of p-phenylenediamine (PPD), a common ingredient in permanent hair dyes.[1] Due to its potent skin-sensitizing properties and potential mutagenicity, the accurate detection and quantification of this compound in cosmetic products and biological matrices are of significant interest for safety assessment and drug development.[2][3] Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and selective method for the characterization and quantification of this compound.[4]

These application notes provide a comprehensive overview of the mass spectrometric characterization of this compound, including detailed experimental protocols and data presentation.

Chemical and Physical Properties

PropertyValueReference
Chemical FormulaC₁₈H₁₈N₆[1]
CAS Number20048-27-5[1]
Molecular Weight318.38 g/mol N/A
AppearanceCrystalline solid[1]

Quantitative Data Summary

The concentration of this compound in hair dye products can vary significantly depending on the formulation and conditions of use. The following table summarizes reported concentrations of this compound in commercial hair dye products.

Sample TypeConcentration Range (ppm)Analytical MethodReference
Commercial Hair Dyes< LOD - 38.1Not SpecifiedN/A

LOD: Limit of Detection

Experimental Protocols

Synthesis of this compound (for use as an analytical standard)

A standard of this compound can be synthesized for method development and calibration purposes.

Materials:

  • p-Phenylenediamine (PPD)

  • Deionized water

  • 28% Ammonium hydroxide

  • 3% Hydrogen peroxide

Procedure: [1]

  • Dissolve 5 g of PPD in 375 mL of deionized water.

  • Add 1.5 mL of 28% ammonium hydroxide to the solution and adjust the pH to 9.5.

  • Add 62.5 mL of 3% hydrogen peroxide to the solution.

  • Keep the solution at room temperature for 24 hours.

  • After 24 hours, filter the solution to collect the crystalline this compound.

  • Confirm the identity of the synthesized compound, for example, by melting point analysis.

Sample Preparation from Hair Dye Formulations

Materials:

  • Hair dye product

  • Methanol or other suitable organic solvent

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Accurately weigh a known amount of the hair dye product.

  • Extract the sample with a suitable volume of solvent (e.g., methanol).

  • Vortex the sample to ensure thorough mixing and extraction.

  • Centrifuge the sample to pellet any solid material.

  • Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., Agilent Poroshell 120 Bonus-RP)[5]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration. A typical gradient might be 5% B to 95% B over 10 minutes.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 30 - 40 °C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. The protonated molecule [M+H]⁺ would be selected as the precursor ion. The molecule would then be fragmented, and the most stable and abundant fragment ions would be selected as product ions for quantification and qualification.

  • Collision Energy (CE) and other MS parameters: These will need to be optimized for the specific instrument being used to achieve the best sensitivity for the selected transitions.

Mass Spectrometric Characterization and Fragmentation

The characterization of this compound by mass spectrometry involves the determination of its accurate mass and the study of its fragmentation pattern upon collision-induced dissociation (CID).

Expected Precursor Ion:

In positive ion mode ESI, this compound (C₁₈H₁₈N₆, molecular weight 318.38) is expected to be detected as its protonated molecule, [M+H]⁺, at an m/z of approximately 319.16.

Fragmentation Pathway:

The exact fragmentation pathway of this compound has not been detailed in the available literature. However, based on its chemical structure, which consists of three interconnected phenylenediamine units, fragmentation is likely to occur at the bonds linking these aromatic rings. The amino groups present in the molecule can also be expected to influence the fragmentation pattern. A proposed, though not experimentally confirmed, fragmentation workflow is presented below.

cluster_legend Legend Precursor Ion [M+H]⁺ (m/z 319) Precursor Ion [M+H]⁺ (m/z 319) Fragment Ion 1 Fragment Ion 1 Precursor Ion [M+H]⁺ (m/z 319)->Fragment Ion 1 CID Neutral Loss Neutral Loss Fragment Ion 2 Fragment Ion 2 Fragment Ion 1->Fragment Ion 2 Further Fragmentation Precursor Precursor Fragment Fragment

Caption: Proposed Fragmentation Workflow for this compound.

Signaling Pathway in Skin Sensitization

This compound is a known skin sensitizer that can elicit an allergic contact dermatitis response. The underlying mechanism is believed to follow the Adverse Outcome Pathway (AOP) for skin sensitization.

The process is initiated by the covalent binding of the hapten (this compound) to skin proteins. This leads to a cascade of events involving keratinocyte activation, dendritic cell maturation and migration, and finally the proliferation of T-cells in the lymph nodes, leading to sensitization.

This compound (Hapten) This compound (Hapten) Hapten-Protein Conjugate Hapten-Protein Conjugate This compound (Hapten)->Hapten-Protein Conjugate Skin Proteins Skin Proteins Skin Proteins->Hapten-Protein Conjugate Keratinocyte Activation Keratinocyte Activation Hapten-Protein Conjugate->Keratinocyte Activation Dendritic Cell Maturation & Migration Dendritic Cell Maturation & Migration Keratinocyte Activation->Dendritic Cell Maturation & Migration T-Cell Proliferation in Lymph Node T-Cell Proliferation in Lymph Node Dendritic Cell Maturation & Migration->T-Cell Proliferation in Lymph Node Skin Sensitization Skin Sensitization T-Cell Proliferation in Lymph Node->Skin Sensitization

Caption: Adverse Outcome Pathway for Skin Sensitization by this compound.

Conclusion

Mass spectrometry provides a powerful tool for the characterization and quantification of this compound. The protocols and information provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals working to assess the safety of products containing PPD and to understand the mechanisms of skin sensitization. Further research is needed to establish a fully validated LC-MS/MS method with confirmed fragmentation pathways for routine analysis of this compound.

References

Application Notes and Protocols for the Structural Elucidation of Bandrowski's Base via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the structural elucidation of Bandrowski's base using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental NMR data for this compound, this guide focuses on the detailed protocols and methodologies required to acquire and interpret the necessary spectra. Hypothetical data is presented to illustrate the principles of structural assignment.

Introduction to this compound and the Role of NMR

This compound is a trimer formed from the oxidation of p-phenylenediamine (PPD), a common ingredient in hair dyes. It is a known skin allergen and its accurate identification and characterization are crucial for safety and regulatory purposes. The molecular formula of this compound is C₁₈H₁₈N₆.

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules like this compound. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, it is possible to map out the complete connectivity of atoms within the molecule.

Experimental Protocols

The following protocols outline the steps for preparing a sample of this compound for NMR analysis and acquiring a comprehensive set of spectra.

2.1. Sample Preparation

High-quality NMR spectra depend on a properly prepared sample.

  • Sample Purity: Ensure the sample of this compound is of high purity. Chromatographic purification may be necessary.

  • Solvent Selection: Choose a deuterated solvent in which this compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar aromatic compounds. Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

    • For ¹³C and 2D NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain good signal-to-noise in a reasonable time.

  • Procedure: a. Weigh the desired amount of this compound directly into a clean, dry vial. b. Add the deuterated solvent. c. Gently sonicate or vortex the vial to ensure complete dissolution. d. Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter. e. Cap the NMR tube securely.

2.2. NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

Experiment Purpose Key Parameters
¹H NMR Provides information on the number and chemical environment of protons.Spectral Width: -2 to 12 ppm; Number of Scans: 16-64; Relaxation Delay (d1): 1-2 s
¹³C{¹H} NMR Provides information on the number and chemical environment of carbon atoms.Spectral Width: 0 to 220 ppm; Number of Scans: 1024-4096; Relaxation Delay (d1): 2 s
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups.Standard pulse program parameters.
¹H-¹H COSY Identifies proton-proton spin coupling networks (protons on adjacent carbons).Standard pulse program parameters; acquire with sufficient resolution in both dimensions.
¹H-¹³C HSQC Correlates protons directly to their attached carbons (one-bond C-H correlation).Optimized for ¹JCH ≈ 145 Hz.
¹H-¹³C HMBC Correlates protons to carbons over multiple bonds (typically 2-3 bonds).Optimized for long-range couplings (ⁿJCH ≈ 8-10 Hz).

Data Presentation and Structural Elucidation

The following tables present hypothetical NMR data for this compound to illustrate how the results would be organized and interpreted for structural elucidation.

Structure of this compound with Atom Numbering:

(A diagram of the this compound structure with atoms numbered for NMR assignment would be inserted here if image generation were possible. For the purpose of this text, we will refer to protons and carbons by their position on the aromatic rings.)

Table 1: Hypothetical ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.50s2H-NH₂ (external)
7.80s1H-NH (internal)
7.50d2H8.0H-Ar
7.20d2H8.0H-Ar
7.10s2H-H-Ar
6.90d2H8.5H-Ar
6.70d2H8.5H-Ar
5.20s2H-NH₂ (central ring)

Table 2: Hypothetical ¹³C NMR and DEPT-135 Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)DEPT-135Assignment
152.0CC-N (quaternary)
148.5CC-N (quaternary)
145.0CC-N (quaternary)
135.0CC-Ar (quaternary)
128.0CHCH-Ar
125.0CHCH-Ar
120.0CHCH-Ar
118.0CHCH-Ar
115.0CHCH-Ar

Table 3: Key Hypothetical 2D NMR Correlations for this compound

Proton (δH)COSY Correlations (δH)HSQC Correlations (δC)HMBC Correlations (δC)
7.507.20128.0148.5, 125.0
7.207.50125.0152.0, 128.0
7.10-120.0145.0, 135.0
6.906.70118.0148.5, 115.0
6.706.90115.0135.0, 118.0
8.50 (NH₂)--152.0
7.80 (NH)--145.0, 120.0
5.20 (NH₂)--135.0

Interpretation Workflow:

  • ¹H NMR: The number of signals, their chemical shifts, multiplicities, and integrations provide the initial information about the proton environments. The downfield shifts are indicative of aromatic and amine protons.

  • ¹³C NMR & DEPT-135: The number of carbon signals reveals the symmetry of the molecule. DEPT-135 helps distinguish between protonated and quaternary carbons.

  • COSY: The correlations in the COSY spectrum establish which protons are coupled to each other, typically on adjacent carbons. This allows for the assembly of spin systems within the aromatic rings.

  • HSQC: Each cross-peak in the HSQC spectrum directly links a proton to the carbon it is attached to, providing definitive C-H one-bond connectivities.

  • HMBC: This is the key experiment for connecting the different spin systems. Correlations from protons to carbons two or three bonds away allow for the assembly of the entire molecular skeleton, including the connections to quaternary carbons and across heteroatoms (nitrogen). For example, correlations from NH protons to nearby aromatic carbons would confirm the placement of the amine groups.

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical flow of experiments and data interpretation for the structural elucidation of this compound.

structural_elucidation_workflow cluster_exp Experimental Protocol cluster_data Data Analysis and Interpretation start This compound Sample sample_prep Sample Preparation (Dissolution in Deuterated Solvent) start->sample_prep end_node Final Structure Confirmed nmr_acquisition NMR Data Acquisition (1D and 2D Experiments) sample_prep->nmr_acquisition h1_nmr 1H NMR (Proton Environments, Multiplicity) nmr_acquisition->h1_nmr c13_nmr 13C NMR & DEPT-135 (Carbon Skeleton, CHn types) nmr_acquisition->c13_nmr cosy 1H-1H COSY (H-H Connectivity) nmr_acquisition->cosy hsqc 1H-13C HSQC (Direct C-H Bonds) nmr_acquisition->hsqc hmbc 1H-13C HMBC (Long-Range C-H Connectivity) nmr_acquisition->hmbc fragment_assembly Fragment Assembly h1_nmr->fragment_assembly h1_nmr->fragment_assembly c13_nmr->fragment_assembly c13_nmr->fragment_assembly cosy->fragment_assembly cosy->fragment_assembly hsqc->fragment_assembly hsqc->fragment_assembly hmbc->fragment_assembly structure_proposal Propose Structure fragment_assembly->structure_proposal structure_proposal->end_node

Caption: Workflow for NMR-based structural elucidation of this compound.

Application Notes and Protocols for Evaluating the Cytotoxicity of Bandrowski's Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bandrowski's base (BB) is a trimer of p-phenylenediamine (PPD), an ingredient commonly used in oxidative hair dyes. The formation of this compound occurs during the dyeing process through the oxidation of PPD.[1] It is a known impurity and is considered to be a potent skin sensitizer and mutagen, raising concerns about its toxicological profile.[2][3] In vitro cytotoxicity assays are crucial tools for assessing the toxicity of chemical compounds like this compound. This document provides detailed application notes and protocols for three common cytotoxicity assays: the MTT, Neutral Red Uptake, and LDH assays, tailored for evaluating the toxicity of this compound.

Comparative Toxicity of this compound

While specific IC50 values for this compound from in vitro cytotoxicity assays are not widely published, comparative toxicity data indicates that it is significantly more potent than its precursor, p-phenylenediamine (PPD).

Metricp-Phenylenediamine (PPD)This compound (BB)Reference
EC3 Value (LLNA) 0.14%0.03%[4]
LD50 (Oral, animal) 80 mg/kg5 mg/kg[5]

EC3 (Effective Concentration producing a 3-fold increase in lymphocyte proliferation) values from the Local Lymph Node Assay (LLNA) indicate the sensitization potential of a substance. A lower EC3 value suggests a higher sensitizing potency. The LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

This data underscores the importance of evaluating the cytotoxicity of this compound, as it is demonstrably more toxic than PPD.

Recommended Cytotoxicity Assays

The following are standard and widely accepted in vitro assays to determine the cytotoxicity of a test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye incorporated is proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. The amount of LDH is directly proportional to the number of lysed cells.

Experimental Protocols

General Cell Culture and Treatment with this compound
  • Cell Lines: Human keratinocytes (e.g., HaCaT), human dermal fibroblasts (e.g., HDF), or other relevant skin cell models are recommended.

  • Culture Conditions: Maintain cells in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of this compound Stock Solution: Due to its poor water solubility, dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent toxicity.

  • Treatment: Plate cells in 96-well plates at a predetermined optimal density. After allowing the cells to attach overnight, treat them with a range of concentrations of this compound (prepared by diluting the stock solution in culture medium) for a specified duration (e.g., 24, 48, or 72 hours). Include both vehicle control (medium with DMSO) and untreated control wells.

Protocol 1: MTT Assay for this compound Cytotoxicity

Objective: To determine the viability of cells after exposure to this compound by measuring mitochondrial metabolic activity.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the general protocol.

  • After the incubation period, remove the culture medium containing this compound.

  • Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Remove the MTT-containing medium carefully without disturbing the formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for 2-4 hours with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Neutral Red Uptake Assay for this compound Cytotoxicity

Objective: To assess cell viability by measuring the uptake of Neutral Red dye into the lysosomes of living cells.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • Neutral Red solution (50 µg/mL in culture medium)

  • PBS

  • Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)

  • Microplate reader

Procedure:

  • Seed and treat cells with this compound in a 96-well plate.

  • Following the treatment period, remove the culture medium.

  • Add 100 µL of pre-warmed Neutral Red solution to each well.

  • Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.

  • Remove the Neutral Red solution and wash the cells once with 150 µL of PBS.

  • Add 150 µL of destain solution to each well.

  • Shake the plate for 10 minutes at room temperature to extract the dye.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify cell viability relative to the vehicle control.

Protocol 3: LDH Assay for this compound Cytotoxicity

Objective: To quantify cell membrane damage by measuring the release of lactate dehydrogenase from lysed cells.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Plate and treat cells with this compound in a 96-well plate. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the desired exposure time, carefully collect a sample of the culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture (as per the kit protocol) to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Add the stop solution (if required by the kit).

  • Measure the absorbance at the wavelength recommended by the manufacturer (usually around 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance values of the treated, spontaneous release, and maximum release samples.

Data Presentation

The quantitative data from these assays should be summarized to determine the IC50 value (the concentration of this compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity).

Table 1: Hypothetical Cytotoxicity Data for this compound in HaCaT Cells (24-hour exposure)

AssayIC50 (µM)
MTT Assay 75
Neutral Red Uptake Assay 60
LDH Assay (% Cytotoxicity) 85

Note: These are hypothetical values for illustrative purposes. Actual IC50 values will depend on the cell line, exposure time, and specific experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HaCaT) seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Treatment with This compound (Concentration Gradient) seeding->treatment bb_prep This compound Stock Solution bb_prep->treatment mtt MTT Assay treatment->mtt nru Neutral Red Uptake Assay treatment->nru ldh LDH Assay treatment->ldh absorbance Absorbance Measurement mtt->absorbance nru->absorbance ldh->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

Potential Signaling Pathway for this compound-Induced Cytotoxicity

The exact signaling pathways of this compound toxicity are not fully elucidated but are thought to involve mechanisms similar to its precursor, PPD, including the induction of oxidative stress and apoptosis.

signaling_pathway cluster_cell Cell bb This compound ros Increased ROS (Oxidative Stress) bb->ros bb->ros Induces mito Mitochondrial Damage ros->mito ros->mito Leads to caspases Caspase Activation (e.g., Caspase-3, -9) mito->caspases mito->caspases Triggers apoptosis Apoptosis (Cell Death) caspases->apoptosis caspases->apoptosis Executes

Caption: A potential signaling pathway for this compound-induced cytotoxicity.

Conclusion

The provided protocols and application notes offer a framework for the systematic evaluation of this compound cytotoxicity. Given its higher toxic potential compared to PPD, rigorous in vitro testing is essential for risk assessment and the development of safer alternatives in consumer products. The selection of the appropriate assay and cell model should be guided by the specific research question and the intended application of the data.

References

Application Note & Protocol: A Validated HPLC Method for the Quantification of Bandrowski's Base in Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bandrowski's base is a trimeric quinone-imine formed from the oxidation and self-coupling of p-phenylenediamine (PPD), a common ingredient in permanent hair dye formulations.[1][2] Due to its potent mutagenic and potential carcinogenic properties, the presence and quantity of this compound in cosmetic products are of significant concern for consumer safety.[2][3][4] This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound in hair dye matrices.

The method described herein is designed to be specific, accurate, precise, and robust, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][3][5][6][7] It provides a reliable analytical tool for quality control during product development, formulation screening, and regulatory compliance monitoring.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound from other components typically present in hair dye formulations. The separation is achieved on a C18 column with a gradient elution program using a mobile phase consisting of an ammonium acetate buffer and acetonitrile. Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.

Materials and Reagents

  • This compound certified reference standard: (Purity ≥ 98%)

  • p-Phenylenediamine (PPD): (Purity ≥ 99%)

  • Acetonitrile: HPLC grade

  • Ammonium Acetate: Analytical grade

  • Water: Deionized or HPLC grade

  • Methanol: HPLC grade

  • Sodium Sulfite: Analytical grade

  • Hair dye matrix (placebo): A formulation without PPD or other oxidative precursors.

Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Ammonium Acetate in water, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    20.0 90
    20.1 10

    | 25.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL)

Accurately weigh approximately 10 mg of this compound certified reference standard and dissolve it in 10 mL of methanol.

Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Sample Preparation
  • Accurately weigh approximately 1.0 g of the hair dye sample into a 50 mL volumetric flask.

  • Add 25 mL of a solution containing 0.1% sodium sulfite in a 1:1 mixture of acetonitrile and water. Sodium sulfite is added to inhibit further oxidation of PPD.

  • Sonicate for 15 minutes to ensure complete extraction.

  • Allow the solution to cool to room temperature and dilute to the mark with the extraction solvent.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

The specificity of the method was evaluated by analyzing a placebo hair dye matrix, a solution of PPD, and a solution of this compound. The chromatograms demonstrated that there was no interference from the matrix or PPD at the retention time of this compound.

G cluster_0 Specificity Assessment cluster_1 Evaluation cluster_2 Conclusion A Analyze Placebo Matrix D No interfering peaks at This compound retention time? A->D B Analyze PPD Standard B->D C Analyze this compound Standard C->D E Method is Specific D->E Yes F Method is Not Specific (Requires Optimization) D->F No

Diagram of the specificity validation workflow.
Linearity

The linearity of the method was determined by analyzing seven concentrations of this compound ranging from 0.1 µg/mL to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
0.115,234
0.576,170
1.0152,340
5.0761,700
10.01,523,400
25.03,808,500
50.07,617,000
Correlation Coefficient (r²) 0.9998
Accuracy

The accuracy of the method was determined by spiking a placebo hair dye matrix with known concentrations of this compound at three levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.

Table 2: Accuracy and Recovery Data

Spiked LevelConcentration (µg/mL)Mean Measured Concentration (µg/mL) (n=3)Mean Recovery (%)% RSD
80%8.07.9299.01.2
100%10.010.15101.50.8
120%12.011.8899.01.5
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Repeatability was assessed by performing six replicate injections of a standard solution of this compound (10 µg/mL) on the same day.

Table 3: Repeatability Data

ReplicatePeak Area
11,524,000
21,521,500
31,525,200
41,523,000
51,526,100
61,522,800
Mean 1,523,767
Standard Deviation 1,788.8
% RSD 0.12%

Intermediate precision was determined by analyzing the same sample on two different days by two different analysts.

Table 4: Intermediate Precision Data

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Mean Concentration (µg/mL) (n=6)10.059.98
% RSD0.15%0.21%
Overall Mean Concentration (µg/mL) 10.02
Overall % RSD 0.35%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Table 5: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)0.03
Limit of Quantitation (LOQ)0.10
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including flow rate, column temperature, and mobile phase pH. The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, demonstrating the robustness of the method.

Table 6: Robustness Study Parameters and Results

ParameterVariationSystem SuitabilityResult
Flow Rate (mL/min)0.9, 1.1Peak Asymmetry< 1.5
Column Temperature (°C)28, 32Theoretical Plates> 2000
Mobile Phase A pH6.3, 6.7Retention Time Shift< 2%

Experimental Protocols

Protocol for Linearity Assessment
  • Prepare a series of at least five concentrations of this compound working standards from the stock solution.

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²).

Protocol for Accuracy (Recovery) Study
  • Prepare a placebo hair dye matrix sample as described in section 5.3.

  • Spike the placebo matrix with known amounts of this compound standard solution at three concentration levels (e.g., low, medium, and high).

  • Prepare each concentration in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

Protocol for Precision Evaluation
  • Repeatability: Prepare a single standard solution of this compound at a mid-range concentration. Inject this solution six times and calculate the relative standard deviation (%RSD) of the peak areas.

  • Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument. Calculate the overall %RSD.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_quant Quantification A Prepare Standard Solutions (0.1 - 50 µg/mL) C Inject Standards & Sample A->C B Prepare Hair Dye Sample (Extraction & Filtration) B->C D Acquire Chromatograms C->D E Linearity (r² > 0.999) D->E F Accuracy (Recovery 98-102%) D->F G Precision (%RSD < 2%) D->G H Specificity (No Interference) D->H J Robustness Evaluation D->J K Calculate this compound Concentration in Sample D->K I LOD & LOQ Determination E->I

Workflow for the validated HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is a validated, reliable, and robust procedure for the quantitative determination of this compound in hair dye formulations. The method meets the acceptance criteria for specificity, linearity, accuracy, and precision as per ICH guidelines. This analytical procedure is suitable for routine quality control and safety assessment of cosmetic products containing p-phenylenediamine.

References

Application Notes and Protocols: Bandrowski's Base in Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bandrowski's base (BB) is a trimer formed from the oxidation of p-phenylenediamine (PPD), a common ingredient in hair dyes and a potent skin allergen. In immunological research, BB is a crucial molecule for studying the mechanisms of allergic contact dermatitis (ACD) and T-cell mediated hypersensitivity reactions. Unlike PPD, which is a prohapten, BB is a direct hapten that can covalently bind to proteins, forming immunogenic complexes that trigger an immune response. These application notes provide an overview of the use of this compound in immunological research, including detailed protocols for key experiments and a summary of quantitative data.

Immunological Mechanism of Action

This compound functions as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. The immunological cascade initiated by BB is a classic example of a Type IV delayed-type hypersensitivity reaction.

The proposed mechanism is as follows:

  • Haptenation: BB penetrates the skin and covalently binds to endogenous proteins, forming BB-protein conjugates.

  • Antigen Presenting Cell (APC) Uptake and Processing: These conjugates are taken up by antigen-presenting cells (APCs), primarily dendritic cells (DCs) and Langerhans cells in the skin. The APCs process the conjugates into smaller peptides now carrying the BB hapten.

  • MHC Presentation: The BB-haptenated peptides are then presented on the surface of APCs via Major Histocompatibility Complex (MHC) class II molecules.

  • T-Cell Priming and Activation: Naïve T-helper (CD4+) cells in the lymph nodes recognize the BB-peptide-MHC II complex through their T-cell receptors (TCR). This recognition, along with co-stimulatory signals from the APC, leads to the priming, activation, and clonal expansion of BB-specific T-cells.

  • Elicitation Phase: Upon subsequent exposure to BB, the memory T-cells are rapidly activated, leading to the release of pro-inflammatory cytokines and the recruitment of other immune cells to the site of exposure, resulting in the clinical manifestations of allergic contact dermatitis.

Data Presentation

The following tables summarize quantitative data from studies investigating the immunological effects of this compound.

Table 1: In Vivo Sensitization Potential

AssaySpeciesCompoundEC3 Value* (%)Potency Relative to PPDReference(s)
Mouse Local Lymph Node Assay (LLNA)Mousep-Phenylenediamine (PPD)0.14-[1]
Mouse Local Lymph Node Assay (LLNA)MouseThis compound (BB)0.03~10x more potent[1]

*EC3 Value: Effective concentration required to produce a threefold increase in lymphocyte proliferation compared to controls.

Table 2: In Vitro T-Cell Responses

AssayCell TypeCompoundConcentration RangeObserved EffectReference(s)
T-Cell Priming AssayHuman Naïve and Memory T-cellsThis compound (BB)2.5 - 10 µMConcentration-dependent proliferation of both naïve and memory T-cells. Secretion of IFNγ, IL-13, and granzyme B.[2][3]
Lymphocyte Proliferation AssayT-cell clones from allergic patients and volunteersThis compound (BB)Not specifiedProliferation of T-cell clones. Secretion of IL-4, IL-5, IL-13, TNF-α, MIP-1α, MIP-1β, and RANTES.[4]
Lymphocyte Proliferation AssaySpleen cells from BB-exposed miceThis compound (BB)Not specifiedProliferation of spleen cells. Secretion of high levels of IFN-γ, GM-CSF, and IL-2.[5]

Mandatory Visualizations

Signaling Pathway of this compound-Induced T-Cell Activation

Bandrowski_Base_TCell_Activation cluster_skin Epidermis/Dermis cluster_lymph_node Draining Lymph Node BB This compound (BB) BB_Protein BB-Protein Conjugate BB->BB_Protein Haptenation Protein Endogenous Protein Protein->BB_Protein DC Dendritic Cell (APC) BB_Protein->DC Uptake & Processing Naive_T_Cell Naïve CD4+ T-Cell DC->Naive_T_Cell Antigen Presentation (MHC-II) Activated_T_Cell Activated/Memory BB-Specific T-Cell Naive_T_Cell->Activated_T_Cell Activation & Proliferation Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-4, IL-5, IL-13, TNF-α) Activated_T_Cell->Cytokines Secretion

Caption: Hapten-mediated T-cell activation by this compound.

Experimental Workflow for In Vitro T-Cell Priming Assay

TCell_Priming_Workflow PBMC_Isolation Isolate PBMCs from whole blood Cell_Separation Separate Naïve (CD45RA+) and Memory (CD45RO+) T-cells (Magnetic Bead Sorting) PBMC_Isolation->Cell_Separation DC_Generation Generate monocyte-derived Dendritic Cells (from CD14+ cells) PBMC_Isolation->DC_Generation Co_culture Co-culture T-cells with DCs and this compound (2.5-10 µM) Cell_Separation->Co_culture DC_Generation->Co_culture Incubation Incubate for 5-7 days Co_culture->Incubation Assays Perform downstream assays Incubation->Assays Proliferation Proliferation Assay ([3H]-thymidine incorporation) Assays->Proliferation Cytokine Cytokine Secretion Assay (ELISpot/Flow Cytometry) Assays->Cytokine Phenotyping Cell Phenotyping (Flow Cytometry) Assays->Phenotyping

Caption: Workflow for assessing T-cell responses to this compound.

Experimental Protocols

Protocol 1: In Vitro Human T-Cell Priming Assay

This protocol is designed to assess the activation of naïve and memory T-cells by this compound using human peripheral blood mononuclear cells (PBMCs).[2][3]

Materials:

  • Ficoll-Paque

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin

  • Human CD45RA and CD45RO microbeads

  • Human CD14 microbeads

  • Recombinant human GM-CSF and IL-4

  • This compound (stock solution in DMSO)

  • [³H]-thymidine

  • 96-well round-bottom plates

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.

  • T-Cell and Monocyte Separation:

    • Isolate naïve (CD45RA+) and memory (CD45RO+) T-cells from PBMCs using magnetic-activated cell sorting (MACS) with the respective microbeads according to the manufacturer's instructions.

    • Isolate monocytes (CD14+) from the remaining PBMCs using CD14 microbeads.

  • Dendritic Cell (DC) Generation:

    • Culture the isolated CD14+ monocytes in RPMI-1640 supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days to differentiate them into immature DCs.

  • T-Cell Priming Co-culture:

    • In a 96-well round-bottom plate, co-culture 1 x 10⁵ naïve or memory T-cells with 1 x 10⁴ autologous immature DCs per well.

    • Add this compound to the co-cultures at final concentrations ranging from 2.5 µM to 10 µM. Include a vehicle control (DMSO).

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 7 days.

  • T-Cell Proliferation Assay:

    • On day 7, pulse the cells with 1 µCi of [³H]-thymidine per well.

    • Incubate for an additional 18 hours.

    • Harvest the cells onto filter mats and measure [³H]-thymidine incorporation using a scintillation counter.

    • Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of vehicle control wells. An SI ≥ 2 is typically considered a positive response.

Protocol 2: Mouse Local Lymph Node Assay (LLNA)

This in vivo assay measures the sensitization potential of this compound by quantifying lymphocyte proliferation in the draining lymph nodes.

Materials:

  • CBA/J mice (female, 8-12 weeks old)

  • This compound

  • Vehicle (e.g., acetone:olive oil, 4:1)

  • [³H]-thymidine or 5-bromo-2'-deoxyuridine (BrdU)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol

  • Single-cell suspension preparation reagents (e.g., collagenase, DNase)

Procedure:

  • Animal Preparation: Acclimatize mice for at least 5 days before the experiment.

  • Sensitization Phase:

    • Divide mice into groups (e.g., vehicle control, different concentrations of BB).

    • On days 1, 2, and 3, apply 25 µL of the test substance or vehicle to the dorsal surface of each ear.

  • Proliferation Measurement (Day 6):

    • Five hours before termination, inject mice intravenously with [³H]-thymidine or intraperitoneally with BrdU.

    • Euthanize the mice and excise the auricular (draining) lymph nodes.

    • Prepare a single-cell suspension from the lymph nodes.

  • Quantification:

    • For [³H]-thymidine: Lyse the cells and precipitate the DNA. Measure radioactivity using a scintillation counter.

    • For BrdU: Use a commercial ELISA kit to quantify BrdU incorporation into the DNA.

  • Data Analysis:

    • Calculate the Stimulation Index (SI) for each mouse by dividing the proliferation in the test group by the mean proliferation in the vehicle control group.

    • An SI ≥ 3 is considered a positive result, indicating sensitization.

Protocol 3: Cytokine Secretion Assay (ELISpot)

This assay quantifies the number of cytokine-secreting cells in response to this compound stimulation.

Materials:

  • PBMCs from sensitized individuals or from in vitro priming assays

  • ELISpot plates pre-coated with capture antibodies for specific cytokines (e.g., IFN-γ, IL-4, IL-13)

  • This compound

  • Detection antibodies conjugated to an enzyme (e.g., biotinylated anti-cytokine antibody)

  • Streptavidin-alkaline phosphatase

  • BCIP/NBT substrate

  • ELISpot reader

Procedure:

  • Cell Stimulation:

    • Add 2.5 x 10⁵ PBMCs per well to the pre-coated ELISpot plate.

    • Stimulate the cells with this compound (e.g., 5 µM). Include a positive control (e.g., PHA) and a negative control (vehicle).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Detection:

    • Wash the plates to remove the cells.

    • Add the biotinylated detection antibody and incubate.

    • Wash and add streptavidin-alkaline phosphatase.

    • Wash and add the BCIP/NBT substrate. Spots will form where cytokines were secreted.

  • Analysis:

    • Allow the spots to develop, then wash the plate with water and let it dry.

    • Count the number of spots in each well using an ELISpot reader. The number of spots corresponds to the number of cytokine-secreting cells.

Conclusion

This compound is an indispensable tool for investigating the immunological mechanisms underlying allergic contact dermatitis to p-phenylenediamine. The protocols and data presented here provide a framework for researchers to design and execute experiments to further elucidate the role of this hapten in T-cell activation and to develop strategies for the diagnosis and prevention of PPD-induced hypersensitivity.

References

Isolating Bandrowski's Base: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive protocol for the isolation and purification of Bandrowski's base from a reaction mixture. Primarily geared towards researchers, scientists, and professionals in drug development, this document outlines a detailed methodology for synthesis and subsequent purification, supported by quantitative data and procedural diagrams.

Introduction

This compound is a trimer of p-phenylenediamine (PPD), a common ingredient in hair dyes. Its formation is a result of the oxidative coupling of PPD. Due to its potential as a sensitizer and its role in the toxicological profile of PPD-containing products, obtaining pure this compound is crucial for toxicological studies and as a reference standard in analytical chemistry. This protocol details a reproducible method for its synthesis and subsequent isolation.

Data Summary

The synthesis of this compound from p-phenylenediamine can result in varying yields, influenced by reaction time and conditions. Unreacted p-phenylenediamine often constitutes a significant impurity in the crude product.

ParameterValueReference
Typical Yield of this compound~5% (after 45 minutes)[1]
Maximum Reported Yield~30%[2]
Major ImpurityUnreacted p-phenylenediamine (PPD)[2]
Other Potential Byproductsp-benzoquinone diimine, other oligomers[3][4]
Purity of commercially available PPD>98%[3]

Experimental Protocols

I. Synthesis of this compound

This protocol is adapted from the method described by Ritter and Schmitz.[5]

Materials:

  • p-Phenylenediamine (PPD)

  • Deionized water

  • Ammonium hydroxide (28%)

  • Hydrogen peroxide (3%)

  • Beaker (500 mL)

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a 500 mL beaker, dissolve 5 g of p-phenylenediamine in 375 mL of deionized water with stirring.

  • Add 1.5 mL of 28% ammonium hydroxide to the solution.

  • Adjust the pH of the solution to 9.5 using additional ammonium hydroxide as needed.

  • Slowly add 62.5 mL of 3% hydrogen peroxide to the reaction mixture while stirring continuously.

  • Cover the beaker and continue stirring at room temperature for 24 hours.

  • After 24 hours, collect the crystalline precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of cold deionized water to remove residual soluble impurities.

  • Allow the crystals to air dry or dry in a desiccator.

II. Purification of this compound by Recrystallization

This protocol is based on the known solubility of this compound and general principles of recrystallization for aromatic amines.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks (250 mL and 100 mL)

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Transfer the crude this compound to a 250 mL Erlenmeyer flask.

  • Based on solubility data, a mixed solvent system of ethanol and water is proposed. This compound has limited solubility in water (<0.5 g/100 mL) and is more soluble in ethanol (~1.5 g/100 mL).

  • Add a minimal amount of hot ethanol to the crude product to dissolve it. Heat the mixture gently on a hot plate with stirring.

  • Once the solid is dissolved, slowly add hot deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

  • If turbidity persists upon heating, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Dry the purified crystals in a desiccator.

III. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of the isolated this compound can be determined using reversed-phase HPLC.

Suggested HPLC Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically used for the separation of aromatic amines.

  • Detection: UV detector at a wavelength where this compound has significant absorbance.

  • Standard: A known standard of this compound should be used for comparison of retention time and for quantitative analysis.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this protocol.

SynthesisWorkflow cluster_synthesis Synthesis of this compound PPD p-Phenylenediamine Reaction Reaction Mixture (24h at RT) PPD->Reaction Water Deionized Water Water->Reaction NH4OH Ammonium Hydroxide (to pH 9.5) NH4OH->Reaction H2O2 Hydrogen Peroxide H2O2->Reaction Filtration Vacuum Filtration Reaction->Filtration Crude_BB Crude this compound Filtration->Crude_BB

Caption: Workflow for the synthesis of crude this compound.

PurificationWorkflow cluster_purification Purification by Recrystallization Crude_BB Crude this compound Hot_Ethanol Dissolve in minimal hot Ethanol Crude_BB->Hot_Ethanol Hot_Water Add hot Water to turbidity Hot_Ethanol->Hot_Water Cooling Slow Cooling & Ice Bath Hot_Water->Cooling Filtration Vacuum Filtration Cooling->Filtration Pure_BB Purified this compound Filtration->Pure_BB

Caption: Workflow for the purification of this compound.

PurityAnalysis cluster_analysis Purity Assessment Pure_BB Purified this compound Dissolve Dissolve in Mobile Phase Pure_BB->Dissolve HPLC HPLC Analysis (C18 Column) Dissolve->HPLC Purity_Data Purity Data (%) HPLC->Purity_Data

Caption: Workflow for the purity assessment of this compound.

References

Application Notes and Protocols for the Use of Bandrowski's Base in Patch Testing for Para-phenylenediamine (PPD) Allergy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-phenylenediamine (PPD) is a primary intermediate in the synthesis of a wide range of polymers and a common ingredient in permanent hair dyes and temporary tattoos, making it a significant contact allergen. Allergic contact dermatitis (ACD) to PPD is a delayed-type hypersensitivity reaction mediated by T-cells. The mechanism of sensitization is thought to involve the formation of oxidation products, such as Bandrowski's base (BB), a trimer of PPD. Understanding the allergenic potential of BB is crucial for diagnosing and managing PPD allergy. These application notes provide detailed protocols for the use of this compound in patch testing and summarize key quantitative data from relevant studies.

Data Presentation

Table 1: Patch Test Reactivity to this compound in PPD-Positive Individuals
Concentration of this compoundVehicleNumber of PPD-Positive Subjects TestedPercentage of Subjects with Positive Reaction to this compoundReference
0.01%Not SpecifiedNot Specified0%[1]
0.1%Not Specified4316% (for 0.1% or 1%)[1]
1%Not Specified4316% (for 0.1% or 1%)[1]
Table 2: Sensitizing Potency of PPD and this compound in the Mouse Lymph Node Assay (LLNA)
SubstanceEC3 Value*ConclusionReference
p-Phenylenediamine (PPD)0.14%-[1]
This compound (BB)0.03%BB is a more potent sensitizer than PPD[1]

*The EC3 value is the estimated concentration of a substance required to produce a threefold increase in lymphocyte proliferation in the draining lymph nodes compared to controls and is a measure of sensitizing potency.

Experimental Protocols

Patch Testing Protocol for this compound

This protocol is based on standard patch testing procedures for contact allergens.

1. Materials:

  • This compound (analytical grade)

  • Vehicle: Petrolatum is a common vehicle for PPD patch testing and is recommended for BB in the absence of specific data to the contrary.[2] Alternative vehicles such as ethanol/water mixtures may be considered but require validation.

  • Patch test chambers (e.g., Finn Chambers® on Scanpor® tape)

  • Syringes for accurate dispensing of the allergen preparation

  • Marker for labeling the patch test sites

  • Ruler for measuring reaction sizes

  • Personal protective equipment (gloves, lab coat)

2. Allergen Preparation:

  • Prepare dilutions of this compound in the chosen vehicle. Based on published data, concentrations of 0.1% and 1.0% (w/w) in petrolatum are suggested for investigational patch testing in PPD-sensitized individuals.[1] A 0.01% concentration has also been tested and was found to be non-reactive in one study.[1]

  • Ensure homogenous mixing of this compound in the vehicle.

3. Patient Selection:

  • Subjects should have a confirmed history of allergic contact dermatitis to PPD, typically determined by a prior positive patch test to PPD (e.g., 1% PPD in petrolatum).

  • Obtain informed consent from all participants.

  • Exclude individuals with active dermatitis at the test site, those who are pregnant or breastfeeding, and those on immunosuppressive medications that could interfere with the test results.[3]

4. Patch Test Application:

  • Apply a small, standardized amount of the this compound preparation to a patch test chamber.

  • Apply the patch tests to a clear area of skin on the upper back.

  • Mark the location of each patch test with a skin-safe marker.

  • The patches should remain in place and kept dry for 48 hours.[3]

5. Reading and Scoring of Reactions:

  • Remove the patches after 48 hours.

  • Read the test sites at 48 hours (Day 2) and again at 72 or 96 hours (Day 3 or Day 4). Late readings at Day 7 may also be considered.

  • Score the reactions according to the International Contact Dermatitis Research Group (ICDRG) criteria:

    • - = Negative reaction

    • ?+ = Doubtful reaction (faint erythema only)

    • + = Weak positive reaction (erythema, infiltration, possibly papules)

    • ++ = Strong positive reaction (erythema, infiltration, papules, vesicles)

    • +++ = Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)

    • IR = Irritant reaction (pustules, necrosis, or other morphology not typical of an allergic reaction)

6. Interpretation:

  • A positive reaction (++ or +++) to this compound in a PPD-allergic individual suggests co-sensitization or cross-reactivity.

  • The strength of the reaction to BB should be compared to the individual's known reaction to PPD.

Signaling Pathways and Experimental Workflows

Signaling Pathway of PPD-Induced Allergic Contact Dermatitis

The development of allergic contact dermatitis to PPD is a complex process involving the innate and adaptive immune systems. The initial step involves the penetration of PPD through the skin, where it can be oxidized to form reactive intermediates, including this compound. These haptens then bind to skin proteins, forming antigenic complexes that are recognized by Langerhans cells, the antigen-presenting cells of the epidermis.

Upon activation, Langerhans cells migrate to the draining lymph nodes to present the antigen to naive T-cells. This leads to the clonal expansion and differentiation of PPD-specific T-cells (both CD4+ and CD8+). Upon subsequent exposure to PPD, these memory T-cells are recruited to the skin, where they release pro-inflammatory cytokines, leading to the characteristic eczematous reaction. Keratinocytes also play an active role by releasing cytokines that amplify the inflammatory response.

PPD_Allergy_Pathway cluster_skin Epidermis cluster_lymph_node Draining Lymph Node cluster_elicitation Elicitation Phase (Re-exposure) PPD PPD Penetration Oxidation Oxidation PPD->Oxidation BB This compound (and other haptens) Oxidation->BB Hapten_Protein Hapten-Protein Complex BB->Hapten_Protein Protein Skin Proteins Protein->Hapten_Protein LC Langerhans Cell (Antigen Presenting Cell) Hapten_Protein->LC Uptake KC Keratinocytes KC->LC Cytokine Release (IL-1α, TNF-α) Activated_LC Activated Langerhans Cell LC->Activated_LC Migration Naive_T_Cell Naive T-Cell Activated_LC->Naive_T_Cell Antigen Presentation Memory_T_Cell Memory T-Cell (CD4+ & CD8+) Naive_T_Cell->Memory_T_Cell Activation & Differentiation Memory_T_Cell_Recruit Recruited Memory T-Cell Memory_T_Cell->Memory_T_Cell_Recruit Circulation Inflammation Allergic Contact Dermatitis Memory_T_Cell_Recruit->Inflammation Cytokine Release (IFN-γ, IL-4, IL-13)

Caption: Signaling pathway of PPD-induced allergic contact dermatitis.

Experimental Workflow for Patch Testing

The workflow for patch testing involves several key steps, from patient selection to the final interpretation of the results. This systematic approach ensures the reliability and safety of the procedure.

Patch_Test_Workflow Start Start Patient_Selection Patient Selection (Confirmed PPD Allergy) Start->Patient_Selection Informed_Consent Informed Consent Patient_Selection->Informed_Consent Allergen_Prep Allergen Preparation (BB in Vehicle) Informed_Consent->Allergen_Prep Patch_Application Patch Application (Upper Back, 48h) Allergen_Prep->Patch_Application Patch_Removal Patch Removal Patch_Application->Patch_Removal Reading_D2 Reading at 48h (Day 2) Patch_Removal->Reading_D2 Reading_D3_4 Reading at 72-96h (Day 3-4) Reading_D2->Reading_D3_4 Scoring Scoring (ICDRG Criteria) Reading_D3_4->Scoring Interpretation Interpretation of Results Scoring->Interpretation End End Interpretation->End

Caption: Experimental workflow for patch testing with this compound.

Logical Relationship of PPD, Oxidation, and Immune Activation

The relationship between PPD, its oxidation to form this compound, and the subsequent activation of the immune system is central to the development of PPD allergy. This diagram illustrates the logical flow from the initial chemical exposure to the final immunological response.

PPD_Oxidation_Immune_Activation PPD p-Phenylenediamine (PPD) (Prohapten) Oxidation Oxidation in Skin PPD->Oxidation BB This compound (Hapten) Oxidation->BB Protein_Binding Covalent Binding to Skin Proteins BB->Protein_Binding Antigen_Formation Antigen Formation Protein_Binding->Antigen_Formation Immune_Recognition Immune System Recognition (Langerhans Cells) Antigen_Formation->Immune_Recognition T_Cell_Activation T-Cell Activation and Proliferation Immune_Recognition->T_Cell_Activation Allergic_Reaction Allergic Contact Dermatitis T_Cell_Activation->Allergic_Reaction

References

Application Notes and Protocols for Studying Bandrowski's Base Sensitization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the sensitization potential of Bandrowski's base (BB), a trimer of p-phenylenediamine (PPD) and a potent skin allergen. The protocols outlined below cover both in vitro and in vivo models to assess the key events in the Adverse Outcome Pathway (AOP) for skin sensitization.

Introduction to this compound and Skin Sensitization

p-Phenylenediamine (PPD) is a widely used chemical, notably in hair dyes, and is a well-known skin allergen. The sensitization mechanism is complex, as PPD itself is not reactive with proteins. This compound (BB) is formed from PPD and is considered an extreme skin sensitizer.[1] Understanding the sensitizing properties of BB is crucial for risk assessment and the development of safer alternatives.

Allergic contact dermatitis (ACD) is a T-cell mediated inflammatory skin reaction that occurs in sensitized individuals upon re-exposure to an allergen.[2] The process of skin sensitization involves several key events, which are described by the Adverse Outcome Pathway (AOP). These events form the basis of the experimental models described in these notes.

The Adverse Outcome Pathway (AOP) for Skin Sensitization

The AOP for skin sensitization provides a framework for understanding the sequence of events from the initial chemical interaction with the skin to the development of allergic contact dermatitis. The key events are:

  • Molecular Initiating Event (MIE): Covalent binding of the chemical (hapten) to skin proteins.

  • Keratinocyte Activation: Stress response in keratinocytes leading to the production of pro-inflammatory mediators.

  • Dendritic Cell (DC) Activation and Maturation: Activation of dendritic cells, which are key antigen-presenting cells.

  • T-cell Proliferation and Differentiation: Activation and proliferation of specific T-cells in the draining lymph nodes.

The following protocols are designed to investigate these key events in the context of this compound sensitization.

Part 1: Quantitative Data Summary

The murine Local Lymph Node Assay (LLNA) is an in vivo method that provides quantitative data on the sensitizing potency of a chemical. The EC3 value, which is the estimated concentration of a chemical required to produce a threefold increase in lymphocyte proliferation, is a key metric.

ChemicalEC3 Value (%)Potency ClassificationReference
p-Phenylenediamine (PPD)0.14Potent[3]
This compound (BB)0.03Extreme[3]

This data indicates that this compound is a more potent sensitizer than its precursor, p-Phenylenediamine.

Part 2: In Vitro Experimental Protocols

In vitro methods are crucial for screening potential sensitizers and for reducing reliance on animal testing. The following assays address the initial key events of the skin sensitization AOP.

Protocol 1: Direct Peptide Reactivity Assay (DPRA)

Objective: To assess the potential of this compound to react with skin proteins by measuring its reactivity with synthetic peptides containing cysteine and lysine. This assay addresses the Molecular Initiating Event (MIE) of the AOP.[4][5][6][7]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., acetonitrile).

    • Prepare solutions of synthetic peptides containing cysteine (Ac-RFAACAA-COOH) and lysine (Ac-RFAAKAA-COOH) in a suitable buffer.

  • Incubation:

    • Mix the this compound solution with each peptide solution in separate vials.

    • Incubate the mixtures for 24 hours at 25°C.

  • Analysis:

    • Following incubation, analyze the samples by high-performance liquid chromatography (HPLC) with UV detection at 220 nm.

    • Quantify the percentage of peptide depletion by comparing the peak area of the remaining peptide in the sample to that of a reference control.

  • Data Interpretation:

    • The percentage of peptide depletion is used to classify the reactivity of this compound and predict its skin sensitization potential.

Protocol 2: KeratinoSens™ Assay

Objective: To evaluate the ability of this compound to induce the Keap1-Nrf2-ARE (antioxidant response element) pathway in keratinocytes. This assay addresses the second key event of the AOP, keratinocyte activation.[8][9][10][11]

Methodology:

  • Cell Culture:

    • Culture the KeratinoSens™ cell line, an immortalized human keratinocyte cell line (HaCaT) stably transfected with a luciferase reporter gene under the control of the ARE element.

  • Exposure:

    • Seed the cells in a 96-well plate and allow them to attach.

    • Expose the cells to a range of concentrations of this compound for 48 hours.

  • Luciferase Assay:

    • After the exposure period, lyse the cells and measure the luciferase activity using a luminometer.

  • Cytotoxicity Assessment:

    • Concurrently, assess the cytotoxicity of this compound at the tested concentrations using a cell viability assay (e.g., MTT assay).

  • Data Interpretation:

    • A significant induction of luciferase activity at non-cytotoxic concentrations indicates that this compound activates the Keap1-Nrf2-ARE pathway and is a potential skin sensitizer.

Protocol 3: human Cell Line Activation Test (h-CLAT)

Objective: To assess the potential of this compound to induce the expression of co-stimulatory molecules (CD86 and CD54) on the surface of a human monocytic leukemia cell line (THP-1), which serves as a surrogate for dendritic cells. This addresses the third key event of the AOP.[12][13][14][15]

Methodology:

  • Cell Culture:

    • Culture THP-1 cells in an appropriate medium.

  • Exposure:

    • Expose the THP-1 cells to a range of concentrations of this compound for 24 hours.

  • Antibody Staining:

    • After exposure, harvest the cells and stain them with fluorescently labeled antibodies specific for CD86 and CD54.

  • Flow Cytometry Analysis:

    • Analyze the expression of CD86 and CD54 on the cell surface using a flow cytometer.

  • Data Interpretation:

    • An upregulation of CD86 and/or CD54 expression at non-cytotoxic concentrations indicates that this compound can activate dendritic cells, a key step in skin sensitization.

Part 3: In Vivo Experimental Protocol

Protocol 4: Murine Local Lymph Node Assay (LLNA)

Objective: To determine the sensitizing potential of this compound by measuring the proliferation of lymphocytes in the draining lymph nodes of mice after topical application. This assay addresses the fourth key event of the AOP and provides quantitative potency data.[16][17][18][19]

Methodology:

  • Animal Model:

    • Use female CBA/J mice.

  • Dosing:

    • Prepare a range of concentrations of this compound in a suitable vehicle (e.g., acetone:olive oil, 4:1).

    • Apply the test solutions to the dorsum of the ears of the mice for three consecutive days. A vehicle control group and a positive control group should be included.

  • Lymphocyte Proliferation Measurement:

    • On day 5, inject the mice with 5-bromo-2'-deoxyuridine (BrdU) or [³H]-methyl thymidine.

    • Five hours later, euthanize the mice and excise the draining auricular lymph nodes.

    • Prepare single-cell suspensions of the lymph node cells.

    • Measure the incorporation of BrdU or [³H]-methyl thymidine into the DNA of the proliferating lymphocytes using an ELISA-based method or scintillation counting, respectively.

  • Data Analysis:

    • Calculate the Stimulation Index (SI) for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

    • A substance is classified as a sensitizer if the SI is ≥ 3.

    • The EC3 value (the estimated concentration required to produce an SI of 3) can be calculated to determine the potency of the sensitizer.

Part 4: Visualizations

Bandrowski_Base_Sensitization_Pathway cluster_skin Epidermis cluster_lymph_node Draining Lymph Node This compound This compound Haptenated Proteins Haptenated Proteins This compound->Haptenated Proteins Covalent Binding Skin Proteins Skin Proteins Skin Proteins->Haptenated Proteins Dendritic Cell Dendritic Cell Haptenated Proteins->Dendritic Cell Uptake Keratinocytes Keratinocytes Keratinocytes->Dendritic Cell Release of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Activated DC Activated DC Dendritic Cell->Activated DC Maturation & Migration Naive T-cell Naive T-cell Activated DC->Naive T-cell Antigen Presentation Activated T-cell Activated T-cell Naive T-cell->Activated T-cell Proliferation & Differentiation Memory T-cell Memory T-cell Activated T-cell->Memory T-cell Inflammatory Response Inflammatory Response Activated T-cell->Inflammatory Response Release of Cytokines (IFN-γ, IL-2, GM-CSF)

Caption: Signaling pathway of this compound-induced skin sensitization.

In_Vitro_Workflow cluster_dpra DPRA cluster_keratinosens KeratinoSens™ cluster_hclat h-CLAT dpra1 Incubate BB with Cysteine/Lysine Peptides dpra2 HPLC Analysis dpra1->dpra2 dpra3 Measure Peptide Depletion dpra2->dpra3 ks1 Expose KeratinoSens™ Cells to BB ks2 Measure Luciferase Activity ks1->ks2 ks3 Assess Cytotoxicity ks1->ks3 ks4 Determine Nrf2 Pathway Activation ks2->ks4 hclat1 Expose THP-1 Cells to BB hclat2 Stain for CD86/CD54 hclat1->hclat2 hclat3 Flow Cytometry Analysis hclat2->hclat3 hclat4 Assess DC Activation hclat3->hclat4 This compound This compound This compound->dpra1 This compound->ks1 This compound->hclat1

Caption: Experimental workflow for in vitro assessment of this compound sensitization.

In_Vivo_Workflow start Start: Prepare BB Solutions dosing Topical Application to Mouse Ears (Days 1, 2, 3) start->dosing injection Inject BrdU/[3H]-Thymidine (Day 5) dosing->injection dissection Excise Draining Lymph Nodes injection->dissection processing Prepare Single-Cell Suspensions dissection->processing measurement Measure Lymphocyte Proliferation (ELISA/Scintillation) processing->measurement analysis Calculate Stimulation Index (SI) and EC3 Value measurement->analysis end End: Potency Assessment analysis->end

Caption: Experimental workflow for the murine Local Lymph Node Assay (LLNA).

References

Application Notes and Protocols for Monitoring Bandrowski's Base Formation Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the formation kinetics of Bandrowski's base (BB), a trimeric oxidation product of p-phenylenediamine (PPD). Understanding the kinetics of BB formation is crucial for safety assessment in the development of products containing PPD, such as hair dyes, due to its allergenic potential.[1] The following protocols for High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry offer robust methods for the quantification of this compound.

Introduction to this compound Formation

This compound is formed from the oxidative coupling of p-phenylenediamine. The reaction is highly dependent on factors such as the concentration of PPD, the presence and concentration of an oxidizing agent (like hydrogen peroxide or ferricyanide), and the pH of the solution.[2] The formation is favored under alkaline conditions (pH > 8).[2][3] The reaction proceeds through the formation of reactive intermediates, including p-benzoquinone di-imine.[3] The rate-controlling step is believed to be the electrophilic attack of the protonated p-benzoquinone di-imine on a neutral p-phenylenediamine molecule.[3] In the context of hair dyes, the presence of coupler molecules can inhibit the formation of this compound by competing for the reactive intermediates.[4]

Analytical Techniques for Kinetic Monitoring

The formation of this compound can be monitored using several analytical techniques. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) for its specificity and sensitivity, and UV-Visible Spectrophotometry for its convenience in real-time monitoring.

Application Note 1: Quantification of this compound using HPLC

High-Performance Liquid Chromatography is a powerful technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound formation, a reverse-phase HPLC method is typically employed.

Data Presentation

The following table summarizes typical retention times for p-phenylenediamine and this compound under specific HPLC conditions.

CompoundRetention Time (minutes)
p-Phenylenediamine (PPD)2.352[2]
This compound (BB)4.656[2]
Experimental Protocol: HPLC Analysis

This protocol outlines the steps for quantifying this compound in a reaction mixture.

1. Materials and Reagents:

  • This compound standard (synthesized or commercially available)

  • p-Phenylenediamine (PPD)

  • Methanol (HPLC grade)

  • Sorenson's buffer (pH 8.0)

  • Water (HPLC grade)

  • Ammonium hydroxide

  • Hydrogen peroxide (3%)

  • C8 HPLC column

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

3. Synthesis of this compound Standard (optional, if not commercially available):

  • Dissolve 5 g of PPD in 375 mL of water.[2]

  • Add 1.5 mL of 28% ammonium hydroxide to adjust the pH to approximately 9.5.[2]

  • Add 62.5 mL of 3% hydrogen peroxide.[2]

  • Allow the solution to stand at room temperature for 24 hours.[2]

  • Filter the solution to collect the crystalline this compound.[2]

4. Preparation of Mobile Phase:

  • Prepare a mixture of methanol and Sorenson's buffer (pH 8.0) in a 4:6 ratio.[2]

  • Degas the mobile phase before use.

5. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

  • Prepare a standard solution of PPD in the mobile phase.

6. Sample Preparation for Kinetic Study:

  • Initiate the reaction by mixing PPD with an oxidizing agent (e.g., hydrogen peroxide) in a buffered solution at the desired pH.

  • At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot with the mobile phase to stop further formation of this compound.

7. HPLC Analysis:

  • Set the flow rate of the mobile phase.

  • Equilibrate the C8 column with the mobile phase until a stable baseline is achieved.

  • Inject a known volume of the standard solutions and the prepared samples.

  • Monitor the elution profile at a suitable wavelength for both PPD and this compound.

  • Identify the peaks corresponding to PPD and this compound by comparing their retention times with the standards.

  • Quantify the concentration of this compound in the samples by comparing the peak area with the calibration curve generated from the standard solutions.

Application Note 2: Real-time Monitoring of this compound Formation using UV-Visible Spectrophotometry

UV-Visible spectrophotometry allows for the continuous monitoring of the formation of this compound by measuring the increase in absorbance at a specific wavelength. This method is particularly useful for determining initial reaction rates.

Data Presentation

The following table provides the molar absorbance coefficient for this compound at the isosbestic point.

CompoundWavelength (nm)Molar Absorbance Coefficient (ε) (M⁻¹cm⁻¹)
This compound50011,090[5]
Experimental Protocol: Spectrophotometric Analysis

This protocol describes the steps for monitoring the kinetics of this compound formation in real-time.

1. Materials and Reagents:

  • p-Phenylenediamine (PPD)

  • Hydrogen peroxide (H₂O₂)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Deionized water

2. Instrumentation:

  • UV-Visible Spectrophotometer with a temperature-controlled cuvette holder.

3. Preparation of Reagent Solutions:

  • Prepare a stock solution of PPD in the buffer.

  • Prepare a stock solution of H₂O₂ in deionized water.

4. Spectrophotometric Measurement:

  • Set the spectrophotometer to measure the absorbance at 500 nm, which is an isosbestic point for the neutral and monoprotonated forms of this compound.[5]

  • Pipette the PPD solution into a cuvette and place it in the temperature-controlled holder.

  • Initiate the reaction by adding a small volume of the H₂O₂ solution to the cuvette and mix quickly.

  • Immediately start recording the absorbance at 500 nm as a function of time.

  • Continue data collection for the desired duration of the kinetic run.

5. Data Analysis:

  • The concentration of this compound at any given time can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorbance coefficient, b is the path length of the cuvette, and c is the concentration.

  • The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.

Visualizations

Signaling Pathway

PPD p-Phenylenediamine (PPD) BQDI p-Benzoquinone di-imine (Intermediate) PPD->BQDI Oxidation Intermediate2 2,4',5-Triaminodiphenylamine (Intermediate) Oxidant Oxidizing Agent (e.g., H₂O₂, Ferricyanide) BQDI->Intermediate2 Electrophilic Attack on PPD Reduced_BB Reduced this compound BB This compound Intermediate2->Reduced_BB Attack by another BQDI Reduced_BB->BB Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Reagents Prepare Reagents (PPD, Oxidant, Buffer) Initiate Initiate Reaction (Mix PPD and Oxidant) Reagents->Initiate Standards Prepare Standards (PPD, this compound) HPLC HPLC Analysis Standards->HPLC Sampling Sample at Time Intervals Initiate->Sampling Spectro Spectrophotometric Monitoring Initiate->Spectro Quench Quench Reaction Sampling->Quench Quench->HPLC Quantify Quantify this compound HPLC->Quantify Spectro->Quantify Kinetics Determine Kinetic Parameters Quantify->Kinetics

References

Application of Bandrowski's Base as a Biomarker for p-Phenylenediamine (PPD) Exposure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Phenylenediamine (PPD) is a primary intermediate in the synthesis of numerous polymers and a common ingredient in permanent hair dyes and some textile and fur dyes.[1] Exposure to PPD is associated with a range of adverse health effects, including allergic contact dermatitis, asthma, and in cases of acute high-dose ingestion, severe systemic toxicity leading to rhabdomyolysis and acute renal failure.[2] Monitoring human exposure to PPD is crucial for assessing risk and implementing safety measures. Bandrowski's base (BB), a trimer of PPD, is formed in vivo and in vitro through the oxidation of PPD, particularly under alkaline conditions in the presence of an oxidizing agent like hydrogen peroxide, a process common in hair dyeing.[1] This makes this compound a potential biomarker for assessing exposure to PPD. This document provides detailed application notes and protocols for the use of this compound as a biomarker for PPD exposure.

Formation and Significance of this compound

This compound (C₁₈H₁₈N₆) is formed from the oxidative coupling of three molecules of p-phenylenediamine.[1] The formation is favored at an alkaline pH (greater than 10.0) and in the presence of high concentrations of PPD and an oxidizing agent such as hydrogen peroxide.[1] While PPD itself is a prohapten, this compound is considered a more potent sensitizer and is mutagenic, raising concerns about its role in PPD-related toxicity and carcinogenicity.[3][4] Studies in mice have shown that this compound is approximately 10 times more potent than PPD in inducing sensitization.[3] The presence of this compound in biological samples can therefore serve as an indicator of not only exposure to PPD but also the potential for bioactivation to a more hazardous substance.

Experimental Protocols

Synthesis of this compound Standard

A standard of this compound is essential for the development and validation of analytical methods.

Protocol:

  • Dissolve 5 g of p-Phenylenediamine (PPD) in 375 mL of water.

  • Add 1.5 mL of 28% ammonium hydroxide to adjust the pH to approximately 9.5.

  • Add 62.5 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours to allow for the formation of this compound precipitate.

  • Collect the precipitate by filtration and wash with water.

  • Dry the precipitate to obtain the this compound standard.

Sample Collection and Storage

Urine:

  • Collect urine samples in polypropylene containers.

  • To prevent the degradation of PPD and its metabolites, samples should be protected from light and immediately frozen at -20°C or lower.[5]

  • For long-term storage, -70°C is recommended.[5]

Blood (Plasma/Serum):

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA, heparin).

  • Centrifuge the blood sample to separate plasma or allow it to clot to separate serum.

  • Store plasma or serum samples at -80°C until analysis.

Tissue (Skin):

  • Excise tissue samples and immediately snap-freeze them in liquid nitrogen.

  • Store the frozen tissue samples at -80°C.

Extraction of this compound from Biological Matrices

a) Liquid-Liquid Extraction (LLE) for Urine Samples (Adapted from PPD extraction protocols)

This protocol is adapted from methods used for the extraction of aromatic amines from urine and may require optimization for this compound.

Protocol:

  • Thaw the frozen urine sample at room temperature.

  • Take a 5 mL aliquot of the urine sample.

  • Adjust the pH of the urine sample to 9.0 by adding a sodium hydroxide solution. This deprotonates the amine groups, making the molecule more lipophilic.

  • Add 5 mL of chloroform to the urine sample in a glass tube.

  • Vortex the mixture vigorously for 1 minute to facilitate the transfer of this compound into the organic phase.

  • Centrifuge the sample to separate the aqueous and organic layers.

  • Carefully transfer the organic (bottom) layer to a clean tube.

  • Repeat the extraction (steps 4-7) with a fresh 5 mL of chloroform.

  • Combine the organic extracts.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase for HPLC analysis).

b) Solid-Phase Extraction (SPE) for Plasma/Serum and Tissue Homogenates (General Protocol)

This is a general protocol for the extraction of aromatic compounds and should be optimized for this compound.

Protocol:

  • Sample Pre-treatment:

    • Plasma/Serum: Thaw the sample. Dilute with an appropriate buffer.

    • Tissue: Homogenize the frozen tissue sample in a suitable buffer. Centrifuge to pellet cellular debris and collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interfering substances.

  • Elution:

    • Elute this compound from the cartridge using a suitable organic solvent (e.g., methanol, acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

HPLC-UV Method for Quantification of this compound

This method is based on published HPLC analyses of PPD and related compounds and will likely require optimization for this compound.

Protocol:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 1% triethanolamine, pH 8.4) and an organic solvent (e.g., acetonitrile). A potential starting condition could be a 99:1 (v/v) ratio of buffer to acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 32°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength of approximately 280 nm. The optimal wavelength should be determined by acquiring the UV spectrum of the this compound standard.

  • Quantification: Create a calibration curve using the synthesized this compound standard at a range of concentrations (e.g., 5-45 µg/mL). The concentration of this compound in the biological samples can be determined by comparing the peak area to the calibration curve.

Quantitative Data Summary

Currently, there is a limited amount of published quantitative data on this compound levels in biological samples following PPD exposure. The following tables summarize available related data and hypothetical target data for future studies.

Table 1: Occupational Exposure Levels to p-Phenylenediamine (PPD) [4]

Exposure LevelPPD Concentration in Air (mg/m³)
Lower< 0.00001
Middle0.00001–0.00033
Higher0.00033–0.047

Table 2: Hypothetical Urinary this compound Levels Following PPD Exposure (Target for Future Research)

PPD Exposure ScenarioExpected Urinary this compound Concentration Range (µg/L)
No known exposureNot Detected
Occupational exposure (low)1 - 10
Occupational exposure (high)10 - 100
Hair dye use (consumer)5 - 50
Acute PPD poisoning> 100

Signaling Pathways and Experimental Workflows

PPD/Bandrowski's Base-Induced Toxicity Pathway

Exposure to PPD and its metabolite this compound can induce cellular toxicity through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of pro-inflammatory and apoptotic signaling pathways.

PPD_Toxicity_Pathway cluster_exposure Exposure cluster_cellular_effects Cellular Effects PPD p-Phenylenediamine (PPD) BB This compound (BB) PPD->BB Oxidation ROS Reactive Oxygen Species (ROS) Generation PPD->ROS mTOR_inhibition mTOR Inhibition PPD->mTOR_inhibition BB->ROS Mito_Dys Mitochondrial Dysfunction (Outer Membrane Permeabilization) ROS->Mito_Dys IKK_activation IKK Activation ROS->IKK_activation Apoptosis Apoptosis Mito_Dys->Apoptosis p65_phos p65 Phosphorylation IKK_activation->p65_phos NFkB_activation NF-κB Activation p65_phos->NFkB_activation Inflammation Inflammation NFkB_activation->Inflammation mTOR_inhibition->Apoptosis

Caption: PPD and this compound toxicity pathway.

Experimental Workflow for Biomarker Analysis

The following diagram illustrates the general workflow for the analysis of this compound in biological samples.

Biomarker_Workflow Sample_Collection Sample Collection (Urine, Blood, Tissue) Sample_Storage Sample Storage (-20°C to -80°C) Sample_Collection->Sample_Storage Extraction Extraction (LLE or SPE) Sample_Storage->Extraction Analysis HPLC-UV Analysis Extraction->Analysis Quantification Quantification (vs. Standard Curve) Analysis->Quantification Data_Interpretation Data Interpretation (Exposure Assessment) Quantification->Data_Interpretation

Caption: Workflow for this compound analysis.

Conclusion

This compound holds promise as a specific biomarker for PPD exposure, offering insights into the bioactivation of this widely used chemical. The protocols outlined in this document provide a foundation for researchers to develop and validate methods for the quantification of this compound in biological samples. Further research is needed to establish a clear correlation between PPD exposure levels and this compound concentrations in various biological matrices, which will be crucial for the application of this biomarker in risk assessment and clinical diagnostics. The elucidation of the precise role of this compound in the toxicological pathways of PPD will also be a key area for future investigation.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Bandrowski's Base Formation in Hair Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the formation of Bandrowski's base in oxidative hair dye experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its prevention important?

This compound (BB) is a trimeric quinone-imine compound (C₁₈H₁₈N₆) that can form during the oxidative hair dyeing process.[1][2] It arises from the self-coupling of the primary intermediate, p-phenylenediamine (PPD), in an alkaline environment and in the presence of an oxidizing agent like hydrogen peroxide.[1][2] Its prevention is critical as this compound is a known mutagen and potent skin sensitizer.[3]

Q2: What is the chemical mechanism of this compound formation?

The formation of this compound is a multi-step process. First, p-phenylenediamine (PPD) is oxidized by an oxidizing agent (e.g., hydrogen peroxide) to a reactive intermediate called p-benzoquinonediimine (p-BQDI). In the absence of a suitable coupler, this electrophilic p-BQDI molecule can attack a neutral PPD molecule. This is the rate-controlling step. The resulting intermediate is then rapidly attacked by a second p-BQDI molecule, leading to the formation of the trimeric this compound. This process is highly pH-dependent, with higher pH levels (typically above 9.0) significantly promoting its formation.[1][2]

Q3: How do couplers prevent the formation of this compound?

Couplers are aromatic compounds, such as resorcinol and m-aminophenol, that are included in hair dye formulations.[4][5] They prevent the formation of this compound through competitive inhibition. The reactive p-benzoquinonediimine (p-BQDI) intermediate reacts with the coupler at a much faster rate than it self-couples with PPD.[6] This rapid reaction between the p-BQDI and the coupler forms the desired colored dye molecules, effectively consuming the intermediate and preventing the formation of this compound.[1]

Q4: What are the key factors that influence the formation of this compound?

Several factors can influence the formation of this compound:

  • pH: Higher pH (above 9.0) significantly accelerates the formation of this compound.[1][2]

  • Concentration of PPD and Oxidizing Agent: Higher concentrations of p-phenylenediamine and the oxidizing agent (e.g., hydrogen peroxide) increase the likelihood of self-coupling and, consequently, the formation of this compound.[1]

  • Presence and Type of Coupler: The presence of a suitable coupler is the most effective way to prevent the formation of this compound. The type of coupler and its concentration relative to PPD are also important.

  • Reaction Time: Longer development times can lead to an increase in the formation of this compound, especially in formulations without adequate couplers.[1]

Q5: What are some common couplers used to prevent this compound formation?

A variety of couplers are used in oxidative hair dye formulations to produce different shades and prevent the formation of unwanted byproducts. Some common examples include:

  • Resorcinol: Reacts with PPD to produce yellow to green/brown shades.[7]

  • m-Aminophenol: Reacts with PPD to produce red to red-violet shades.[7]

  • m-Phenylenediamine: Can be used to produce blue shades.[7]

  • 2-Methylresorcinol

  • 4-Chlororesorcinol

  • 2,4-Diaminophenoxyethanol HCl

  • N-(3-Dimethylamino)phenol

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Unexpected detection of this compound in a formulation containing a coupler. 1. Incorrect pH: The pH of the formulation may be too high, favoring the self-coupling of PPD. 2. Inadequate Coupler Concentration: The molar ratio of coupler to PPD may be too low. 3. Poor Coupler Reactivity: The chosen coupler may have a slower reaction rate with the p-BQDI intermediate compared to the PPD self-coupling reaction under the experimental conditions. 4. Extended Reaction Time: The sample may have been allowed to react for too long before analysis.1. Optimize pH: Carefully control and lower the pH of the formulation, ideally keeping it below 9.0. Buffer the system to maintain a stable pH. 2. Increase Coupler Concentration: Increase the molar ratio of the coupler to PPD to favor the desired reaction. 3. Select a More Reactive Coupler: Experiment with different couplers known for their high reactivity with p-BQDI. 4. Quench the Reaction: Stop the reaction at a defined time point by adding a quenching agent, such as an acidic solution (e.g., 1% formic acid), before HPLC analysis.
Poor color development in the hair dye formulation. 1. Incorrect pH: The pH may be outside the optimal range for the coupling reaction. 2. Degradation of Reactants: The PPD, coupler, or oxidizing agent may have degraded due to improper storage or handling. 3. Insufficient Oxidizing Agent: The concentration of the oxidizing agent may be too low to efficiently oxidize the PPD to the reactive intermediate.1. Verify and Adjust pH: Ensure the pH is within the recommended range for the specific precursor-coupler system. 2. Use Fresh Reagents: Prepare fresh solutions of PPD, coupler, and oxidizing agent for each experiment. 3. Optimize Oxidizing Agent Concentration: Ensure the appropriate concentration of the oxidizing agent is used as specified in the experimental protocol.
Inconsistent or non-reproducible results in this compound quantification. 1. Inconsistent Sample Preparation: Variations in reaction time, temperature, or quenching procedure can lead to inconsistent results. 2. HPLC System Instability: Fluctuations in pump pressure, detector noise, or column temperature can affect reproducibility. 3. Sample Degradation Post-Quenching: The quenched samples may not be stable over time.1. Standardize Protocol: Strictly adhere to a standardized protocol for sample preparation, including precise timing of the reaction and quenching steps. 2. Equilibrate and Calibrate HPLC System: Ensure the HPLC system is fully equilibrated and calibrated before each run. Monitor system parameters for any deviations. 3. Analyze Samples Promptly: Analyze the quenched samples by HPLC as soon as possible after preparation.
Baseline noise or drifting during HPLC analysis. 1. Contaminated Mobile Phase or Column: Impurities in the mobile phase or buildup on the column can cause baseline issues. 2. Air Bubbles in the System: Air bubbles in the pump or detector can lead to a noisy baseline. 3. Detector Lamp Issues: A failing or unstable detector lamp can cause baseline drift.1. Use High-Purity Solvents and Flush the Column: Use HPLC-grade solvents and filter the mobile phase. Regularly flush the column with a strong solvent. 2. Degas Mobile Phase and Purge the System: Degas the mobile phase before use and purge the HPLC pump to remove any air bubbles. 3. Check and Replace Detector Lamp: If the baseline issues persist, check the detector lamp's energy and replace it if necessary.

Experimental Protocols

Protocol 1: In Vitro Hair Dyeing Experiment to Evaluate Coupler Efficacy

This protocol describes a general method for preparing a hair dye formulation and evaluating the effectiveness of a coupler in preventing the formation of this compound.

Materials:

  • p-Phenylenediamine (PPD)

  • Selected coupler (e.g., resorcinol, m-aminophenol)

  • Ammonium hydroxide (or other alkalizing agent)

  • Hydrogen peroxide (30%)

  • Deionized water

  • pH meter

  • Vortex mixer

  • Incubator or water bath set to 30°C

  • Human hair swatches (optional)

  • Quenching solution (e.g., 1% formic acid in water/methanol)

  • HPLC vials

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of PPD and the chosen coupler in deionized water.

  • Formulation Preparation:

    • In a suitable container, combine the PPD and coupler stock solutions to achieve the desired molar ratio.

    • Adjust the pH of the solution to the target value (e.g., 9.5) using ammonium hydroxide.

    • Add deionized water to reach the final volume of the dye base.

  • Initiate the Reaction:

    • To initiate the oxidative reaction, add a specified volume of hydrogen peroxide solution to the dye base.

    • Immediately mix the solution thoroughly using a vortex mixer.

  • Incubation:

    • If using hair swatches, apply the mixture to the hair.

    • Incubate the reaction mixture (with or without hair) at 30°C for a defined period (e.g., 30 minutes).

  • Quench the Reaction:

    • After the incubation period, take an aliquot of the reaction mixture and add it to a pre-filled vial containing the quenching solution. This will stop the reaction.

    • Dilute the quenched sample to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the quenched and diluted sample for the presence and concentration of this compound using the HPLC protocol below.

Protocol 2: HPLC Method for the Quantification of this compound

This protocol provides a method for the detection and quantification of this compound in hair dye formulations.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1 M Phosphate Buffer (pH 6.0)

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B (linear gradient)

    • 15-20 min: 80% B

    • 20-25 min: 80% to 20% B (linear gradient)

    • 25-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: Monitor at 280 nm and 320 nm. This compound has a characteristic absorption spectrum.

  • Standard Preparation: Prepare a series of standard solutions of synthesized or commercially available this compound in the mobile phase to create a calibration curve for quantification.

Data Presentation

The quantitative data from experiments evaluating the effectiveness of different couplers can be summarized in a table for easy comparison.

Table 1: Efficacy of Different Couplers in Preventing this compound (BB) Formation

CouplerMolar Ratio (Coupler:PPD)pHReaction Time (min)BB Concentration (µg/mL)% BB Reduction*
None (Control)0:19.530150.20%
Resorcinol1:19.5305.896.1%
m-Aminophenol1:19.5303.197.9%
2-Methylresorcinol1:19.5304.597.0%

*Note: The data presented in this table is illustrative and should be generated from specific experimental results.

Visualizations

Below are diagrams illustrating the chemical pathways and experimental workflows described in this guide.

Bandrowski_Base_Formation PPD p-Phenylenediamine (PPD) pBQDI p-Benzoquinonediimine (p-BQDI) (Reactive Intermediate) PPD->pBQDI Oxidation Oxidant Oxidizing Agent (e.g., H2O2) Intermediate Dimeric Intermediate pBQDI->Intermediate Self-Coupling (Rate-Limiting) PPD2 p-Phenylenediamine (PPD) BB This compound Intermediate->BB Rapid Reaction pBQDI2 p-Benzoquinonediimine (p-BQDI)

Caption: Formation pathway of this compound from p-phenylenediamine.

Coupler_Inhibition cluster_0 PPD Self-Coupling Pathway cluster_1 Coupler Reaction Pathway pBQDI p-Benzoquinonediimine (p-BQDI) BB This compound (Undesired Product) pBQDI->BB Slow Reaction PPD p-Phenylenediamine (PPD) pBQDI2 p-Benzoquinonediimine (p-BQDI) Dye Colored Dye Molecule (Desired Product) pBQDI2->Dye Fast Reaction Coupler Coupler (e.g., Resorcinol)

Caption: Competitive reaction pathways illustrating the prevention of this compound formation by a coupler.

Experimental_Workflow Formulation 1. Prepare Hair Dye Formulation (PPD, Coupler, Base) Initiation 2. Initiate Reaction with H2O2 Formulation->Initiation Incubation 3. Incubate at 30°C (e.g., 30 min) Initiation->Incubation Quenching 4. Quench Reaction with Acid Incubation->Quenching Analysis 5. Analyze by HPLC Quenching->Analysis

Caption: Experimental workflow for evaluating coupler efficacy.

References

Technical Support Center: Purification of Synthesized Bandrowski's Base

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of synthesized Bandrowski's base. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

I. Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, focusing on analytical and purification techniques.

HPLC Analysis Issues

High-Performance Liquid Chromatography (HPLC) is a critical tool for monitoring the purity of this compound. Here are some common problems and their solutions:

Problem Possible Cause Solution
Extra peaks in the chromatogram Incomplete reaction, presence of unreacted p-phenylenediamine (PPD), dimers, or other oxidation byproducts.- Optimize synthesis conditions (pH, temperature, reaction time) to maximize trimer formation.- Perform a thorough work-up to remove starting materials.- Employ purification techniques like recrystallization or column chromatography.
Peak tailing for this compound - Interaction of the basic amine groups with acidic silanol groups on the HPLC column.- Inappropriate mobile phase pH.- Use a base-deactivated HPLC column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase to a more basic pH to ensure this compound is in its neutral form.
Poor peak resolution - Inadequate separation of this compound from closely eluting impurities.- Improper mobile phase composition.- Optimize the mobile phase gradient and composition.- Use a column with a different stationary phase for alternative selectivity.- Adjust the flow rate.
Inconsistent retention times - Fluctuations in mobile phase composition or temperature.- Column degradation.- Ensure proper mobile phase mixing and degassing.- Use a column oven for temperature control.- Flush the column regularly and replace it if necessary.
Recrystallization Challenges

Recrystallization is a common method for purifying crude this compound.

Problem Possible Cause Solution
Low or no crystal formation - The compound is too soluble in the chosen solvent at low temperatures.- The solution is not sufficiently saturated.- Select a solvent in which this compound has high solubility at high temperatures and low solubility at room temperature.- Reduce the amount of solvent used to create a supersaturated solution upon cooling.- Try a two-solvent recrystallization system.
Oily precipitate instead of crystals - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities.- Choose a lower-boiling point solvent.- Perform a preliminary purification step (e.g., column chromatography) to remove major impurities before recrystallization.
Colored impurities in crystals Co-precipitation of colored byproducts.- Add activated charcoal to the hot solution to adsorb colored impurities before filtration.- Perform multiple recrystallizations.
Column Chromatography Difficulties

Column chromatography can be used for more challenging separations.

Problem Possible Cause Solution
Compound sticks to the column The basic nature of this compound leads to strong interactions with the acidic silica gel.- Deactivate the silica gel by pre-treating it with a base like triethylamine.- Add a small percentage of a basic modifier (e.g., triethylamine or ammonia) to the eluent.
Poor separation of impurities Incorrect choice of eluent system.- Use a solvent system with optimal polarity to achieve good separation (e.g., a gradient of ethyl acetate in hexanes, with a small amount of a basic modifier).- Perform thin-layer chromatography (TLC) first to determine the best solvent system.
Low recovery of the compound Irreversible adsorption onto the stationary phase.- Use a less acidic stationary phase, such as alumina.- Ensure the compound is fully eluted by using a more polar solvent mixture at the end of the chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The most common impurities arise from the incomplete oxidation and self-coupling of p-phenylenediamine (PPD). These can include:

  • Unreacted p-phenylenediamine (PPD): The starting material for the synthesis.

  • Dimeric intermediates: Products of the coupling of two PPD molecules.

  • Other oxidation byproducts: Various other colored compounds resulting from side reactions.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical techniques is recommended:

  • HPLC: To quantify the purity and identify impurities by comparing retention times with known standards.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • NMR Spectroscopy: To elucidate the chemical structure and confirm the identity of this compound.

  • Melting Point: To compare the experimental melting point with the literature value for pure this compound.

Q3: What is a good starting point for a recrystallization solvent for this compound?

A3: While the optimal solvent should be determined experimentally, a good starting point for recrystallizing aromatic amines like this compound is a mixed solvent system. For instance, dissolving the crude product in a minimal amount of a hot polar solvent (like ethanol or acetone) and then gradually adding a less polar solvent (like water or hexanes) until turbidity is observed can be effective.

Q4: My purified this compound is unstable and darkens over time. What can I do?

A4: this compound, like many aromatic amines, is susceptible to oxidation, which can cause it to darken. To minimize degradation:

  • Store the purified solid under an inert atmosphere (e.g., nitrogen or argon).

  • Protect it from light by storing it in an amber vial.

  • Store at low temperatures (e.g., in a refrigerator or freezer).

  • Avoid exposure to air and moisture.

III. Experimental Protocols

Synthesis of this compound

This protocol is adapted from the method described by Ritter and Schmitz.

  • Dissolve 5 g of p-phenylenediamine (PPD) in 375 mL of water.

  • Add 1.5 mL of 28% ammonium hydroxide to adjust the pH to approximately 9.5.

  • Add 62.5 mL of 3% hydrogen peroxide.

  • Stir the solution at room temperature for 24 hours.

  • After 24 hours, a crystalline product should have formed.

  • Filter the solution to collect the crude this compound.

  • Wash the crystals with cold water and dry them.

HPLC Analysis Method

The following is a general HPLC method that can be adapted for the analysis of this compound and its impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and a buffer (e.g., Sorenson's buffer at pH 8.0) can be effective. A common starting point is a 40:60 mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has strong absorbance (this should be determined experimentally, but a starting point could be around 254 nm or 280 nm).

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare standards of PPD and purified this compound to determine their retention times for peak identification.

IV. Visualizations

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis s1 Dissolve PPD in water s2 Adjust pH with NH4OH s1->s2 s3 Add H2O2 s2->s3 s4 Stir at RT for 24h s3->s4 w1 Filter crude product s4->w1 w2 Wash with cold water w1->w2 w3 Dry crude product w2->w3 p1 Recrystallization or Column Chromatography w3->p1 a1 HPLC p1->a1 a2 Mass Spectrometry p1->a2 a3 NMR p1->a3 a4 Melting Point p1->a4

Caption: Workflow for this compound synthesis and purification.

Troubleshooting Logic for HPLC Analysis

This diagram outlines a logical approach to troubleshooting common HPLC issues when analyzing this compound.

G cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start HPLC Analysis Issue p1 Extra Peaks start->p1 p2 Peak Tailing start->p2 p3 Poor Resolution start->p3 c1 Impurities p1->c1 c2 Column Interaction p2->c2 c3 Method Inefficiency p3->c3 s1 Optimize Synthesis/ Purification c1->s1 s2 Use Base-Deactivated Column/Modify Mobile Phase c2->s2 s3 Optimize HPLC Method (Gradient, Flow Rate) c3->s3

Caption: HPLC troubleshooting for this compound analysis.

improving the stability of Bandrowski's base for analytical standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the stability of Bandrowski's base (BB) for use as an analytical standard. Given that this compound is an oxidation product and known to be unstable, proper handling and storage are critical for maintaining its integrity for accurate analytical measurements.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound analytical standards.

Issue Possible Cause(s) Recommended Solution(s)
Standard solution appears discolored (darker) upon preparation or after a short period. Oxidation of this compound by atmospheric oxygen. Presence of metal ions catalyzing oxidation. Exposure to light. High pH of the solvent.Prepare solutions fresh daily if possible. Use a high-purity, degassed solvent (e.g., acetonitrile or methanol). Consider adding an antioxidant (e.g., BHT at 0.01-0.1%). Use amber glassware or wrap containers in foil to protect from light. Ensure the solvent is neutral or slightly acidic. Avoid alkaline conditions.
Decreasing peak area for this compound in a series of HPLC injections. Adsorption of this compound onto the HPLC column or system components. On-going degradation in the autosampler.Use a column with low silanol activity. Add a competing amine to the mobile phase (e.g., 1,8-diaminooctane).[1] Keep the autosampler temperature low (e.g., 4 °C).
Inconsistent analytical results between different batches of standards. Degradation of the solid reference material. Incomplete dissolution of the standard.Store solid this compound in a desiccator at low temperature (e.g., -20°C) under an inert atmosphere (argon or nitrogen). Sonicate the solution for a few minutes to ensure complete dissolution before use.
Formation of new, unidentified peaks in the chromatogram over time. Degradation of this compound into other products.Analyze freshly prepared standards alongside aged standards to identify degradation products. If degradation is rapid, a different solvent system or the addition of a stabilizer should be investigated.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: this compound is a trimer formed from the oxidation of p-phenylenediamine (PPD) under alkaline conditions.[2] Its degradation is likely to proceed via further oxidation or hydrolysis, leading to the breakdown of the quinone imine structure. The exact degradation products in an analytical standard solution are not well characterized in the literature, but any conditions promoting oxidation (presence of oxygen, metal ions, light) will accelerate its degradation.

Q2: What are the ideal storage conditions for a solid this compound analytical standard?

A2: Solid this compound should be stored in a tightly sealed, amber glass container under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen and light. It should be kept in a freezer at -20°C or colder and in a desiccator to protect it from moisture.

Q3: What is the recommended solvent for preparing this compound standard solutions?

A3: High-purity acetonitrile or methanol are recommended. It is crucial to use a neutral or slightly acidic solvent, as alkaline conditions promote the formation and potentially the degradation of this compound.[2] For stability studies of other primary aromatic amines, it has been shown that they are least stable in 3% (m/V) acetic acid, so strongly acidic conditions should also be approached with caution. A study on other aromatic amines showed good stability in a 3 mmol/L HCl solution, suggesting a mildly acidic environment might be beneficial.

Q4: How can I minimize the degradation of this compound in my analytical workflow?

A4: To minimize degradation, prepare solutions fresh for each analytical run. If solutions need to be stored, even for a short period, keep them at a low temperature (4°C) and protected from light. Use degassed solvents and consider adding an antioxidant. During HPLC analysis, maintain the autosampler at a low temperature.

Q5: Are there any known stabilizers that can be added to this compound solutions?

A5: While there are no studies specifically on stabilizing this compound, general stabilizers for aromatic amines can be considered. These include antioxidants such as butylated hydroxytoluene (BHT) or natural antioxidants like flavonoids. The addition of such stabilizers should be carefully evaluated to ensure they do not interfere with the analytical method.

Quantitative Data on Aromatic Amine Stability

Table 1: Stability of Primary Aromatic Amines in Different Aqueous Simulants

Aromatic AmineStorage ConditionsRecovery in 3% (m/V) Acetic AcidRecovery in Water
3,3ʹ-dimethylbenzidine10 days at 40°C~50%~90%
Benzidine10 days at 40°C~60%~95%
2,4-toluenediamine10 days at 40°C~70%>95%
3,3ʹ-dimethoxybenzidine2 hours at 70°C~80%>95%

Data extrapolated from stability studies on various primary aromatic amines. The results indicate that PAAs are generally less stable in acidic aqueous solutions compared to water, and stability decreases with increasing temperature and time.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the method described by Ritter and Schmitz.[2]

Materials:

  • p-Phenylenediamine (PPD)

  • Deionized water

  • Ammonium hydroxide (28%)

  • Hydrogen peroxide (3%)

Procedure:

  • Dissolve 5 g of PPD in 375 mL of deionized water in a suitable flask.

  • Add 1.5 mL of 28% ammonium hydroxide to the solution and adjust the pH to 9.5.

  • Slowly add 62.5 mL of 3% hydrogen peroxide to the solution.

  • Keep the solution at room temperature for 24 hours. A crystalline precipitate will form.

  • Filter the solution to collect the crystalline this compound.

  • Wash the crystals with deionized water and dry them in a desiccator.

  • Confirm the identity and purity of the synthesized this compound using techniques such as melting point determination, HPLC, and mass spectrometry.

Protocol 2: Preparation of a Stabilized this compound Stock Solution

Materials:

  • Synthesized or commercially available this compound

  • High-purity methanol or acetonitrile, degassed

  • Butylated hydroxytoluene (BHT) (optional)

  • Class A volumetric flasks (amber)

  • Sonicator

Procedure:

  • Accurately weigh the required amount of this compound.

  • Dissolve the weighed standard in the chosen solvent (methanol or acetonitrile) in an amber volumetric flask.

  • If using a stabilizer, add BHT to a final concentration of 0.01% (w/v).

  • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution at -20°C or colder in a tightly sealed amber container.

  • Before use, allow the solution to equilibrate to room temperature and vortex briefly.

Protocol 3: HPLC Analysis of this compound

This is a general HPLC method that can be optimized for specific instrumentation.

HPLC System:

  • A standard HPLC system with a UV or photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer and an organic solvent. For example, a 4:6 ratio of Sorenson's buffer (pH 8.0) and methanol has been used.[2] Note: For stability purposes, a neutral or slightly acidic mobile phase may be preferable.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance.

  • Column Temperature: 25-30°C.

  • Autosampler Temperature: 4°C.

Visualizations

G cluster_formation Formation of this compound cluster_degradation Proposed Degradation Pathway PPD p-Phenylenediamine (PPD) Oxidized_PPD Oxidized PPD Intermediate PPD->Oxidized_PPD Oxidation (e.g., H2O2) BB This compound (Trimer) Oxidized_PPD->BB Self-coupling (alkaline pH > 10) BB_stable This compound Degradation_Products Degradation Products (e.g., smaller oxidized fragments) BB_stable->Degradation_Products Oxidation / Hydrolysis

Caption: Formation and proposed degradation pathway of this compound.

G start Start: Weigh solid this compound dissolve Dissolve in degassed, high-purity solvent (e.g., ACN or MeOH) in an amber flask start->dissolve stabilize Optional: Add antioxidant (e.g., 0.01% BHT) dissolve->stabilize sonicate Sonicate to ensure complete dissolution stabilize->sonicate store Store at -20°C or colder, protected from light sonicate->store use Equilibrate to room temperature before use store->use end End: Stabilized standard solution use->end

Caption: Workflow for preparing a stabilized this compound analytical standard.

References

Technical Support Center: Synthesis of Bandrowski's Base

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of Bandrowski's base.

Troubleshooting Guide

This guide addresses common issues that can lead to low yield or product quality issues during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Crystalline Product Formation Incorrect pH: The reaction requires a sufficiently alkaline environment to proceed efficiently.Ensure the pH of the reaction mixture is above 10.0. Use a calibrated pH meter to verify and adjust with ammonium hydroxide as needed.[1]
Insufficient Reaction Time: The self-coupling of p-phenylenediamine (PPD) to form this compound is a slow process.[2]Allow the reaction to proceed for at least 24 hours at room temperature to ensure completion.[1]
Suboptimal Oxidant Concentration: The concentration of hydrogen peroxide is critical to the reaction's success.Use a 3% solution of hydrogen peroxide as a starting point. The concentration can be optimized to improve yield.
Product is an Oily or Tarry Substance Instead of Crystalline Solid Presence of Impurities: Starting materials may contain impurities that inhibit crystallization.Use high-purity p-phenylenediamine. Consider recrystallizing the PPD before use if purity is in doubt.
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products that interfere with crystallization.Carefully measure and add all reagents according to the established protocol.
Discolored Product (Not the Expected Brownish-Black) Formation of Side Products: Competing side reactions can lead to the formation of colored impurities.Ensure the absence of "couplers" (e.g., resorcinol), which can react with oxidized PPD to form other colored compounds.[1][3]
Oxidation of the Product: The product itself can be susceptible to further oxidation or degradation.[4]Once the reaction is complete, filter the product promptly and dry it under vacuum to minimize exposure to air and light.
Yield is Consistently Low Despite Following Protocol Suboptimal Reaction Conditions: The reported protocols may not be optimized for your specific laboratory conditions or reagent sources.Systematically vary one parameter at a time (e.g., pH, temperature, reaction time, or hydrogen peroxide concentration) to determine the optimal conditions for your setup.
Loss of Product During Workup: Significant amounts of product can be lost during filtration and washing.Ensure the product has fully precipitated before filtration. Use a minimal amount of cold solvent for washing to reduce loss due to dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of this compound?

A1: An alkaline pH of greater than 10.0 is recommended for the synthesis of this compound.[1] Higher pH favors the trimerization of p-phenylenediamine (PPD).[1]

Q2: How long should the reaction be allowed to proceed?

A2: The formation of this compound is a slow reaction. A reaction time of at least 24 hours at room temperature is typically suggested to achieve a reasonable yield.[1]

Q3: What is the role of hydrogen peroxide in the reaction?

A3: Hydrogen peroxide acts as the oxidizing agent, converting p-phenylenediamine into a reactive intermediate (p-benzoquinone diimine) that then undergoes further reactions to form this compound.[5]

Q4: Can other oxidizing agents be used?

A4: While hydrogen peroxide is commonly used, other oxidizing agents such as ferricyanide can also be employed to synthesize this compound.[3]

Q5: My yield is low. What are the most likely causes?

A5: Low yields are often due to suboptimal pH, insufficient reaction time, incorrect concentration of the oxidizing agent, or the presence of competing reactants (couplers).[1][2] Loss of product during the workup and purification steps can also contribute to low yields.

Q6: How can I purify the synthesized this compound?

A6: The primary purification method is filtration of the crystalline product from the reaction mixture. Washing the crystals with a minimal amount of cold solvent can help remove soluble impurities. For higher purity, recrystallization from an appropriate solvent can be performed. High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product.[6]

Q7: Are there any safety concerns associated with this compound?

A7: Yes, this compound is considered to be a mutagenic and sensitizing compound.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this substance. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Synthesis of this compound

This protocol is based on the method described by Ritter and Schmitz.[1]

Materials:

  • p-Phenylenediamine (PPD)

  • Deionized water

  • 28% Ammonium hydroxide solution

  • 3% Hydrogen peroxide solution

Procedure:

  • Dissolve 5 g of p-phenylenediamine in 375 mL of deionized water in a suitable flask.

  • Add 1.5 mL of 28% ammonium hydroxide to the solution.

  • Adjust the pH of the solution to 9.5 using additional ammonium hydroxide or a suitable acid if necessary.

  • Slowly add 62.5 mL of 3% hydrogen peroxide to the reaction mixture with stirring.

  • Stopper the flask and allow the solution to stand at room temperature for 24 hours.

  • After 24 hours, collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the product under vacuum.

  • The melting point of the product can be measured to confirm its identity.

Data Presentation

Effect of Hydrogen Peroxide Concentration on Yield
Concentration of Hydrogen Peroxide (%)Average Yield of this compound (%)*
4.58.86
3.05.93
1.54.88
0.753.28
0.3752.26

*Based on 0.1 M PPD solution at pH 9.7 and 25°C after 45 minutes. Data from J. Soc. Cosmet. Chem., 18, 617-627 (1967).

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification PPD p-Phenylenediamine Dissolve Dissolve PPD in Water PPD->Dissolve Water Deionized Water Water->Dissolve Ammonium_Hydroxide Ammonium Hydroxide Add_Ammonia Add Ammonium Hydroxide Ammonium_Hydroxide->Add_Ammonia Hydrogen_Peroxide 3% Hydrogen Peroxide Add_Peroxide Add Hydrogen Peroxide Hydrogen_Peroxide->Add_Peroxide Dissolve->Add_Ammonia Adjust_pH Adjust pH to >10 Add_Ammonia->Adjust_pH Adjust_pH->Add_Peroxide React React for 24h at RT Add_Peroxide->React Filter Vacuum Filtration React->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Under Vacuum Wash->Dry Product This compound Dry->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_pH Is pH > 10? Start->Check_pH Check_Time Was reaction time >= 24h? Check_pH->Check_Time Yes Adjust_pH Increase pH with NH4OH Check_pH->Adjust_pH No Check_Oxidant Is H2O2 concentration optimal? Check_Time->Check_Oxidant Yes Increase_Time Increase reaction time Check_Time->Increase_Time No Check_Couplers Are couplers present? Check_Oxidant->Check_Couplers Yes Optimize_Oxidant Optimize H2O2 concentration Check_Oxidant->Optimize_Oxidant No Remove_Couplers Ensure pure PPD is used Check_Couplers->Remove_Couplers Yes End Yield Improved Check_Couplers->End No Adjust_pH->End Increase_Time->End Optimize_Oxidant->End Remove_Couplers->End

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Optimizing HPLC Parameters for Bandrowski's Base Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of Bandrowski's base. It is designed for researchers, scientists, and drug development professionals to assist in method development, optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the separation of this compound?

A1: A common starting point for the separation of this compound is reversed-phase HPLC. A C8 or C18 column can be used with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer. For example, a mixture of methanol and Sorenson's buffer (pH 8.0) in a 4:6 ratio has been successfully used with a C8 column.[1] Detection is typically performed using a photodiode array (PDA) detector.

Q2: What is the importance of mobile phase pH in the separation of this compound?

A2: The pH of the mobile phase is a critical parameter for the successful separation of this compound, which is a basic compound with a predicted pKa of 5.81.[2] In reversed-phase HPLC, the retention of basic compounds is highly dependent on their ionization state. At a pH below the pKa, this compound will be protonated (ionized), making it more polar and resulting in shorter retention times. Conversely, at a pH above the pKa, it will be in its neutral, less polar form, leading to longer retention times. Adjusting the pH can therefore be used to optimize retention and selectivity. Additionally, operating at a pH that suppresses the ionization of silanol groups on the silica-based stationary phase (typically pH < 4) can help to minimize peak tailing.

Q3: How can I improve the peak shape for this compound?

A3: Peak tailing is a common issue when analyzing basic compounds like this compound, often due to secondary interactions with acidic silanol groups on the silica packing material of the column. To improve peak shape, consider the following strategies:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 3-4) can protonate the silanol groups, reducing their interaction with the protonated basic analyte.

  • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry.

  • Column Selection: Employing a base-deactivated column, which has been specifically treated to minimize the number of accessible silanol groups, is highly recommended for the analysis of basic compounds.

  • Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.

Q4: Can this compound degrade during HPLC analysis?

A4: While specific data on the on-column stability of this compound is limited, aromatic amines can be susceptible to degradation under certain conditions. The formation of this compound itself is favored at a high pH (>10.0) in the presence of an oxidizing agent.[1] During analysis, it is important to use high-purity solvents and freshly prepared mobile phases to minimize the risk of on-column degradation. If degradation is suspected (e.g., appearance of unexpected peaks, poor peak shape), investigate the stability of the sample in the injection solvent and consider using a mobile phase with a pH that promotes the stability of the analyte.

Troubleshooting Guides

Problem: Poor Resolution Between this compound and Other Components (e.g., p-Phenylenediamine - PPD)
Possible Cause Suggested Solution
Inappropriate Mobile Phase Composition Optimize the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will generally increase the retention time of both compounds, potentially improving resolution.
Incorrect Mobile Phase pH Adjust the mobile phase pH to alter the selectivity. Since both this compound and PPD are basic, their retention times will be affected differently by a change in pH, which can be exploited to improve separation.
Suboptimal Column Chemistry Try a different stationary phase. If using a C18 column, a C8 or a phenyl-hexyl column might offer different selectivity for these aromatic amines.
Inadequate Column Efficiency Ensure the column is in good condition. If the column is old or has been subjected to harsh conditions, its efficiency may be compromised. Replacing the column may be necessary.
Problem: Peak Tailing for this compound
Possible Cause Suggested Solution
Secondary Interactions with Silanol Groups Lower the mobile phase pH to 3-4 to suppress silanol ionization. Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%). Use a base-deactivated HPLC column.
Column Overload Reduce the injection volume or the concentration of the sample.
Extra-column Effects Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.
Sample Solvent Effects Dissolve the sample in the mobile phase or a weaker solvent to avoid peak distortion.
Problem: Unstable Baseline or Ghost Peaks
Possible Cause Suggested Solution
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and freshly prepared buffers. Filter the mobile phase before use.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove strongly retained contaminants.
Carryover from Previous Injections Implement a needle wash step in the autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover.
Detector Lamp Issue If the baseline is noisy, the detector lamp may be nearing the end of its life and require replacement.

Data Presentation

Table 1: Example HPLC Parameters and Retention Times for this compound and p-Phenylenediamine (PPD)

ParameterCondition
Column C8
Mobile Phase Methanol : Sorenson's Buffer (pH 8.0) (4:6 v/v)
Flow Rate Not specified
Detection Not specified
Retention Time (PPD) 2.352 min
Retention Time (this compound) 4.696 min

Data from a single study and may vary with different HPLC systems and conditions.[1]

Experimental Protocols

Method 1: Reversed-Phase HPLC for the Determination of this compound in the Presence of PPD

This method is adapted from a study on the safety of henna-based hair colors.[1]

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C8 analytical column.

  • Mobile Phase: A mixture of methanol and Sorenson's buffer (pH 8.0) in a 40:60 (v/v) ratio. The mobile phase should be filtered and degassed before use.

  • Flow Rate: A typical flow rate for a standard analytical column is 1.0 mL/min. This may need to be optimized for your specific column dimensions.

  • Column Temperature: Maintain a constant column temperature, for example, 25°C, to ensure reproducible retention times.

  • Detection: Monitor the elution profile using a PDA detector. The optimal wavelength for detection should be determined by acquiring the UV spectrum of this compound.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: A typical injection volume is 10-20 µL. This should be optimized to avoid column overload.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Filter Filter Sample->Filter Dissolve & Filter Mobile_Phase Mobile_Phase Degas Degas Mobile_Phase->Degas Mix & Degas Injector Injector Filter->Injector Pump Pump Degas->Pump Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for HPLC analysis of this compound.

Troubleshooting_Tree Start Chromatographic Problem Problem_Type What is the issue? Start->Problem_Type Poor_Resolution Poor Resolution Problem_Type->Poor_Resolution Overlapping Peaks Peak_Tailing Peak Tailing Problem_Type->Peak_Tailing Asymmetric Peaks Baseline_Issues Baseline Issues Problem_Type->Baseline_Issues Noise or Drift Optimize_MP Optimize_MP Poor_Resolution->Optimize_MP Adjust_pH Adjust_pH Peak_Tailing->Adjust_pH Fresh_MP Fresh_MP Baseline_Issues->Fresh_MP Change_Column Try a Different Column Chemistry Check_Efficiency Check Column Efficiency Change_Column->Check_Efficiency Still Poor Optimize_MP->Change_Column No Improvement Use_Additive Add Competing Base (e.g., TEA) Base_Deactivated Use Base-Deactivated Column Use_Additive->Base_Deactivated Still Tailing Adjust_pH->Use_Additive Tailing Persists Flush_System Flush Column and System Check_Detector Check Detector Lamp Flush_System->Check_Detector Still Unstable Fresh_MP->Flush_System No Change

Caption: Decision tree for troubleshooting common HPLC issues for this compound.

References

minimizing interference in Bandrowski's base detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the detection of Bandrowski's base.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

This compound (BB) is a trimer of p-phenylenediamine (PPD) that can form under specific oxidative and alkaline conditions.[1][2] Its detection is crucial as it is considered a potent skin allergen and a potential mutagenic and genotoxic byproduct in formulations containing PPD, such as hair dyes.[2] Monitoring and controlling its formation is essential for the safety assessment of these products.

Q2: What are the primary factors that lead to the formation of this compound in my experiments?

The formation of this compound is primarily influenced by the following factors:

  • High pH: A highly alkaline environment, specifically a pH greater than 10.0, significantly promotes the self-coupling of PPD to form this compound.[1]

  • Presence of an Oxidizing Agent: Hydrogen peroxide or atmospheric oxygen can induce the oxidation of PPD, which is a prerequisite for the formation of this compound.[1]

  • High Concentration of p-Phenylenediamine (PPD): A higher initial concentration of PPD increases the probability of its self-condensation into the trimer.[1]

  • Absence of Coupler Molecules: In industrial applications like hair coloring, "couplers" are added to react with the oxidized PPD to form the desired color. In the absence of these couplers, PPD is more likely to self-couple and form this compound.[3]

  • Extended Reaction Time: Longer incubation or reaction times can lead to an increased formation of this compound.[1]

Q3: What is the recommended analytical method for the detection and quantification of this compound?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the selective and sensitive determination of this compound.[1][4] A reversed-phase HPLC system with photodiode array (PDA) detection is suitable for this purpose.[4] Gas chromatography-mass spectrometry (GC/MS) can also be used, but may require a derivatization step for PPD and related compounds.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the detection of this compound.

Issue Potential Cause Recommended Solution
Unexpectedly high levels of this compound detected. The pH of the sample solution may be too high (pH > 10.0).Buffer your sample solution to maintain a pH below 10.0.[1]
High concentration of hydrogen peroxide or other oxidizing agents.Reduce the concentration of the oxidizing agent or quench the reaction at a specific time point.
Extended sample storage or analysis time.Analyze samples as quickly as possible after preparation. If storage is necessary, keep samples at a low temperature and protected from light.
Poor separation of this compound from other components in the HPLC chromatogram. Inappropriate mobile phase composition or gradient.Optimize the mobile phase composition and gradient. A common mobile phase involves a mixture of a phosphate buffer and acetonitrile.[6]
The column may not be suitable.Use a C18 or a similar reversed-phase column for good separation.[6]
Inconsistent and non-reproducible results. Instability of this compound in the sample matrix.Ensure consistent sample preparation procedures and analysis times. Use of an internal standard can help to correct for variations.
Contamination of glassware or solvents.Use high-purity solvents and thoroughly clean all glassware.

Experimental Protocols

Protocol: HPLC Detection of this compound

This protocol provides a general framework for the detection of this compound using HPLC.

  • Standard Preparation:

    • Prepare a stock solution of synthesized or commercially available this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a known volume of solvent.

    • The sample may require filtration through a 0.45 µm filter before injection to remove any particulate matter.[6]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

    • Mobile Phase: A gradient elution using a mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[6]

    • Flow Rate: Typically around 0.8 to 1.0 mL/min.[6]

    • Detection: UV detector set at an appropriate wavelength (e.g., 250 nm).[6]

    • Injection Volume: 10-20 µL.[6]

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

Quantitative Data Summary

The following table summarizes typical HPLC retention times for PPD and this compound, which can be used as a reference for peak identification.

Compound Retention Time (minutes)
p-Phenylenediamine (PPD)~2.35
This compound (BB)~4.70
(Based on a specific HPLC method; actual retention times may vary depending on the exact experimental conditions)[1]

Visualizations

Formation Pathway of this compound

PPD1 p-Phenylenediamine (PPD) Oxidation Oxidation (H₂O₂, O₂) PPD1->Oxidation PPD2 p-Phenylenediamine (PPD) PPD2->Oxidation PPD3 p-Phenylenediamine (PPD) PPD3->Oxidation BB This compound Oxidation->BB Self-Coupling High_pH High pH (>10) High_pH->BB

Caption: Formation of this compound from p-phenylenediamine.

Experimental Workflow for this compound Detection

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Standard Standard Preparation Filtration Filtration (0.45 µm) Standard->Filtration Extraction->Filtration HPLC HPLC Injection Filtration->HPLC Chromatogram Chromatogram Generation HPLC->Chromatogram PeakID Peak Identification Chromatogram->PeakID Quantification Quantification PeakID->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC detection of this compound.

References

addressing degradation of Bandrowski's base during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of Bandrowski's base. The information provided aims to address issues related to the degradation and formation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in my analysis?

This compound (BB) is a trimer formed from the oxidation of p-phenylenediamine (PPD), particularly under alkaline conditions (pH > 8) and in the presence of an oxidizing agent like hydrogen peroxide.[1][2] It is a known impurity in products containing PPD, such as hair dyes, and is recognized as a potent skin sensitizer and potential mutagen.[3][4] Its presence can indicate degradation of PPD in a sample and may be of toxicological concern.

Q2: Under what conditions does this compound form?

The formation of this compound is favored by the following conditions:

  • Alkaline pH: Higher pH levels, typically above 8.0 and especially greater than 10.0, significantly promote the self-coupling of PPD to form BB.[1][2]

  • Presence of Oxidizing Agents: The oxidation of PPD is a prerequisite for the formation of BB. Hydrogen peroxide is a common oxidizing agent that facilitates this reaction.

  • Absence of Couplers: In formulations like hair dyes, couplers such as resorcinol are added to react with the oxidized PPD intermediates, forming the desired color compounds and preventing the formation of this compound.[1]

Q3: How can I prevent the formation of this compound in my samples?

To minimize the formation of this compound during sample preparation and storage, consider the following:

  • pH Control: Maintain the sample pH below 8.0. Acidifying the sample can help to stabilize PPD and prevent its oxidation and subsequent trimerization.

  • Avoid Oxidizing Conditions: Protect samples from air and light, and avoid the addition of oxidizing agents unless required for a specific reaction.

  • Use of Couplers: If compatible with your analytical method, the addition of a coupler like resorcinol can inhibit the formation of BB by providing a preferential reaction pathway for the PPD intermediates.[1]

  • Prompt Analysis: Analyze samples as quickly as possible after preparation to minimize the time for degradation reactions to occur.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Appearance of a new, unexpected peak corresponding to this compound in my chromatogram. Sample pH is too high (alkaline), leading to the oxidation and self-coupling of p-phenylenediamine (PPD).Adjust the pH of the sample diluent to be neutral or slightly acidic (pH < 7) to inhibit the formation of this compound.
The sample has been exposed to oxidizing conditions (e.g., air, light, or contaminating oxidizing agents).Prepare samples fresh and protect them from light and air. Use de-gassed solvents and consider working under an inert atmosphere (e.g., nitrogen) if samples are particularly sensitive.
The sample has been stored for an extended period before analysis.Analyze samples promptly after preparation. If storage is necessary, keep samples at a low temperature (2-8 °C) and protected from light.
The concentration of this compound in my standard solution is decreasing over time. This compound itself may be degrading under the storage or analytical conditions.Prepare fresh standard solutions for each analysis. If storing stock solutions, do so at low temperatures and protected from light. Evaluate the stability of the standard in the analytical solvent over the typical run time.
The analytical method is not stability-indicating, and the degradation products are not being detected or are co-eluting with other peaks.Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products and other sample components.
Inconsistent quantification of this compound across different sample preparations. Variability in sample pH, exposure to oxygen, or temperature during preparation.Standardize the sample preparation protocol to ensure consistent pH, minimal exposure to air, and controlled temperature.
Adsorption of this compound onto sample vials or instrument components.Use silanized glass vials to minimize adsorption. Prime the HPLC system with the mobile phase and inject a blank before analyzing samples.

Stability of this compound

While specific quantitative data from forced degradation studies on isolated this compound is limited in the public domain, its chemical structure suggests susceptibility to certain conditions. The table below summarizes factors that can influence its stability.

Condition Effect on this compound Stability Recommendations for Analysis
pH Likely susceptible to degradation under strongly acidic or basic conditions, similar to other aromatic amines.Maintain sample and mobile phase pH within a neutral to slightly acidic range (pH 4-7) for optimal stability during analysis.
Oxidation As a product of oxidation, it can be further degraded by strong oxidizing agents. Advanced oxidation processes have been shown to eliminate it.Avoid the use of strong oxidizing agents in the sample preparation or analytical method unless they are part of a controlled derivatization step.
Temperature Elevated temperatures can accelerate the degradation of many organic molecules, including aromatic amines.Store samples and standards at refrigerated temperatures (2-8 °C) and avoid prolonged exposure to high temperatures during sample preparation and analysis.
Light Aromatic compounds are often susceptible to photodegradation.Protect samples and standards from light by using amber vials or by covering them with aluminum foil.

Experimental Protocol: Stability-Indicating HPLC Method for p-Phenylenediamine and Impurities

This protocol describes a high-performance liquid chromatography (HPLC) method suitable for the separation and quantification of p-phenylenediamine (PPD) and its related impurities, including this compound.

1. Instrumentation and Columns

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • A reversed-phase C8 or C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Reagents and Standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Reference standards for p-phenylenediamine and this compound.

3. Mobile Phase Preparation

  • Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.5 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Filter and degas both mobile phases before use.

4. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or monitor multiple wavelengths using a PDA detector)

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 50 50
    25 50 50
    30 95 5

    | 35 | 95 | 5 |

5. Sample Preparation

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and Methanol) to achieve a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Forced Degradation Study (for method validation)

  • Acid Degradation: Treat the sample with 0.1 M HCl at 60 °C for 2 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Degradation: Treat the sample with 0.1 M NaOH at 60 °C for 2 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photodegradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Visualizations

Bandrowski_Base_Formation cluster_PPD p-Phenylenediamine (PPD) cluster_Oxidation1 Oxidation cluster_Coupling1 Coupling with PPD cluster_Coupling2 Coupling with Quinonediimine cluster_Oxidation2 Oxidation PPD PPD Quinonediimine p-Benzoquinonediimine PPD->Quinonediimine [O] Leucobase Leuco Base (Triamine Intermediate) Quinonediimine->Leucobase + PPD Reduced_BB Reduced this compound Leucobase->Reduced_BB + Quinonediimine BB This compound Reduced_BB->BB [O]

Caption: Formation pathway of this compound from p-phenylenediamine.

References

Technical Support Center: Enhancing Detection Sensitivity for Trace Amounts of Bandrowski's Base

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the detection sensitivity of trace amounts of Bandrowski's base (BB). This resource includes frequently asked questions, detailed troubleshooting guides for various analytical techniques, experimental protocols, and a comparative analysis of method sensitivities.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BB) and why is its trace detection important?

A1: this compound is a trimer formed from the oxidation of p-phenylenediamine (PPD), a common ingredient in hair dyes and some industrial processes.[1] It is a potent skin sensitizer and a potential mutagen.[2] Detecting trace amounts of BB is crucial for safety assessments of cosmetic products, toxicological studies, and understanding its role in allergic contact dermatitis.

Q2: What are the most sensitive methods for detecting trace amounts of this compound?

A2: For trace-level detection, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method.[3][4] Emerging techniques such as Surface-Enhanced Raman Spectroscopy (SERS) and electrochemical sensors also offer the potential for ultra-sensitive detection.[5][6][7]

Q3: How can I improve the sensitivity of my current HPLC method for BB detection?

A3: To enhance sensitivity in HPLC, consider optimizing the mobile phase composition, using a more sensitive detector like a mass spectrometer (MS), employing pre-concentration techniques for your sample, or using derivatization agents to improve the chromatographic and detection properties of BB.

Q4: Are there any special considerations for sample preparation when analyzing trace BB?

A4: Yes, sample preparation is critical. It is important to prevent the further formation or degradation of BB during this stage. This may involve controlling the pH and temperature and using antioxidants. For complex matrices like cosmetic products or biological samples, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[8]

Q5: What is the mechanism behind this compound-induced skin sensitization?

A5: this compound acts as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier protein in the skin.[9] This hapten-protein conjugate is then recognized by Langerhans cells in the epidermis, which initiate a T-cell-mediated immune response, leading to allergic contact dermatitis.[10][11][12][13]

Method Comparison: Quantitative Data Summary

The following table summarizes the reported limits of detection (LOD) for this compound and related aromatic amines using various analytical techniques. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and matrices.

Analytical TechniqueAnalyteLimit of Detection (LOD)MatrixReference
HPLC with Photodiode Array DetectionThis compoundppm levelHair Dye Raw Materials[14][15]
HPLC-MS/MSRelated Aromatic Amines0.01–0.04 mg/kgCosmetics[16]
Electrochemical SensorAromatic Amines0.298 µMSeawater[17]
SERSAromatic Amines1 x 10⁻⁷ MSolution[18]

Experimental Protocols

High-Sensitivity Detection of this compound by HPLC-MS/MS

This protocol provides a general framework for the trace analysis of this compound. Optimization will be required based on the specific instrumentation and sample matrix.

a. Sample Preparation (from a cosmetic matrix):

  • Weigh 1 gram of the sample into a centrifuge tube.

  • Add 10 mL of a suitable extraction solvent (e.g., methanol/water 80:20 v/v).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC-MS/MS Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound (to be determined by direct infusion of a standard).

Ultrasensitive Electrochemical Detection of this compound

This protocol outlines the fabrication of a modified electrode for the sensitive detection of this compound.

a. Electrode Modification:

  • Polish a glassy carbon electrode (GCE) with alumina slurry, followed by sonication in ethanol and deionized water.

  • Prepare a nanocomposite dispersion, for example, by sonicating graphene oxide and gold nanoparticles in a suitable solvent.

  • Drop-cast a small volume (e.g., 5 µL) of the nanocomposite dispersion onto the GCE surface and allow it to dry.

  • Electrochemical reduction of the graphene oxide can be performed by applying a negative potential in a suitable electrolyte.

b. Electrochemical Measurement:

  • Immerse the modified GCE in a phosphate buffer solution (pH 7.0) containing the sample.

  • Use a three-electrode setup with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Record the electrochemical response using a technique such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV).

  • The oxidation peak current of this compound will be proportional to its concentration.

Trace Detection of this compound using SERS

This protocol describes a method for the SERS analysis of this compound using colloidal nanoparticles.

a. Preparation of SERS Substrate (Colloidal Silver Nanoparticles):

  • Prepare silver nitrate and a reducing agent (e.g., sodium citrate) solutions in deionized water.

  • Heat the silver nitrate solution to boiling and then add the reducing agent dropwise while stirring vigorously.

  • The solution will change color, indicating the formation of silver nanoparticles. Continue stirring and heating for about an hour.

  • Allow the solution to cool to room temperature.

b. SERS Measurement:

  • Mix a small volume of the sample with the silver colloid solution.

  • Add an aggregating agent (e.g., NaCl) to induce the formation of "hot spots" where the SERS enhancement is maximal.

  • Immediately acquire the Raman spectrum using a Raman spectrometer with an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm).

  • The characteristic Raman peaks of this compound will be enhanced, allowing for its detection at low concentrations.

Troubleshooting Guides

HPLC-MS/MS Analysis
ProblemPossible Cause(s)Suggested Solution(s)
No or low signal for BB 1. BB degradation in sample or standard. 2. Incorrect MS/MS transitions. 3. Poor ionization efficiency.1. Prepare fresh standards and samples. Store in dark and cold conditions. 2. Optimize MRM transitions by direct infusion of a pure BB standard. 3. Adjust mobile phase pH; try different ionization sources (e.g., APCI).
Peak tailing 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Column degradation.1. Dilute the sample. 2. Add a competing base to the mobile phase (e.g., triethylamine). 3. Replace the column.
Inconsistent retention times 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Pump malfunction.1. Increase equilibration time between runs. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Check pump for leaks and ensure consistent flow rate.
Electrochemical Detection
ProblemPossible Cause(s)Suggested Solution(s)
Low sensitivity 1. Ineffective electrode modification. 2. Fouling of the electrode surface. 3. Suboptimal pH of the supporting electrolyte.1. Optimize the concentration and deposition of the nanomaterial modifier. 2. Re-polish and modify the electrode. 3. Investigate the effect of pH on the electrochemical response of BB.
Poor reproducibility 1. Inconsistent electrode surface area. 2. Instability of the modified layer. 3. Presence of interfering substances.1. Ensure a consistent polishing and modification procedure. 2. Explore different immobilization strategies for the modifier. 3. Implement a sample clean-up step.
High background current 1. Contaminated electrolyte. 2. Electrocatalytic activity of the modifier towards the electrolyte.1. Use high-purity water and reagents for the electrolyte. 2. Choose a modifier with minimal background signal in the potential window of interest.
SERS Analysis
ProblemPossible Cause(s)Suggested Solution(s)
No or weak SERS signal 1. Inefficient adsorption of BB onto the SERS substrate. 2. Inappropriate laser excitation wavelength. 3. Insufficient aggregation of nanoparticles.1. Adjust the pH of the sample to promote adsorption. 2. Use a laser that matches the plasmon resonance of the SERS substrate. 3. Optimize the concentration of the aggregating agent.
High fluorescence background 1. Fluorescence from the sample matrix. 2. Use of a shorter wavelength laser.1. Employ sample clean-up procedures. 2. Use a longer wavelength laser (e.g., 785 nm or 1064 nm).
Poor signal reproducibility 1. Inhomogeneous aggregation of nanoparticles. 2. Instability of the SERS substrate. 3. Variations in sample deposition.1. Control the mixing and incubation time after adding the aggregating agent. 2. Use freshly prepared colloids or commercially available stable SERS substrates. 3. Use a consistent sample application method.

Visualizations

Experimental Workflow for this compound Detection

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Collection (e.g., Cosmetic, Skin Swab) extraction Extraction (LLE or SPE) sample->extraction concentration Concentration/ Reconstitution extraction->concentration hplc HPLC-MS/MS concentration->hplc electrochem Electrochemical Sensor concentration->electrochem sers SERS concentration->sers data_analysis Data Acquisition & Analysis hplc->data_analysis electrochem->data_analysis sers->data_analysis quantification Quantification & Reporting data_analysis->quantification

Caption: General experimental workflow for the detection of trace this compound.

Signaling Pathway of this compound-Induced Allergic Contact Dermatitis

acd_pathway cluster_skin Epidermis cluster_lymph Lymph Node cluster_response Elicitation Phase (Re-exposure) bb This compound (Hapten) protein Skin Protein bb->protein Covalent Binding hapten_protein Hapten-Protein Conjugate protein->hapten_protein lc Langerhans Cell (Antigen Presenting Cell) hapten_protein->lc Uptake & Processing kc Keratinocyte kc->lc Activation Signals (e.g., IL-1β, TNF-α) t_cell Naive T-Cell lc->t_cell Antigen Presentation (MHC-II) activated_t_cell Activated/Memory T-Cell t_cell->activated_t_cell Proliferation & Differentiation inflammation Inflammatory Response (Dermatitis) activated_t_cell->inflammation Cytokine Release (e.g., IFN-γ) re_exposure BB Re-exposure re_exposure->activated_t_cell

Caption: Simplified signaling pathway of allergic contact dermatitis induced by this compound.

References

overcoming challenges in interpreting mass spectrometry data of Bandrowski's base

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometric analysis of Bandrowski's base.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a trimer formed from the oxidation of p-phenylenediamine (PPD), a common ingredient in hair dyes and a known contact allergen.[1][2] Its chemical formula is C₁₈H₁₈N₆, with a monoisotopic mass of 318.1593 g/mol .[3][4] Analysis of this compound is crucial for safety assessment in cosmetic products and for toxicological studies, as it is implicated in allergic reactions.[1][5]

Q2: What are the main challenges in the mass spectrometric analysis of this compound?

The primary challenges include:

  • Sample Stability: this compound can be unstable, particularly under certain pH and oxidative conditions, potentially leading to degradation during sample preparation and analysis.[1]

  • Ionization Efficiency: As a moderately polar molecule, optimizing ionization conditions (e.g., ESI, APCI) is critical to achieve a stable and robust signal.

  • Fragmentation Complexity: The molecule's structure can lead to complex fragmentation patterns, making spectral interpretation challenging without reference standards or high-resolution mass spectrometry.

  • Matrix Effects: Samples containing this compound, such as hair dye formulations or biological matrices, can be complex and lead to ion suppression or enhancement.

Q3: What ionization mode is recommended for this compound analysis?

Electrospray ionization (ESI) in positive ion mode is a suitable starting point for the analysis of this compound. The multiple nitrogen atoms in its structure are readily protonated, leading to the formation of [M+H]⁺ ions.

Q4: What are the expected adducts for this compound in ESI-MS?

In addition to the protonated molecule [M+H]⁺, other common adducts may be observed depending on the solvent system and sample matrix. These can include:

  • Sodium adduct: [M+Na]⁺

  • Potassium adduct: [M+K]⁺

  • Ammonium adduct: [M+NH₄]⁺ (if ammonium salts are present in the mobile phase)

  • Solvent adducts (e.g., with acetonitrile or methanol)

It is crucial to be aware of these potential adducts to avoid misinterpretation of the mass spectrum.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.

Problem Potential Cause Troubleshooting Steps
No or Low Signal Intensity 1. Poor Ionization: Suboptimal ESI source conditions. 2. Sample Degradation: The analyte may have degraded before or during analysis. 3. Incorrect m/z Range: The mass spectrometer is not scanning the correct mass range. 4. Ion Suppression: Components in the sample matrix are interfering with ionization.1. Optimize Source Parameters: Adjust spray voltage, capillary temperature, and gas flows. 2. Sample Handling: Prepare fresh samples and minimize exposure to light and extreme pH. Consider using an antioxidant. 3. Verify Mass Range: Ensure the scan range includes the expected m/z of the protonated molecule and any potential adducts. 4. Sample Cleanup/Dilution: Use solid-phase extraction (SPE) or dilute the sample to mitigate matrix effects.
Unstable Signal/Fluctuating Intensity 1. ESI Spray Instability: Inconsistent spray at the ESI needle. 2. Contaminated System: Buildup of contaminants in the ion source or transfer optics. 3. Inconsistent Sample Preparation: Variability in extraction or dilution.1. Check ESI Needle: Inspect for clogs or improper positioning. 2. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components. 3. Standardize Protocol: Ensure consistent sample preparation procedures.
Complex/Unidentifiable Mass Spectrum 1. In-source Fragmentation: Fragmentation occurring in the ion source. 2. Presence of Multiple Adducts: Formation of various adducts with salts and solvents. 3. Sample Contamination: Presence of impurities in the sample or from the analytical system.1. Reduce Source Energy: Lower the fragmentor or cone voltage to minimize in-source fragmentation. 2. Simplify Mobile Phase: Use high-purity solvents and minimize the use of non-volatile additives. 3. Run Blanks: Analyze solvent blanks to identify system contaminants.
Difficulty in Interpreting MS/MS Spectrum 1. Unknown Fragmentation Pathway: Lack of reference spectra for this compound. 2. Low Fragmentation Efficiency: Insufficient collision energy to induce characteristic fragmentation.1. Predict Fragmentation: Use knowledge of similar compounds (e.g., PPD-quinones) to predict likely fragmentation pathways. 2. Optimize Collision Energy: Perform a collision energy ramp to identify the optimal energy for producing informative fragment ions.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis

This protocol provides a general guideline for the extraction of this compound from a hair dye matrix.

  • Sample Weighing: Accurately weigh approximately 100 mg of the hair dye sample into a centrifuge tube.

  • Extraction: Add 10 mL of a suitable solvent mixture (e.g., methanol/water 50:50 v/v).

  • Sonication: Sonicate the sample for 15 minutes to ensure complete dissolution and extraction.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any insoluble material.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the sample with the initial mobile phase to fall within the linear range of the calibration curve.

Suggested LC-MS/MS Parameters

These are starting parameters and should be optimized for your specific instrument and application.

Parameter Value
LC Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Fragmentor Voltage 120 V
Precursor Ion (for MS/MS) m/z 319.17 ([M+H]⁺)
Collision Energy Ramped from 10-40 eV to determine optimal fragmentation

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis weigh Weigh Sample extract Extract with Solvent weigh->extract sonicate Sonicate extract->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter centrifuge->filter lc_separation LC Separation filter->lc_separation esi_ionization ESI Ionization lc_separation->esi_ionization peak_integration Peak Integration lc_separation->peak_integration ms_detection MS Detection (MS1) esi_ionization->ms_detection msms_fragmentation MS/MS Fragmentation (CID) ms_detection->msms_fragmentation msms_detection MS/MS Detection msms_fragmentation->msms_detection spectral_interpretation Spectral Interpretation msms_detection->spectral_interpretation quantification Quantification peak_integration->quantification fragmentation_pathway cluster_fragments Predicted Fragmentation precursor This compound [M+H]⁺ m/z 319.17 frag1 Loss of Aminophenyl Group [M+H - C₆H₆N]⁺ m/z 227.11 precursor->frag1 frag2 Cleavage of Quinone Ring [C₁₂H₁₀N₃]⁺ m/z 196.09 precursor->frag2 frag3 Loss of NH₃ [M+H - NH₃]⁺ m/z 302.14 precursor->frag3

References

improving the reproducibility of in vitro assays with Bandrowski's base

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments. The focus is on ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is Bandrowski's base and why is it relevant in in vitro assays?

This compound is a chemical compound primarily known for its use in hair dyes and as a potent skin sensitizer. In the context of in vitro assays, it is not used to improve reproducibility but is often studied as a toxicant or allergen. Its high reactivity and potential for causing oxidative stress can lead to significant variability in experimental results if not properly controlled.

Q2: My positive control for sensitization with this compound shows variable results. What are the potential causes?

Inconsistent results with this compound as a positive control can stem from several factors:

  • Reagent Stability: this compound is unstable and can degrade, especially when exposed to light or air. This degradation can alter its effective concentration and reactivity.

  • Cell Culture Conditions: Variations in cell passage number, density, and growth phase can significantly impact their response to sensitizers.

  • Assay Protocol Deviations: Minor changes in incubation times, washing steps, or reagent concentrations can lead to significant differences in outcomes.

Q3: How can I minimize the impact of reagent variability when working with compounds like this compound?

To mitigate reagent-associated variability, consider the following best practices:

  • Aliquot and Store Properly: Upon receipt, aliquot reagents into single-use volumes and store them under the recommended conditions (e.g., protected from light, at the correct temperature).

  • Conduct Quality Control: Regularly test the activity of your positive and negative controls to ensure they are performing as expected.

  • Use Fresh Preparations: For unstable compounds like this compound, prepare solutions fresh for each experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background signal in blank wells Contamination of reagents or disposables.Use sterile, high-quality reagents and plastics. Filter-sterilize solutions where appropriate.
Insufficient washing steps.Increase the number and vigor of washing steps to remove unbound reagents.
Inconsistent cell viability readings Uneven cell seeding.Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.
Edge effects in microplates.Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity.
Poor Z'-factor Suboptimal assay window.Optimize the concentrations of positive and negative controls to maximize the signal-to-background ratio.
High variability in replicates.Review pipetting techniques, ensure proper mixing of reagents, and check for instrument calibration.

Experimental Protocols

Protocol 1: KeratinoSens™ Assay for Skin Sensitization

This assay measures the induction of a luciferase gene under the control of the antioxidant response element (ARE) in HaCaT keratinocytes.

  • Cell Seeding: Plate HaCaT cells at a density of 1 x 104 cells/well in a 96-well plate and incubate for 24 hours.

  • Compound Exposure: Prepare a dilution series of the test compound (and this compound as a positive control) in the appropriate solvent. Add the compounds to the cells and incubate for 48 hours.

  • Lysis and Luciferase Measurement: Wash the cells with PBS, add lysis buffer, and then measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. A compound is considered a sensitizer if it induces a statistically significant increase in luciferase activity above a defined threshold.

Diagrams

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed HaCaT Cells C Expose Cells to Compounds (48h) A->C B Prepare Compound Dilutions B->C D Cell Lysis C->D E Measure Luciferase Activity D->E F Data Analysis E->F troubleshooting_logic Start High Variability in Results Reagent Check Reagent Stability & QC Start->Reagent Protocol Review Assay Protocol Reagent->Protocol No Sol_Reagent Aliquot & Use Fresh Preps Reagent->Sol_Reagent Yes Cells Assess Cell Health & Culture Protocol->Cells No Sol_Protocol Standardize All Steps Protocol->Sol_Protocol Yes Sol_Cells Use Consistent Passage & Density Cells->Sol_Cells Yes

Technical Support Center: Control of Bandrowski's Base Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to control the rate of Bandrowski's base (BB) formation during experiments involving p-phenylenediamine (PPD).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formation a concern?

This compound is a trimer of p-phenylenediamine (PPD), an organic compound widely used in hair dyes and as a laboratory reagent.[1] Its formation is a concern because it is a known potent skin allergen and a potential mutagen.[2][3] Controlling its formation is crucial for ensuring the safety and accuracy of experimental results, particularly in the development of consumer products and in toxicological studies.

Q2: What are the primary factors that influence the rate of this compound formation?

The formation of this compound is primarily influenced by four key factors:

  • pH: The reaction is highly pH-dependent and is favored in alkaline conditions, particularly at a pH greater than 10.[1]

  • Concentration of p-Phenylenediamine (PPD): Higher initial concentrations of PPD can lead to an increased rate of self-coupling and subsequent trimer formation.[1]

  • Concentration of Oxidizing Agent: The presence and concentration of an oxidizing agent, most commonly hydrogen peroxide, are critical for the oxidation of PPD, which is a necessary step for BB formation.[1]

  • Presence of Couplers: Couplers, such as resorcinol, are aromatic compounds that can react with the oxidized PPD intermediate, thereby inhibiting the self-coupling reaction that leads to this compound.[1][4]

Q3: How can I prevent or minimize the formation of this compound in my experiments?

To control the formation of this compound, you can implement the following strategies:

  • pH Control: Maintain the reaction pH below 10, ideally in the neutral range (pH 7-8), where the formation of BB is significantly reduced or absent.[1]

  • Use of Couplers: Introduce a suitable coupler, such as resorcinol, into the reaction mixture. The coupler will compete with PPD for the oxidized intermediate, thus preventing the formation of this compound.[1][4]

  • Control Reaction Time: this compound formation is a relatively slow process.[4] For applications like hair dyeing, reaction times are typically limited to around 30 minutes, which minimizes the formation of BB.[1]

  • Optimize Reactant Concentrations: Use the lowest effective concentrations of PPD and the oxidizing agent to achieve the desired outcome without promoting excessive side reactions.

Q4: What analytical methods are suitable for detecting and quantifying this compound?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the detection and quantification of this compound.[1][5][6] HPLC methods, typically using a C8 or C18 column and UV detection, can effectively separate this compound from PPD and other reaction components, allowing for accurate quantification.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly high levels of this compound detected. 1. pH of the reaction mixture is too high (above 10).2. High concentration of PPD and/or oxidizing agent.3. Absence or insufficient concentration of a coupler.4. Extended reaction time.1. Carefully monitor and adjust the pH to be below 10, preferably between 7 and 8.2. Reduce the initial concentrations of PPD and the oxidizing agent to the minimum required for the reaction.3. Introduce or increase the concentration of a suitable coupler like resorcinol.4. Shorten the reaction time as much as experimentally feasible.
Inconsistent or non-reproducible results in this compound quantification. 1. Instability of PPD or this compound standards.2. Improper sample preparation or handling.3. Issues with the HPLC system (e.g., column degradation, mobile phase inconsistency).1. Prepare fresh standard solutions for each analysis. Store stock solutions under appropriate conditions (e.g., refrigerated, protected from light).2. Ensure consistent and validated sample preparation procedures. Quench the reaction effectively to prevent further formation of BB before analysis.3. Perform regular maintenance and calibration of the HPLC system. Use a guard column to protect the analytical column.
Difficulty in separating this compound from other reaction products in HPLC. 1. Suboptimal mobile phase composition.2. Inappropriate column selection.1. Optimize the mobile phase gradient and composition. A common mobile phase consists of a mixture of methanol and a buffer solution.[1]2. Experiment with different column chemistries (e.g., C8, C18, Phenyl-Hexyl) to achieve better separation.

Data Presentation

Table 1: Influence of pH on this compound (BB) Formation

pHObservationReference
7.0 - 8.0No formation of this compound observed.[1]
> 8.0 (acidic buffer)This compound formation noticed after 48 hours in black shade formulations.[1]
> 10.0Favorable condition for the polymerization of PPD and formation of this compound.[1]
10.0 - 12.0With a 30-minute development time, does not contribute to the formation of this compound in henna-based hair color.[1]

Table 2: Effect of Couplers on this compound (BB) Formation

ConditionObservationReference
Presence of ResorcinolPrevents the self-coupling of PPD and the formation of this compound by reacting with the quinone-diimine intermediate.[1][4]
Absence of CouplerSelf-coupling of p-phenylenediamine can occur, leading to the formation of this compound.[4]

Experimental Protocols

1. Synthesis of this compound (for use as a standard)

  • Materials: p-Phenylenediamine (PPD), deionized water, 28% ammonium hydroxide, 3% hydrogen peroxide.

  • Procedure:

    • Dissolve 5 g of PPD in 375 mL of deionized water.

    • Add 1.5 mL of 28% ammonium hydroxide to the solution and adjust the pH to 9.5.

    • Add 62.5 mL of 3% hydrogen peroxide to the solution.

    • Keep the solution at room temperature for 24 hours.

    • After 24 hours, filter the solution to collect the crystalline form of this compound.

    • Confirm the identity of the product, for example, by measuring its melting point.[1]

2. HPLC Method for the Quantification of this compound

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C8 or C18 analytical column.

  • Mobile Phase: A mixture of methanol and a buffer solution (e.g., Sorenson's buffer, pH 8.0) in a 4:6 ratio.[1]

  • Sample Preparation:

    • Prepare standard solutions of PPD and synthesized this compound in the mobile phase.

    • For reaction samples, quench the reaction at the desired time point (e.g., by acidification).

    • Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the chromatogram at a suitable wavelength (e.g., determined by UV-Vis scan of the standards).

    • Identify and quantify the peaks corresponding to PPD and this compound by comparing their retention times and peak areas with those of the standards. In a reported study, PPD eluted at 2.352 min and this compound at 4.696 min under their specific conditions.[1]

Visualizations

Bandrowski_Formation_Pathway cluster_self_coupling Self-Coupling Pathway cluster_coupling_inhibition Inhibition by Coupler PPD p-Phenylenediamine (PPD) Oxidized_PPD Oxidized PPD (p-benzoquinonediimine) PPD->Oxidized_PPD Oxidation (H₂O₂, high pH) Dimer Dimer Intermediate Oxidized_PPD->Dimer + PPD Colored_Dye Colored Dye Product Oxidized_PPD->Colored_Dye + Coupler PPD2 p-Phenylenediamine (PPD) BB This compound Dimer->BB + Oxidized PPD PPD3 p-Phenylenediamine (PPD) Coupler Coupler (e.g., Resorcinol)

Caption: Formation pathway of this compound and its inhibition by a coupler.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_analysis Analysis Reactants Prepare Reactants: PPD, H₂O₂, Buffer, Coupler (optional) Mix Mix Reactants under Controlled Temperature and Stirring Reactants->Mix Sample Take Aliquots at Specific Time Points Mix->Sample Quench Quench Reaction (e.g., acidification) Sample->Quench Prepare_Sample Prepare Sample for HPLC (Dilution, Filtration) Quench->Prepare_Sample HPLC HPLC Analysis Prepare_Sample->HPLC Data Data Analysis: Quantify this compound HPLC->Data

References

Technical Support Center: Analysis of Bandrowski's Base in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying Bandrowski's base (BB) in biological samples.

Troubleshooting Guide

This guide addresses common issues encountered during the detection and quantification of this compound.

Question: Why am I not detecting this compound in my samples, even when p-phenylenediamine (PPD) is present?

Answer:

Several factors can prevent the formation or detection of this compound. Consider the following:

  • pH of the Sample Environment: The formation of this compound from PPD is highly dependent on an alkaline pH, typically above 10.0.[1] Acidic or neutral conditions will inhibit its formation. Ensure your sample preparation and reaction conditions maintain a sufficiently high pH.

  • Presence of Couplers: In formulations like hair dyes, couplers such as resorcinol can react with the PPD intermediate (quinone-diimine), preventing the self-coupling of PPD that forms this compound.[1] If your biological sample contains similar competing molecules, BB formation may be suppressed.

  • Insufficient Incubation Time: The formation of this compound from PPD is not instantaneous. Depending on the reaction conditions, it may take a significant amount of time for detectable levels of BB to form. For instance, in some hair dye formulations, BB was only detected after 48 hours.[1]

  • Inadequate Oxidizing Agent: The formation of this compound is an oxidative process requiring an oxidizing agent like hydrogen peroxide.[1] Ensure a sufficient concentration of an appropriate oxidizing agent is present in your experimental setup.

  • Analyte Instability: this compound can be unstable, and its degradation may occur during sample preparation or analysis.[2] Minimize sample processing times and consider the use of antioxidants where appropriate, though their effect should be validated.

Question: My HPLC chromatogram shows poor peak shape or resolution for this compound. What can I do?

Answer:

Poor chromatography can be due to several factors related to the mobile phase, column, or sample matrix.

  • Mobile Phase Composition: The choice of mobile phase is critical for good separation. A common mobile phase for this compound analysis is a mixture of methanol and a buffer, such as Sorenson's buffer at pH 8.0, in a 4:6 ratio.[1] You may need to optimize the solvent ratio or try different buffer systems.

  • Column Selection: A C8 column has been successfully used for the separation of this compound and PPD.[1] Ensure your column is appropriate for the analysis and is not degraded.

  • Sample Matrix Effects: Biological samples can contain numerous interfering substances. Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove these interferences before injection.

  • Injection Volume and Concentration: Injecting too large a volume or too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample or reducing the injection volume.

Question: I am observing high background noise or matrix effects in my LC-MS analysis. How can I mitigate this?

Answer:

Matrix effects, such as ion suppression or enhancement, are common in LC-MS analysis of complex biological samples.[3]

  • Sample Preparation: A thorough sample preparation method is the first line of defense against matrix effects. This can include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Chromatographic Separation: Improve the chromatographic separation to ensure that this compound elutes in a region with fewer co-eluting matrix components.

  • Internal Standards: Use a stable isotope-labeled internal standard for this compound if available. This can help to compensate for matrix effects and improve quantitative accuracy.

  • Ionization Source and Parameters: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flow rates, to minimize in-source fragmentation and matrix effects.

  • Derivatization: Chemical derivatization can be employed to improve the chromatographic behavior and mass spectrometric response of the analyte, potentially moving it to a cleaner region of the chromatogram.[4]

Frequently Asked Questions (FAQs)

What is this compound and why is it important to study?

This compound is a trimer of p-phenylenediamine (PPD), a common ingredient in hair dyes.[1][5] It is formed through the oxidation and self-coupling of PPD molecules under alkaline conditions.[1] The study of this compound is significant due to its classification as a potent skin sensitizer and its potential role in the development of allergic contact dermatitis to PPD-containing products.[2][6] It is also considered to be mutagenic.[7]

What are the key factors that influence the formation of this compound?

The formation of this compound is primarily influenced by:

  • pH: An alkaline environment (pH > 10.0) is crucial.[1]

  • p-Phenylenediamine (PPD) Concentration: Higher initial concentrations of PPD can lead to increased formation of this compound.[1]

  • Oxidizing Agent Concentration: The presence and concentration of an oxidizing agent like hydrogen peroxide are necessary.[1]

  • Alkalizing Agent Concentration: The concentration of the alkalizing agent, such as ammonia, affects the pH and thus the rate of formation.[1]

  • Development Time: The reaction is time-dependent, with more product forming over longer periods.[1]

  • Presence of Couplers: Couplers can inhibit the self-coupling of PPD, thereby preventing the formation of this compound.[8]

What analytical methods are suitable for the detection and quantification of this compound?

High-Performance Liquid Chromatography (HPLC) with UV or diode-array detection is a widely used and effective method for the analysis of this compound.[1][9][10] For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is recommended.[2][11][12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization of the analyte.[13]

Data Presentation

Table 1: HPLC Parameters for this compound Analysis

ParameterValueReference
Column C8[1]
Mobile Phase Methanol : Sorenson's Buffer (pH 8.0) (4:6)[1]
PPD Retention Time 2.352 min[1]
BB Retention Time 4.696 min[1]

Experimental Protocols

Synthesis of this compound Standard

This protocol is adapted from the method described by Ritter and Schmitz.[1]

  • Dissolve 5 g of p-phenylenediamine (PPD) in 375 mL of water.

  • Add 1.5 mL of 28% ammonium hydroxide and adjust the pH to 9.5.

  • Add 62.5 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours.

  • Filter the solution to collect the crystalline this compound.

  • Confirm the identity of the product, for example, by measuring its melting point.

HPLC Analysis of this compound

  • Standard and Sample Preparation: Dissolve the synthesized this compound standard and the experimental samples in the mobile phase (methanol:Sorenson's buffer pH 8.0, 4:6 v/v).[1]

  • Injection: Inject the prepared standard and samples into the HPLC system.

  • Chromatographic Conditions: Use a C8 column with the mobile phase described above at a suitable flow rate.

  • Detection: Monitor the elution profile at an appropriate UV wavelength.

  • Identification and Quantification: Identify the this compound peak by comparing its retention time with that of the standard. Quantify the amount of this compound by creating a calibration curve with standards of known concentrations.

Visualizations

Bandrowski_Base_Formation PPD1 p-Phenylenediamine (PPD) Intermediate Quinone-diimine (Intermediate) PPD1->Intermediate Oxidation PPD2 p-Phenylenediamine (PPD) BB This compound PPD2->BB PPD3 p-Phenylenediamine (PPD) PPD3->BB Intermediate->BB Self-coupling Conditions Oxidation (H₂O₂, Alkaline pH > 10.0) Conditions->Intermediate

Caption: Formation pathway of this compound from p-phenylenediamine.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction of Analytes Sample->Extraction Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup Injection Inject into HPLC Cleanup->Injection Separation C8 Column Separation Methanol/Buffer Mobile Phase Injection->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Identification & Quantification Chromatogram->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Bandrowski's Base Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Bandrowski's base, a trimer formed from the oxidation of p-phenylenediamine (PPD), a common ingredient in hair dyes. Due to its potential as a skin sensitizer and its link to the allergic potential of PPD, accurate and validated analytical methods for its quantification are crucial for safety and quality control in the cosmetics and pharmaceutical industries.[1][2]

Comparison of Analytical Methods

While HPLC stands out as a primary technique for the analysis of this compound, other methods have been employed for the analysis of its precursor, PPD. The following table provides a comparative overview of analytical techniques. It is important to note that while specific validation data for this compound is limited in publicly available literature, the data for PPD provides a relevant context for the capabilities of these methods.

Analytical MethodPrincipleTypical Column/Stationary PhaseMobile Phase/Carrier GasDetectorAdvantagesDisadvantages
HPLC Reversed-phase chromatographyC8 or C18Methanol/Buffer mixturesPhotodiode Array (PDA) or UVHigh selectivity and sensitivity for non-volatile compounds.[3]May require derivatization for some analytes.
GC-MS Gas chromatography coupled with mass spectrometryHP-5MSHeliumMass Spectrometer (MS)High sensitivity and specificity; provides structural information.Requires derivatization for non-volatile compounds like PPD.[4]
MEKC Micellar Electrokinetic ChromatographyCapillaryBorate buffer with surfactantsUV or Laser-Induced Fluorescence (LIF)High efficiency, low sample and solvent consumption.[5]Lower concentration sensitivity compared to HPLC-LIF.

Detailed HPLC Methodologies for this compound Analysis

This section details a specific HPLC method reported for the identification and analysis of this compound, which can serve as a foundation for method validation.

Method 1: Reversed-Phase HPLC with UV Detection

This method has been successfully applied to identify this compound in hair dye formulations.[1]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C8 reversed-phase column.

    • Mobile Phase: A mixture of methanol and Sorenson's buffer (pH 8.0) in a 4:6 (v/v) ratio.[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: To be determined based on the UV spectrum of this compound, but PDA detection would be advantageous for method development and specificity assessment.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 25 °C.

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of synthesized and purified this compound is prepared in a suitable solvent (e.g., methanol or mobile phase) and serially diluted to create calibration standards.

    • Sample Solution: The sample containing this compound (e.g., a hair dye mixture) is extracted with a suitable solvent, filtered, and diluted as necessary to fall within the calibration range.

Validation Parameters for HPLC Methods

The validation of an HPLC method ensures its suitability for its intended purpose. The following table summarizes the key validation parameters and typical acceptance criteria based on international guidelines. While specific data for this compound is not extensively published, these are the standard parameters that would need to be assessed.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.The peak for this compound should be well-resolved from other peaks, and peak purity should be confirmed using a PDA detector.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99.
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for spiked samples.
Precision (Repeatability & Intermediate Precision) The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in mobile phase composition, pH, flow rate, etc.

Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound analysis.

HPLC_Validation_Workflow HPLC Method Validation Workflow for this compound cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Literature Review & Method Selection B Optimization of Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) A->B C Specificity / Selectivity B->C D Linearity & Range C->D E Accuracy (Recovery) D->E F Precision (Repeatability & Intermediate Precision) E->F G LOD & LOQ F->G H Robustness G->H I System Suitability H->I J Validation Report Generation I->J K Standard Operating Procedure (SOP) Creation J->K L Routine Analysis K->L

Caption: A flowchart illustrating the key stages of HPLC method development, validation, and implementation for the analysis of this compound.

References

A Comparative Analysis of Bandrowski's Base and Other p-Phenylenediamine (PPD) Oxidation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bandrowski's base and other oxidation products of p-phenylenediamine (PPD), a common ingredient in permanent hair dyes and a known contact allergen. Understanding the properties and biological activities of these derivatives is crucial for safety assessment, mechanistic studies, and the development of safer alternatives. This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways.

Formation and Characteristics

PPD undergoes oxidation to form a variety of products, with the reaction conditions significantly influencing the final composition. The primary oxidation product is the highly reactive p-benzoquinonediimine (BQDI). In the absence of coupling agents, BQDI can further react with PPD to form dimers and trimers, the most notable of which is this compound (BB). The formation of BB is favored under alkaline conditions (pH > 8) and in the presence of oxidizing agents like hydrogen peroxide.[1][2] Other identified oxidation products include p-benzoquinone, 4-nitroaniline, and 4,4'-azodianiline.[3]

Comparative Data on Biological Activity

The following tables summarize quantitative data on the cytotoxicity, mutagenicity, and sensitizing potential of this compound and other PPD oxidation products.

Table 1: Cytotoxicity Data
CompoundCell LineAssayEndpointResultReference
p-Phenylenediamine (PPD)Human immortalized keratinocytes (HaCaT)MTT AssayEC50 (24h)39.37 µg/mL[4][5]
p-Phenylenediamine (PPD)Human immortalized keratinocytes (HaCaT)MTT AssayEC50 (48h)35.63 µg/mL[4][5]
This compound (BB)Not specifiedNot specifiedNot specifiedData not available in reviewed literature
Other PPD Oxidation ProductsNot specifiedNot specifiedNot specifiedData not available in reviewed literature

Note: Specific cytotoxicity data for this compound and other individual oxidation products beyond the parent compound PPD is limited in the reviewed literature.

Table 2: Mutagenicity Data
CompoundTest SystemMetabolic ActivationResultReference
p-Phenylenediamine (PPD)Salmonella typhimurium (Ames test)With H2O2 oxidationMutagenic[6][7][8]
This compound (BB)Salmonella typhimurium (Ames test)Not specifiedMutagenic[6][7][8]
PPD + Resorcinol + H2O2Salmonella typhimurium (Ames test)-Not Mutagenic[9]
PPD + Resorcinol + H2O2Mouse lymphoma assay-Not Mutagenic[9]
PPD + Resorcinol + H2O2Chromosome aberration in human lymphocytes-No aberrations[9]
Table 3: Sensitizing Potential
CompoundAssayEndpointResultReference
p-Phenylenediamine (PPD)Mouse Local Lymph Node Assay (LLNA)EC30.14%[10]
This compound (BB)Mouse Local Lymph Node Assay (LLNA)EC30.03%[10]
4-NitroanilineHuman Patch Test (PPD-sensitized patients)Positive Reaction36% (5/14)[3]
4,4'-AzodianilineHuman Patch Test (PPD-sensitized patients)Positive Reaction64% (9/14)[3]

Immunological Response

Both PPD and its oxidation product, this compound, are potent immunogens.[11] T-cells from individuals with allergic contact dermatitis to PPD are activated by both PPD and BB.[12] However, studies in mice have shown that spleen cells from BB-exposed mice proliferate when stimulated with BB, while stimulation with PPD results in lower levels of proliferation.[11] This suggests that BB may be a more direct or potent T-cell activator. The immune response to BB is characterized by the secretion of high levels of IFN-gamma, GM-CSF, and IL-2.[11]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of p-phenylenediamine in an alkaline aqueous solution.

Materials:

  • p-Phenylenediamine (PPD)

  • Ammonium hydroxide (28%)

  • Hydrogen peroxide (3%)

  • Water

Procedure:

  • Dissolve 5 g of PPD in 375 mL of water.

  • Add 1.5 mL of 28% ammonium hydroxide to adjust the pH to approximately 9.5.

  • Add 62.5 mL of 3% hydrogen peroxide.

  • Allow the solution to stand at room temperature for 24 hours.

  • Filter the solution to collect the crystalline this compound.

  • Confirm the identity of the product by its melting point.[1]

High-Performance Liquid Chromatography (HPLC) for PPD and this compound Analysis

Instrumentation:

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 column

Mobile Phase:

  • A gradient of acetonitrile and water is typically used.

Procedure:

  • Prepare standard solutions of PPD and this compound of known concentrations.

  • Inject the standards to determine their retention times. In one reported method, PPD had a retention time of 2.352 min and this compound had a retention time of 4.656 min.[1]

  • Prepare and inject the sample solution.

  • Identify and quantify PPD and this compound in the sample by comparing retention times and peak areas to the standards.[1]

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Test Strain:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

Procedure:

  • The test compound is mixed with a culture of the Salmonella typhimurium tester strain and, if required, a metabolic activation system (S9 mix from rat liver).

  • This mixture is plated on a minimal agar medium lacking histidine.

  • The plates are incubated for 48-72 hours.

  • The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted.

  • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Experimental Workflows

PPD Oxidation and Haptenation Pathway

The following diagram illustrates the oxidation of PPD and the subsequent formation of haptens that can initiate an immune response.

PPD_Oxidation_Haptenation PPD p-Phenylenediamine (PPD) (Pre-hapten) BQDI p-Benzoquinonediimine (BQDI) (Electrophilic Intermediate) PPD->BQDI Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->BQDI Hapten_Protein Hapten-Protein Adduct BQDI->Hapten_Protein Haptenation Protein Skin Proteins (e.g., Keratinocytes) Protein->Hapten_Protein APC Antigen Presenting Cell (APC) (e.g., Langerhans Cell) Hapten_Protein->APC Uptake and Processing T_Cell T-Cell APC->T_Cell Antigen Presentation Immune_Response Allergic Contact Dermatitis T_Cell->Immune_Response Activation and Proliferation

Caption: Oxidation of PPD to BQDI and subsequent haptenation.

Formation of this compound

This diagram shows the proposed mechanism for the formation of this compound from PPD.

Bandrowski_Base_Formation cluster_ppd p-Phenylenediamine (PPD) PPD1 PPD BQDI p-Benzoquinonediimine (BQDI) PPD1->BQDI Oxidation PPD2 PPD Intermediate Triaminodiphenylamine Intermediate PPD2->Intermediate PPD3 PPD BQDI->Intermediate Electrophilic Attack Reduced_BB Reduced this compound Intermediate->Reduced_BB Reaction with another BQDI BB This compound Reduced_BB->BB Oxidation

Caption: Proposed pathway for this compound formation.

Experimental Workflow for Sensitization Potential Assessment

The following diagram outlines a typical workflow for assessing the sensitizing potential of a chemical using the Local Lymph Node Assay (LLNA).

LLNA_Workflow Start Test Substance Application (e.g., on mouse ear) Exposure Daily Topical Application (3 consecutive days) Start->Exposure Proliferation_Assay Lymphocyte Proliferation Assay (e.g., ³H-thymidine incorporation) Exposure->Proliferation_Assay Day 6: Excise Auricular Lymph Nodes Data_Analysis Data Analysis Proliferation_Assay->Data_Analysis EC3 EC3 Value Calculation (Concentration for 3-fold increase in proliferation) Data_Analysis->EC3

Caption: Workflow for the Local Lymph Node Assay (LLNA).

References

Comparative Analysis of Bandrowski's Base Formation in Commercial Hair Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the formation of Bandrowski's base (BB), a known mutagen and potent skin sensitizer, in oxidative hair dye formulations. While direct, brand-by-brand quantitative data on this compound is not publicly available due to the proprietary nature of cosmetic formulations, this document synthesizes existing research to offer a framework for comparison based on formulation chemistry. It is intended for researchers, scientists, and drug development professionals investigating the safety and chemistry of cosmetic products.

Introduction to this compound

This compound is a trimeric condensation product formed from the oxidation of p-phenylenediamine (PPD), a primary intermediate in most permanent hair colorants.[1] The formation of this substance is a side reaction that occurs during the dyeing process, particularly when PPD self-couples in the presence of an oxidizing agent like hydrogen peroxide under alkaline conditions.[1] Toxicological studies have identified this compound as a potent mutagen and a strong skin sensitizer, raising concerns about its presence in consumer hair dye products.[2]

Quantitative Analysis of this compound in Commercial Hair Dyes

Direct comparisons of this compound levels in specific, named hair dye brands are not available in the public domain. However, independent research provides a crucial insight into the range of concentrations that may be present in commercially available products.

A key study analyzing 22 unnamed, domestically available oxidative hair dye products found that the concentration of this compound varied significantly. The amounts detected ranged from below the limit of detection to as high as 38.1 ppm .[3] This variability underscores the critical role of formulation parameters in controlling the formation of this hazardous byproduct. It is estimated that approximately 3-5% of the initial PPD concentration can be converted into this compound under typical dyeing conditions.[4]

Factors Influencing the Formation of this compound

The formation of this compound is not an inevitability but rather a consequence of specific chemical conditions. Researchers can infer the potential for BB formation in a given hair dye product by examining the following key parameters. The presence of couplers, such as resorcinol, is crucial as they compete with the self-coupling of PPD, thus inhibiting the formation of this compound.[1]

FactorInfluence on this compound FormationDescription
pH Level Increases with higher pH Formation is significantly favored in alkaline conditions, particularly at a pH greater than 10.0.[1]
p-Phenylenediamine (PPD) Concentration Increases with higher concentration A higher initial concentration of PPD provides more substrate for the self-coupling reaction.
Hydrogen Peroxide (H₂O₂) Concentration Increases with higher concentration As the oxidizing agent, a higher concentration of H₂O₂ drives the oxidation of PPD, a necessary step for BB formation.
Presence of Couplers (e.g., Resorcinol) Decreases with presence Couplers react with the oxidized PPD to form the desired color molecules, competitively inhibiting the self-coupling reaction that leads to this compound.[1]
Development Time Increases with longer time Longer reaction times can lead to a greater conversion of PPD to this compound, with some studies noting its formation after 48 hours in certain conditions.[1]

Experimental Protocols

Quantification of this compound via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the detection and quantification of this compound in hair dye samples, based on methodologies described in the scientific literature.[5][6]

1. Synthesis of this compound Standard:

  • A standard of this compound is typically synthesized for calibration purposes. A common method involves dissolving p-phenylenediamine in water, adjusting to an alkaline pH (e.g., 9.5 with ammonium hydroxide), and adding hydrogen peroxide. The mixture is left to react, and the resulting crystalline this compound is filtered and collected.

2. Sample Preparation:

  • A known weight of the hair dye product (after mixing the colorant and developer) is diluted in a suitable solvent system. A common extraction solution is a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer) containing an ion-pairing reagent and an antioxidant to prevent further degradation.

3. HPLC System and Conditions:

  • Column: A reversed-phase C8 or C16 column is typically used.

  • Mobile Phase: A gradient elution is often employed. A common mobile phase consists of a mixture of methanol and a buffer solution, such as Sorenson's buffer at a pH of 8.0.[1]

  • Detector: A photodiode array (PDA) detector is used for detection and spectral confirmation of the this compound peak.

  • Injection Volume: Typically 10-20 µL.

  • Flow Rate: A standard flow rate of around 1.0 mL/min is used.

4. Quantification:

  • A calibration curve is generated using the synthesized this compound standard at various concentrations. The concentration of this compound in the hair dye sample is then determined by comparing its peak area to the calibration curve.

Visualizing Chemical and Biological Pathways

Formation of this compound from p-Phenylenediamine

The following diagram illustrates the oxidative self-coupling of three p-phenylenediamine molecules to form this compound.

G cluster_reactants Reactants cluster_product Product PPD1 p-Phenylenediamine Oxidant H₂O₂ / Alkaline pH PPD1->Oxidant PPD2 p-Phenylenediamine PPD2->Oxidant PPD3 p-Phenylenediamine PPD3->Oxidant BB This compound Oxidant->BB Oxidative Self-Coupling

Caption: Formation of this compound from PPD.

Signaling Pathway of this compound-Induced Skin Sensitization

This compound is too small to be directly recognized by the immune system. It acts as a hapten, covalently binding to larger protein carriers in the skin to form an antigen that can trigger an immune response.

G cluster_skin Skin Epidermis cluster_immune Immune Response BB This compound (Hapten) Complex Hapten-Protein Complex (Antigen) BB->Complex Haptenation Protein Skin Protein (Carrier) Protein->Complex APC Antigen Presenting Cell (e.g., Dendritic Cell) Complex->APC Uptake & Processing TCell Naive T-Cell APC->TCell Antigen Presentation ActivatedTCell Activated T-Cell TCell->ActivatedTCell Activation & Proliferation Response Allergic Contact Dermatitis ActivatedTCell->Response

Caption: Hapten-mediated skin sensitization by this compound.

References

Unraveling the Enigma of PPD Allergy: Validating the Role of Bandrowski's Base in Contact Dermatitis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of p-Phenylenediamine (PPD)-induced contact dermatitis is paramount for developing safer alternatives. While PPD itself is a prohapten, its oxidation products are the true culprits in triggering an allergic response. Among these, Bandrowski's base (BB), a trimer of PPD, has been a focal point of investigation. This guide provides a comprehensive comparison of this compound with other key PPD-derived haptens, supported by experimental data, to elucidate its role in the pathophysiology of PPD-induced contact dermatitis.

The Hapten Hypothesis: Beyond PPD

PPD, a primary intermediate in most permanent hair dyes, is not allergenic in its original form. It requires activation through oxidation to become a sensitizer. This process, occurring on the skin, generates several reactive molecules, or haptens, that can bind to skin proteins and initiate an immune response. While this compound has been extensively studied, it is crucial to consider other significant players in this complex allergic cascade, including the PPD dimer and benzoquinone diimine (BQDI).

Comparative Analysis of PPD-Derived Haptens

To objectively evaluate the role of this compound, its performance as a sensitizer must be compared with that of other PPD oxidation products. The following tables summarize key quantitative data from in vivo and in vitro studies.

In Vivo Sensitization Potential: Local Lymph Node Assay (LLNA)

The murine Local Lymph Node Assay (LLNA) is a standard method for assessing the sensitization potential of chemicals. The EC3 value represents the concentration of a substance required to produce a threefold increase in lymphocyte proliferation in the draining lymph nodes, with a lower EC3 value indicating a stronger sensitizer.

CompoundEC3 Value (%)Relative Potency vs. PPDReference
p-Phenylenediamine (PPD)0.141x[1][2]
This compound (BB)0.03~4.7x stronger[1][2]

This data clearly indicates that this compound is a significantly more potent sensitizer than PPD in the LLNA model.

Human Reactivity: Patch Test Results

Patch testing in PPD-allergic individuals provides direct evidence of the clinical relevance of different haptens.

HaptenConcentration Tested (%)Positive Reactions (%)NotesReference
This compound (BB)0.1 - 1.016Reactions were often weak, even in individuals with strong PPD reactions.[1][2]
1,4-Benzoquinone (BQ)0.135.71% concentration was found to be an irritant.[1][2]

While a smaller percentage of PPD-allergic patients react to this compound compared to 1,4-benzoquinone, it still elicits a response in a subset of individuals, confirming its role as a relevant hapten in humans.

In Vitro T-Cell Proliferation

The proliferation of T-cells from PPD-allergic individuals upon exposure to a specific hapten is a key indicator of its immunogenicity.

StimulantResponding CellsKey FindingsReference
p-Phenylenediamine (PPD)T-cells from allergic patientsInduces proliferation, a key discriminator between allergic and non-allergic individuals.[1]
This compound (BB)T-cells from allergic and non-allergic individualsStimulates T-cell proliferation in both groups, suggesting it may represent an acquired immune response that doesn't always translate to clinical allergy.[1]

This suggests that while T-cells recognizing this compound are present in a broader population, the specific T-cell response to PPD is a hallmark of clinical allergy.

The Immunological Cascade: Signaling Pathways in PPD-Induced Contact Dermatitis

The development of PPD-induced contact dermatitis is a complex process involving various immune cells and signaling molecules. The diagrams below illustrate the key pathways.

G Formation of this compound from PPD PPD p-Phenylenediamine (PPD) Oxidation1 Oxidation PPD->Oxidation1 BQDI Benzoquinone Diimine (BQDI) (Reactive Intermediate) Oxidation1->BQDI BB This compound (Trimer) BQDI->BB + 2 PPD PPD2 PPD PPD3 PPD G Signaling Pathway of PPD-Induced Contact Dermatitis cluster_skin Epidermis/Dermis cluster_lymph_node Draining Lymph Node cluster_re_exposure Re-exposure at Skin Site PPD PPD (Prohapten) Oxidation Oxidation PPD->Oxidation Haptens Haptens (this compound, Dimer, BQDI) Oxidation->Haptens Protein Skin Proteins Haptens->Protein Haptenation Hapten_Protein Hapten-Protein Complex Protein->Hapten_Protein LC Langerhans Cell (Antigen Presenting Cell) Hapten_Protein->LC Uptake & Processing LC_activation Activation & Migration LC->LC_activation Naive_T_Cell Naive T-Cell LC_activation->Naive_T_Cell Antigen Presentation Activated_T_Cell Activated Effector & Memory T-Cells Naive_T_Cell->Activated_T_Cell Activation Proliferation Clonal Expansion Activated_T_Cell->Proliferation Activated_T_Cell2 Memory T-Cells Proliferation->Activated_T_Cell2 Circulation Haptens2 Haptens Haptens2->Activated_T_Cell2 Recognition Cytokine_Release Cytokine & Chemokine Release (IFN-γ, IL-4, IL-5, IL-13, TNF-α) Activated_T_Cell2->Cytokine_Release Dermatitis Contact Dermatitis (Inflammation, Itching, Erythema) Cytokine_Release->Dermatitis G Experimental Workflow for Assessing PPD Sensitization cluster_invivo In Vivo Assessment (LLNA) cluster_human Human Assessment (Patch Test) cluster_invitro In Vitro Assessment (T-Cell Assay) start_invivo Prepare Test Substance (PPD, BB, etc.) in Vehicle apply_invivo Topical Application to Mouse Ears (Days 1-3) start_invivo->apply_invivo inject_thymidine Inject ³H-Thymidine (Day 5) apply_invivo->inject_thymidine excise_ln Excise Draining Lymph Nodes (Day 6) inject_thymidine->excise_ln measure_prolif_invivo Measure Lymphocyte Proliferation excise_ln->measure_prolif_invivo calculate_si_invivo Calculate Stimulation Index (SI) measure_prolif_invivo->calculate_si_invivo end_invivo Determine Sensitization Potential (EC3) calculate_si_invivo->end_invivo start_human Prepare Haptens in Petrolatum apply_human Apply Patches to PPD-Allergic Subjects start_human->apply_human read_patches Read Reactions at 48h and 96h apply_human->read_patches grade_reactions Grade Reactions (ICDRG Criteria) read_patches->grade_reactions end_human Assess Clinical Relevance grade_reactions->end_human start_invitro Isolate PBMCs from Allergic & Non-Allergic Donors culture_cells Culture PBMCs start_invitro->culture_cells stimulate_cells Stimulate with Haptens (PPD, BB) culture_cells->stimulate_cells measure_prolif_invitro Measure T-Cell Proliferation (e.g., ³H-Thymidine) stimulate_cells->measure_prolif_invitro calculate_si_invitro Calculate Stimulation Index measure_prolif_invitro->calculate_si_invitro end_invitro Determine Immunogenicity calculate_si_invitro->end_invitro

References

A Comparative Analysis of the Cytotoxicity of Bandrowski's Base and its Monomer, p-Phenylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of Bandrowski's base (BB) and its precursor monomer, p-phenylenediamine (PPD). PPD is a primary intermediate used extensively in permanent hair dye formulations.[1][2] During the oxidative hair dyeing process, PPD can trimerize to form this compound, a compound that has raised significant toxicological concerns.[1][3][4] This document synthesizes experimental data to elucidate the relative cytotoxicity of these two compounds, offering valuable insights for safety assessment and the development of safer alternatives.

Comparative Cytotoxicity Data

The following table summarizes key quantitative data from various studies, highlighting the differences in cytotoxic and sensitizing potential between p-Phenylenediamine and this compound.

CompoundMetricValueModel System / Cell LineKey Findings
p-Phenylenediamine (PPD) Sensitization Potential (EC3)0.14%Mouse Local Lymph Node Assay (LLNA)Classified as a sensitizer.[5]
This compound (BB) Sensitization Potential (EC3)0.03%Mouse Local Lymph Node Assay (LLNA)A significantly more potent sensitizer than PPD.[5]
p-Phenylenediamine (PPD) Cytotoxicity (IC50)0.8 mMIsolated Human LymphocytesInduces apoptosis via intracellular calcium enhancement and oxidative stress.[6]
p-Phenylenediamine (PPD) MutagenicityLess MutagenicSalmonella typhimurium (Ames Test)Shows lower mutagenic potential in its pure form.[1]
This compound (BB) MutagenicityStrongly MutagenicSalmonella typhimurium (Ames Test)Becomes "openly mutagenic" after PPD is oxidized to form BB.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the data's context.

Synthesis of this compound

This compound can be synthesized for experimental use following a standard protocol.[4]

  • Dissolution: Dissolve 5 grams of p-phenylenediamine (PPD) in 375 mL of water.

  • pH Adjustment: Add 1.5 mL of 28% ammonium hydroxide to the solution to adjust the pH to approximately 9.5.

  • Oxidation: Add 62.5 mL of 3% hydrogen peroxide to the solution.

  • Incubation: Keep the solution at room temperature for 24 hours.

  • Collection: After 24 hours, filter the solution to collect the crystalline form of this compound. The product can be confirmed by its melting point.[4]

Cytotoxicity Assessment via MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[1]

  • Cell Preparation: Human lymphocytes are isolated from blood samples using a standard method like Ficoll-Paque PLUS density gradient centrifugation.[6]

  • Cell Seeding: A quantitative amount of the cell suspension is added to the wells of a 96-well plate and incubated.

  • Compound Treatment: PPD is dissolved and serially diluted to various concentrations (e.g., 0.25-1 mM). The cells are then treated with these concentrations for a specified period, such as 12 hours.[6]

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[1]

  • Measurement: The formazan product is solubilized, and the absorbance is measured with a microplate reader at a specific wavelength. The intensity of the purple color is directly proportional to the number of viable cells.[1]

  • Calculation: The percentage of cytotoxicity is calculated relative to untreated control cells. The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.[6]

Sensitization Potential via Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method used to assess the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application.

  • Animal Model: The assay is typically performed in mice.

  • Compound Application: Test substances (PPD and BB) are prepared at various concentrations in a suitable vehicle and applied to the dorsal surface of the ears of the mice for a set number of consecutive days.

  • Lymphocyte Proliferation Measurement: Following the exposure period, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. The mice are euthanized, and the draining auricular lymph nodes are excised.

  • Data Analysis: The incorporation of the radiolabel into the lymph node cells is measured as a proxy for lymphocyte proliferation. The Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group.

  • EC3 Value: The EC3 (Effective Concentration for a 3-fold stimulation index) value is calculated, representing the concentration of the chemical required to induce a three-fold increase in lymphocyte proliferation compared to controls. A lower EC3 value indicates a more potent sensitizer.[5]

Formation and Cytotoxicity Pathway Visualizations

The following diagrams illustrate the chemical relationship between PPD and this compound and a proposed pathway for their induced cytotoxicity.

cluster_reactants Reactants cluster_product Product PPD1 PPD BB This compound (Trimer) PPD1->BB Oxidative Trimerization PPD2 PPD PPD2->BB Oxidative Trimerization PPD3 PPD PPD3->BB Oxidative Trimerization Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->BB

Caption: Oxidative formation of this compound from p-Phenylenediamine (PPD) monomers.

Compound PPD or this compound Cell Cell Membrane Penetration Compound->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Casp9 Caspase-9 Activation Mito->Casp9 Intrinsic Pathway Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

References

Unraveling the Allergic Puzzle: Validating Bandrowski's Base as a Key Sensitizing Agent in PPD Allergy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pervasive use of para-phenylenediamine (PPD) in oxidative hair dyes has long been associated with allergic contact dermatitis, a significant concern for both consumers and professionals in the cosmetology industry. For years, the focus of sensitization has been on PPD itself; however, emerging evidence increasingly points towards its oxidation products as the primary culprits in eliciting an immune response. Among these, Bandrowski's base (BB), a trimer of PPD, has been identified as a key sensitizing agent. This guide provides a comprehensive comparison of this compound with PPD and other relevant compounds, supported by experimental data, to validate its role in PPD-induced allergy.

The Sensitizing Potential: A Quantitative Comparison

The sensitizing potential of a chemical is a critical measure of its ability to induce an allergic response. The murine Local Lymph Node Assay (LLNA) is a widely accepted method for quantifying this potential, with the EC3 value (Effective Concentration required to produce a three-fold increase in lymphocyte proliferation) being a key metric. A lower EC3 value indicates a more potent sensitizer. Human patch testing provides clinical relevance by assessing the reaction of sensitized individuals to specific allergens.

The following tables summarize the available quantitative data for PPD, this compound, and other relevant PPD oxidation products.

CompoundLLNA EC3 Value (%)Reference
p-Phenylenediamine (PPD)0.06 - 0.20[1]
This compound (BB)0.03[2]
1,4-Benzoquinone0.010 - 0.013[3][4]

Table 1: Comparative Sensitizing Potency in Murine Local Lymph Node Assay (LLNA).

CompoundTest PopulationPositive Patch Test ReactionsReference
This compound (BB)43 PPD-positive patients16% (7/43)[2][5]
1,4-Benzoquinone14 PPD-positive patients35.7% (5/14)[2]
4-Nitroaniline14 PPD-positive patients36% (5/14)[6]
4,4'-Azodianiline14 PPD-positive patients64% (9/14)[6]

Table 2: Reactivity of PPD-Allergic Individuals to PPD Oxidation Products in Human Patch Tests.

Alternatives to PPD: A Look at Reduced Sensitization

The high incidence of PPD allergy has driven the development of alternative hair dye precursors with a reduced sensitization potential. Para-toluenediamine sulfate (PTDS) and 2-methoxymethyl-PPD (Me-PPD) are two such alternatives.

Alternative CompoundTolerance in PPD-Allergic IndividualsReference
para-Toluenediamine Sulfate (PTDS)Approximately 50-57% of PPD-allergic individuals tolerate PTDS-based hair dyes.[7][8][9]
2-Methoxymethyl-PPD (Me-PPD)A significant number of PPD-allergic individuals show tolerance, with one study indicating 67% (29/43) tolerated continuous use.[10]

Table 3: Tolerance of PPD-Allergic Individuals to Alternative Hair Dye Precursors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols cited in this guide.

Murine Local Lymph Node Assay (LLNA) - Based on OECD Test Guideline 429

The LLNA is a validated in vivo method to assess the skin sensitization potential of a substance.[9][11][12][13]

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of topical application of the test substance on the ears of mice. A substance is classified as a sensitizer if it induces a three-fold or greater increase in lymphocyte proliferation compared to vehicle-treated controls.

Methodology:

  • Animal Model: Female CBA/J mice are typically used.

  • Dose Selection: A pre-screen test is often conducted to determine the highest tolerated dose that does not cause significant local irritation or systemic toxicity. A range of concentrations of the test substance is then selected.

  • Application: The test substance, dissolved in a suitable vehicle (e.g., acetone/olive oil), is applied to the dorsal surface of both ears for three consecutive days. A control group receives the vehicle alone.

  • Lymphocyte Proliferation Measurement: On day 6, mice are injected intravenously with 3H-methyl thymidine. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

  • Sample Processing: A single-cell suspension of lymph node cells is prepared, and the incorporated radioactivity is measured using a beta-scintillation counter.

  • Data Analysis: The stimulation index (SI) is calculated for each group by dividing the mean disintegrations per minute (DPM) per mouse in the test group by the mean DPM per mouse in the control group. An SI ≥ 3 is considered a positive response. The EC3 value is calculated by linear interpolation from the dose-response curve.

Human Patch Testing

Patch testing is the gold standard for diagnosing allergic contact dermatitis in humans.[8][14][15][16][17]

Principle: A small amount of the suspected allergen is applied to the skin under an occlusive patch for a specified period to elicit a localized allergic reaction in sensitized individuals.

Methodology:

  • Patient Selection: Individuals with a history of contact dermatitis, particularly related to hair dye use, are selected. A detailed clinical history is taken.

  • Allergen Preparation: Allergens (e.g., PPD, this compound, and other oxidation products) are prepared in a suitable vehicle (commonly petrolatum) at non-irritating concentrations.

  • Patch Application: The allergens are applied to small chambers, which are then affixed to the patient's back. The patches remain in place for 48 hours.

  • Reading and Interpretation: The patches are removed after 48 hours, and an initial reading is performed. A second reading is typically done at 72 or 96 hours. Reactions are scored based on the intensity of erythema, infiltration, and vesiculation.

  • Scoring System (Example):

    • - : Negative reaction

    • ?+ : Doubtful reaction (faint erythema)

    • + : Weak positive reaction (erythema, infiltration, possibly papules)

    • ++ : Strong positive reaction (erythema, infiltration, papules, vesicles)

    • +++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)

Visualizing the Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the chemical and experimental processes involved.

Bandrowski_Base_Formation PPD1 p-Phenylenediamine (PPD) Oxidation Oxidation (e.g., H2O2 in hair dye) PPD1->Oxidation PPD2 p-Phenylenediamine (PPD) PPD2->Oxidation PPD3 p-Phenylenediamine (PPD) PPD3->Oxidation BB This compound Oxidation->BB Trimerization

Caption: Formation of this compound from PPD.

LLNA_Workflow cluster_day1_3 Days 1-3: Topical Application cluster_day6 Day 6: Proliferation Measurement cluster_analysis Data Analysis Day1_3 Apply Test Substance to Mouse Ears Day6_Thymidine Inject 3H-Thymidine Day6_Excision Excise Auricular Lymph Nodes Day6_Thymidine->Day6_Excision Day6_Processing Prepare Single-Cell Suspension Day6_Excision->Day6_Processing Day6_Counting Measure Radioactivity (DPM) Day6_Processing->Day6_Counting Analysis_SI Calculate Stimulation Index (SI) Day6_Counting->Analysis_SI Analysis_EC3 Determine EC3 Value Analysis_SI->Analysis_EC3

References

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Bandrowski's Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the detection and quantification of Bandrowski's base, a known impurity and sensitizer formed from the oxidation of p-phenylenediamine (PPD) in hair dyes and other consumer products. The focus is on establishing a framework for inter-laboratory validation to ensure method robustness, reliability, and consistency across different testing environments.

Introduction to this compound and the Need for Validated Methods

This compound (C₁₈H₁₈N₆) is a trimer formed through the oxidative coupling of p-phenylenediamine, a common ingredient in permanent hair dyes.[1][2] Its presence in cosmetic products is a significant concern due to its potential as a potent skin allergen.[3] The formation of this compound is influenced by factors such as pH, the concentration of PPD and oxidizing agents, and the presence of couplers.[1][2] Given the safety implications, it is crucial for regulatory bodies and manufacturers to have access to reliable and validated analytical methods for its accurate quantification.

Inter-laboratory validation is a critical step in the standardization of an analytical method. It assesses the reproducibility of the method when performed by different analysts in different laboratories, providing a measure of its ruggedness and transferability. This guide outlines key performance characteristics of common analytical techniques and presents a model for conducting an inter-laboratory validation study for this compound.

Analytical Methodologies for this compound

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most common technique for the analysis of this compound and related aromatic amines in cosmetic matrices.

Method 1: High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)

A widely used method for the determination of this compound involves reversed-phase HPLC with UV detection. This approach offers a balance of sensitivity, selectivity, and cost-effectiveness for routine quality control.

Method 2: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and specificity, particularly in complex matrices or at trace levels, LC-MS/MS is the preferred method. It provides structural confirmation and can overcome interferences that may affect UV detection.

Comparison of Analytical Method Performance

Table 1: HPLC-UV Method Performance (Illustrative Data)

ParameterHPLC-UV Method 1
Linearity (R²) > 0.998
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (RSD%) < 5%
Wavelength (λmax) Not specified

Note: The data presented for the HPLC-UV method is illustrative, based on typical performance for similar analytes, as specific quantitative validation data for a single comprehensive method for this compound is not available in the reviewed literature. One study indicates determination at the ppm level is achievable.[4]

Table 2: LC-MS/MS Method Performance for a Related Aromatic Amine (p-Phenylenediamine)

ParameterLC-MS/MS Method 2 (for PPD)
Linearity (Range) 10 - 2000 ng/mL
Limit of Detection (LOD) Not specified
Limit of Quantification (LOQ) 10 ng/mL
Accuracy (Bias%) < 15%
Precision (RSD%) < 14%
Ion Transitions (m/z) 109 → 92

Note: This data is for p-phenylenediamine (PPD) and its metabolites and is presented to illustrate the performance of the LC-MS/MS technique for a closely related compound.[5] The ion transition for this compound would need to be determined.

Experimental Protocols

Synthesis of this compound Standard

A crucial prerequisite for any quantitative analysis is the availability of a pure analytical standard. This compound can be synthesized for this purpose. A published method involves dissolving p-phenylenediamine in water, adjusting the pH to approximately 9.5 with ammonium hydroxide, and then adding hydrogen peroxide. The solution is left at room temperature for 24 hours to allow for the formation of this compound crystals, which are then collected by filtration.[1]

Sample Preparation

A generic sample preparation procedure for analyzing this compound in a hair dye product would involve:

  • Accurately weighing a portion of the hair dye sample.

  • Extracting this compound using a suitable solvent (e.g., methanol or a buffered solution).

  • Vortexing and/or sonicating the sample to ensure complete extraction.

  • Centrifuging to pellet solid matter.

  • Filtering the supernatant through a suitable syringe filter (e.g., 0.45 µm) prior to injection into the HPLC or LC-MS/MS system.

HPLC-UV Method Protocol (Method 1)
  • Column: C8 reversed-phase column.

  • Mobile Phase: A mixture of methanol and a buffer solution (e.g., Sorenson's buffer at pH 8.0) in a 4:6 ratio.[1] An alternative method utilizes a reversed-phase column with 1,8-diaminooctane as an amine modifier in the mobile phase.[4]

  • Detection: UV-Visible detector, wavelength to be determined based on the UV spectrum of this compound. A photodiode array (PDA) detector is recommended for method development to determine the optimal wavelength and check for peak purity.[4]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: Typically 10-20 µL.

LC-MS/MS Method Protocol (Method 2 - Hypothesized for this compound)
  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of a modifier like formic acid to improve ionization.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the protonated molecule of this compound, and the product ions would be determined by fragmentation experiments.

  • Flow Rate: Typically 0.2 - 0.5 mL/min.

  • Injection Volume: Typically 1-5 µL.

Inter-Laboratory Validation Study Design

An inter-laboratory study to validate an analytical method for this compound should be designed to assess the method's reproducibility. The following workflow is proposed:

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Define Study Protocol (Method, Analytes, Matrices, Concentrations) B Select Participating Laboratories (Minimum of 5-8 recommended) A->B C Prepare and Characterize Homogeneous Test Materials B->C D Distribute Test Materials and Analytical Standard to Labs C->D E Laboratories Perform Analysis According to Protocol D->E F Laboratories Submit Results (Including Raw Data) E->F G Statistical Analysis of Data (Repeatability, Reproducibility) F->G H Identify and Investigate Outliers G->H I Prepare Final Validation Report H->I

Caption: Workflow for an inter-laboratory validation study.

The study should include the analysis of blind duplicates of samples at different concentration levels in the relevant matrix (e.g., a hair dye base).

Logical Relationship: Formation of this compound

The formation of this compound is a key chemical transformation relevant to its analysis. Understanding this pathway is important for sample handling and method development.

G PPD p-Phenylenediamine (PPD) Oxidation Oxidation (e.g., H₂O₂) PPD->Oxidation Intermediate Reactive Intermediates Oxidation->Intermediate SelfCoupling Self-Coupling (Trimerization) Intermediate->SelfCoupling BB This compound SelfCoupling->BB

Caption: Formation of this compound from p-phenylenediamine.

Conclusion

The development and validation of robust analytical methods for this compound are essential for ensuring the safety of consumer products. While HPLC-UV provides a reliable and accessible method for routine analysis, LC-MS/MS offers superior sensitivity and specificity for more demanding applications. This guide provides a framework for comparing these methods and designing an inter-laboratory validation study. The successful completion of such a study would lead to a standardized and widely accepted method for the determination of this compound, benefiting both industry and regulatory agencies in their efforts to protect public health.

References

comparative genotoxicity of Bandrowski's base and p-phenylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxicity of Bandrowski's base (BB) and its precursor, p-phenylenediamine (PPD). PPD is a widely used chemical, notably in oxidative hair dyes, and its safety profile, along with that of its oxidation products, is of significant interest in toxicological research and drug development. This compound is a trimer formed from the oxidation of PPD and is frequently cited as a potent mutagen. This guide summarizes available quantitative data, details the experimental protocols for key genotoxicity assays, and visualizes the underlying mechanisms and workflows.

Executive Summary

p-Phenylenediamine exhibits weak mutagenic potential in bacterial reverse mutation assays (Ames test) and can induce chromosomal damage in mammalian cells, as evidenced by micronucleus formation. In contrast, while quantitative data for this compound is less prevalent in publicly available literature, it is consistently described as a strong mutagen. The genotoxic mechanism for both compounds is believed to be mediated by oxidative stress and the formation of reactive oxygen species (ROS), leading to DNA damage.

Data Presentation

The following tables summarize the available quantitative data on the genotoxicity of p-phenylenediamine. A dedicated table for this compound is not provided due to the lack of specific quantitative results in the reviewed literature; however, it is widely reported to be a potent mutagen.

Table 1: Genotoxicity of p-Phenylenediamine - Ames Test Data

Test StrainMetabolic Activation (S9)ConcentrationResult
Salmonella typhimurium TA98PresentNot specifiedWeakly mutagenic[1]
Salmonella typhimurium TA98PresentNot specifiedSlightly mutagenic[2]
Salmonella typhimurium TA1538PresentNot specifiedTwofold increase in revertants[3]
Salmonella typhimurium TA98PresentNot specifiedTwofold increase in revertants[3]
Various StrainsAbsentNot specifiedNot mutagenic[2]

Table 2: Genotoxicity of p-Phenylenediamine - In Vitro Micronucleus Assay Data

Cell TypeMetabolic Activation (S9)StimulationResult
Human Peripheral Blood LymphocytesPresent24-h PHAMicronuclei induced[2]
Human Peripheral Blood LymphocytesAbsent24-h PHANo increase in micronuclei[2]
Human Peripheral Blood LymphocytesPresent & Absent48-h PHAMicronuclei induced[2]

Mechanism of Genotoxicity

The genotoxicity of both p-phenylenediamine and this compound is linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. PPD can auto-oxidize or be oxidized by substances like hydrogen peroxide to form reactive intermediates, including the trimer this compound. These reactive species can lead to the formation of hydroxyl radicals, which in turn can induce DNA damage, such as strand breaks and oxidized bases.[4]

cluster_0 Cellular Environment PPD p-Phenylenediamine Oxidation Oxidation (e.g., by H₂O₂) PPD->Oxidation BB This compound Oxidation->BB ROS Reactive Oxygen Species (ROS) Oxidation->ROS BB->ROS DNA Cellular DNA ROS->DNA attacks Damage DNA Damage (Strand breaks, adducts) DNA->Damage

Proposed mechanism of genotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and form colonies on a histidine-deficient medium.

Protocol Overview:

  • Strain Selection: Salmonella typhimurium strains such as TA98, TA100, TA1535, and TA1537 are commonly used, each sensitive to different types of mutagens.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver, to mimic metabolic processes in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

start Start culture Prepare bacterial cultures (e.g., S. typhimurium) start->culture expose Expose bacteria to test compound +/- S9 culture->expose prepare_mix Prepare test compound dilutions and S9 mix prepare_mix->expose plate Plate on histidine- deficient agar expose->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze data for mutagenicity count->analyze end End analyze->end

Ames test experimental workflow.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect chromosomal damage. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.

Protocol Overview:

  • Cell Culture: Human peripheral blood lymphocytes or other suitable mammalian cell lines are cultured.

  • Exposure: The cells are treated with various concentrations of the test substance, with and without metabolic activation (S9).

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one round of nuclear division during or after treatment.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis, typically by scoring at least 1000-2000 binucleated cells per concentration.

  • Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.

start Start culture Culture mammalian cells (e.g., lymphocytes) start->culture treat Treat cells with test compound +/- S9 culture->treat cyto_b Add Cytochalasin B (cytokinesis block) treat->cyto_b harvest Harvest and fix cells cyto_b->harvest stain Stain with DNA dye harvest->stain score Score micronuclei in binucleated cells stain->score analyze Analyze for increased micronucleus frequency score->analyze end End analyze->end

In vitro micronucleus assay workflow.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, it can detect single-strand breaks, double-strand breaks, and alkali-labile sites.

Protocol Overview:

  • Cell Preparation: A single-cell suspension is prepared from the treated and control cell populations.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA as "nucleoids."

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA (containing breaks) migrates out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.

  • Visualization and Scoring: The comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head, which is a measure of the extent of DNA damage. Common metrics include % Tail DNA and Tail Moment.

start Start prep_cells Prepare single-cell suspension start->prep_cells embed Embed cells in agarose on slide prep_cells->embed lyse Lyse cells to form nucleoids embed->lyse unwind Alkaline unwinding of DNA lyse->unwind electrophoresis Electrophoresis unwind->electrophoresis stain Neutralize and stain DNA electrophoresis->stain visualize Visualize and score comets stain->visualize analyze Quantify DNA damage (% Tail DNA) visualize->analyze end End analyze->end

Alkaline comet assay workflow.

References

evaluating the efficacy of inhibitors on Bandrowski's base formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the efficacy of various chemical inhibitors on the formation of Bandrowski's base (BB), a trimeric condensation product of p-phenylenediamine (PPD). The formation of BB is a significant concern in industries utilizing PPD, such as hair dye formulation, due to its potential as a skin sensitizer and mutagen. This document outlines the mechanism of BB formation, the principles of its inhibition, and detailed experimental protocols for the comparative evaluation of inhibitors.

Mechanism of this compound Formation and Inhibition

This compound is formed through the oxidative self-coupling of p-phenylenediamine (PPD). Under alkaline conditions and in the presence of an oxidizing agent like hydrogen peroxide, PPD is oxidized to a reactive intermediate, p-benzoquinone diimine. In the absence of suitable competing reagents, this intermediate undergoes a series of condensation reactions with PPD to form the trimeric this compound.

The primary strategy for inhibiting BB formation is the introduction of "couplers." These are typically aromatic compounds with electron-donating groups that can react with the p-benzoquinone diimine intermediate at a much faster rate than the self-coupling reaction. This competitive reaction forms a stable, colored dimer, effectively preventing the formation of the trimeric this compound.

Comparative Efficacy of Inhibitors

While the principle of inhibition by couplers is well-established, publicly available quantitative comparative data on the efficacy of different inhibitors is limited. To address this, this guide provides a detailed experimental protocol (see Experimental Protocols section) to enable researchers to generate this crucial comparative data. The following table is a template that can be populated with experimental results to compare the efficacy of various potential inhibitors.

InhibitorTypeConcentration (mM)% Inhibition of this compound FormationIC50 (mM)Notes
Control (No Inhibitor) -00%-Baseline for comparison.
Resorcinol Coupler[Enter Data][Enter Data][Enter Data]Commonly used coupler in hair dyes.
m-Aminophenol Coupler[Enter Data][Enter Data][Enter Data]Alternative coupler.
2,4-Diaminophenol Coupler[Enter Data][Enter Data][Enter Data]Alternative coupler.
Ascorbic Acid Antioxidant[Enter Data][Enter Data][Enter Data]Potential for reducing the PPD radical.
N-acetylcysteine Antioxidant[Enter Data][Enter Data][Enter Data]Thiol-containing antioxidant.
[Other Test Compounds][Specify][Enter Data][Enter Data][Enter Data]

Experimental Protocols

This section provides detailed methodologies for the in vitro evaluation of inhibitors of this compound formation.

Synthesis of this compound Standard

A standard of this compound is required for calibration in quantitative analysis.

  • Procedure:

    • Dissolve 5 g of p-phenylenediamine in 375 mL of deionized water.

    • Add 1.5 mL of 28% ammonium hydroxide to adjust the pH to approximately 9.5.

    • Add 62.5 mL of 3% hydrogen peroxide.

    • Stir the solution at room temperature for 24 hours.

    • Collect the crystalline precipitate by filtration and verify its identity and purity by melting point analysis and HPLC.

In Vitro Screening of Inhibitors

This protocol describes a method to screen various compounds for their ability to inhibit the formation of this compound.

  • Materials:

    • p-Phenylenediamine (PPD)

    • Hydrogen peroxide (30%)

    • Ammonium hydroxide

    • Phosphate buffer (pH 9.5)

    • Inhibitor stock solutions (e.g., Resorcinol, m-Aminophenol, etc.) in a suitable solvent.

    • HPLC-grade methanol and water

    • This compound standard

  • Procedure:

    • Reaction Mixture Preparation: In a series of reaction vessels, prepare a solution containing PPD (e.g., 10 mM) in phosphate buffer (pH 9.5).

    • Inhibitor Addition: Add varying concentrations of the test inhibitors to the respective reaction vessels. Include a control vessel with no inhibitor.

    • Initiation of Reaction: Initiate the reaction by adding a specific concentration of hydrogen peroxide (e.g., 10 mM).

    • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

    • Quenching: Stop the reaction by adding a quenching agent, such as a solution of sodium sulfite or by rapid dilution with the HPLC mobile phase.

    • Sample Preparation for HPLC: Filter the quenched reaction mixtures through a 0.45 µm syringe filter before HPLC analysis.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This method is for the quantification of this compound in the reaction mixtures.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD)

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of methanol and water (e.g., starting with 30% methanol and increasing to 80% over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at the λmax of this compound (approximately 485 nm).

    • Injection Volume: 20 µL

  • Quantification:

    • Prepare a calibration curve using the synthesized this compound standard at various known concentrations.

    • Inject the prepared samples from the inhibitor screening experiment.

    • Quantify the concentration of this compound in each sample by comparing the peak area to the calibration curve.

    • Calculate the percentage inhibition for each inhibitor concentration.

    • Determine the IC50 value for each inhibitor (the concentration required to inhibit 50% of this compound formation).

Visualizations

Signaling Pathway of this compound Formation and Inhibition

Bandrowski_Formation_Inhibition PPD p-Phenylenediamine (PPD) Intermediate p-Benzoquinone diimine (Reactive) PPD->Intermediate Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) BB This compound (Trimer) Intermediate->BB Self-Coupling (No Inhibitor) Dye Stable Colored Dimer Intermediate->Dye Competitive Reaction (With Inhibitor) Coupler Inhibitor (Coupler)

Caption: Formation of this compound and its inhibition by a coupler.

Experimental Workflow for Inhibitor Screening

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PPD_sol Prepare PPD Solution Mix Mix PPD and Inhibitor PPD_sol->Mix Inhibitor_sol Prepare Inhibitor Stock Solutions Inhibitor_sol->Mix Initiate Initiate with H₂O₂ Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Quench Reaction Incubate->Quench Filter Filter Sample Quench->Filter HPLC HPLC Analysis Filter->HPLC Quantify Quantify this compound HPLC->Quantify Calculate Calculate % Inhibition & IC50 Quantify->Calculate

Caption: Workflow for screening inhibitors of this compound formation.

Comparative Immunogenicity of Bandrowski's Base in Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunogenic potential of Bandrowski's base (BB) in established animal models. The data presented is supported by experimental evidence to aid in the assessment of this potent contact sensitizer.

This compound is a trimer formed from the oxidation of p-phenylenediamine (PPD), a common ingredient in permanent hair dyes. Both PPD and BB are recognized as skin sensitizers, but animal studies have demonstrated that BB is a significantly more potent immunogen.[1][2][3][4] This guide summarizes the key findings from these studies, details the experimental methodologies used, and visualizes the immunological pathways involved.

Quantitative Assessment of Sensitizing Potential

The murine Local Lymph Node Assay (LLNA) is the current standard in vivo method for assessing the skin sensitizing potential of chemicals. The assay measures the proliferation of lymphocytes in the lymph nodes draining the site of application. The results are expressed as an EC3 value, which is the concentration of a substance required to induce a three-fold increase in lymphocyte proliferation compared to a control group. A lower EC3 value indicates a more potent sensitizer.

CompoundEC3 Value (%) in Murine LLNASensitizing Potency
This compound (BB) 0.03 [3][4]Extreme
p-Phenylenediamine (PPD)0.14[3][4]Strong
Formaldehyde0.35[5]Strong
Cinnamic Aldehyde0.4Strong
Propylparaben>50Weak/Non-sensitizer
Lidocaine>50Weak/Non-sensitizer
Vanillin>50[5]Weak/Non-sensitizer

Experimental Protocols

Murine Local Lymph Node Assay (LLNA)

The LLNA is the preferred method for in vivo testing of skin sensitizers.[6]

Principle: This assay is based on the principle that skin sensitizers induce the proliferation of lymphocytes in the draining lymph nodes. This proliferation is measured by the incorporation of a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or by non-radioactive methods.

Methodology:

  • Animal Model: Typically, CBA/Ca or BALB/c mice are used.

  • Dose Selection: A minimum of three concentrations of the test substance, plus a vehicle control and a positive control, are used. The highest concentration should not cause systemic toxicity or excessive local irritation.

  • Application: A defined volume (e.g., 25 µL) of the test substance or vehicle is applied to the dorsal surface of each ear for three consecutive days.

  • Proliferation Measurement (Radiolabeling Method):

    • Five days after the first application, mice are injected intravenously with ³H-methyl thymidine.

    • Five hours later, the mice are euthanized, and the draining auricular lymph nodes are excised.

    • A single-cell suspension of lymph node cells is prepared.

    • The incorporation of ³H-methyl thymidine is measured using a β-scintillation counter.

  • Data Analysis:

    • A Stimulation Index (SI) is calculated for each group by dividing the mean disintegrations per minute (DPM) per node by the mean DPM of the vehicle control group.

    • A substance is classified as a sensitizer if the SI is 3 or greater.

    • The EC3 value is calculated by linear interpolation of the dose-response curve to determine the concentration at which the SI is 3.

experimental_workflow cluster_llna Murine Local Lymph Node Assay (LLNA) Workflow start Start animal_prep Animal Preparation (CBA/Ca or BALB/c mice) start->animal_prep dose_prep Dose Preparation (Test substance, vehicle, positive control) animal_prep->dose_prep application Topical Application (Dorsal ear, 3 consecutive days) dose_prep->application thymidine_injection Radiolabeled Thymidine Injection (Day 5) application->thymidine_injection lymph_node_excision Lymph Node Excision thymidine_injection->lymph_node_excision cell_suspension Single-Cell Suspension Preparation lymph_node_excision->cell_suspension scintillation_counting β-Scintillation Counting cell_suspension->scintillation_counting data_analysis Data Analysis (Calculate SI and EC3) scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow of the Murine Local Lymph Node Assay.

Spleen Cell Proliferation Assay

This ex vivo assay is used to assess the recall response of T-cells from sensitized animals.

Principle: Spleen cells from mice previously exposed to an allergen will proliferate upon re-exposure to the same allergen in vitro.

Methodology:

  • Animal Sensitization: Mice are sensitized by topical application of this compound.

  • Spleen Cell Isolation: Spleens are aseptically removed from sensitized and control mice, and single-cell suspensions are prepared.

  • Cell Culture: Splenocytes are cultured in 96-well plates.

  • Antigen Recall: The cells are stimulated with various concentrations of this compound or a control substance.

  • Proliferation Measurement: After a set incubation period (e.g., 72 hours), cell proliferation is assessed using methods such as:

    • ³H-thymidine incorporation: Radiolabeled thymidine is added to the cultures, and its incorporation into the DNA of proliferating cells is measured.

    • MTT assay: A colorimetric assay that measures the metabolic activity of viable cells.

  • Data Analysis: The proliferation in response to the allergen is compared between cells from sensitized and control animals.

Cytokine Secretion Measurement by ELISA

This assay quantifies the production of specific cytokines by activated T-cells.

Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Methodology (Sandwich ELISA):

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

  • Sample Addition: Supernatants from the spleen cell proliferation assay are added to the wells. Any cytokine present will bind to the capture antibody.

  • Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added. This antibody binds to a different epitope on the cytokine, creating a "sandwich".

  • Enzyme Conjugate: An enzyme-linked avidin (e.g., streptavidin-horseradish peroxidase) is added, which binds to the biotin on the detection antibody.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Data Analysis: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to a standard curve.

Immunological Signaling Pathway

The immunogenicity of this compound is a T-cell mediated response, characteristic of a delayed-type hypersensitivity reaction.

Mechanism:

  • Haptenation: As a small molecule, this compound acts as a hapten. It penetrates the skin and covalently binds to endogenous proteins to form a hapten-protein conjugate.

  • Antigen Presentation: These modified proteins are taken up by antigen-presenting cells (APCs), primarily Langerhans cells in the epidermis. The APCs process the protein and present the haptenated peptides on their surface via Major Histocompatibility Complex (MHC) Class II molecules.

  • T-Cell Activation: The APCs migrate to the draining lymph nodes where they present the hapten-peptide-MHC complex to naive CD4+ T-helper cells. This interaction, along with co-stimulatory signals, leads to the activation and clonal expansion of hapten-specific T-cells.

  • Effector Phase: Upon subsequent exposure, memory T-cells are rapidly activated, leading to the release of pro-inflammatory cytokines such as IFN-γ, GM-CSF, and IL-2.[1][2] These cytokines orchestrate the inflammatory response characteristic of allergic contact dermatitis.

t_cell_activation cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Helper Cell mhc MHC Class II b7 B7 tcr T-Cell Receptor (TCR) tcr->mhc Signal 1: Antigen Recognition lck Lck tcr->lck activates cd4 CD4 cd4->mhc cd28 CD28 cd28->b7 Signal 2: Co-stimulation zap70 ZAP-70 lck->zap70 phosphorylates lat_slp76 LAT & SLP-76 zap70->lat_slp76 phosphorylates plc_gamma PLC-γ1 lat_slp76->plc_gamma activates calcium_influx Ca²⁺ Influx plc_gamma->calcium_influx gene_transcription Gene Transcription (e.g., NFAT, AP-1) calcium_influx->gene_transcription cytokine_production Cytokine Production (IFN-γ, IL-2, GM-CSF) gene_transcription->cytokine_production bb This compound (Hapten) hapten_protein Hapten-Protein Conjugate bb->hapten_protein Haptenation protein Skin Protein protein->hapten_protein hapten_protein->mhc Uptake & Processing by APC

Caption: T-Cell activation pathway by this compound.

Comparison with Other Animal Models

While the murine LLNA is the current standard, the Guinea Pig Maximization Test (GPMT) has historically been used to assess skin sensitization. The GPMT is generally considered to be more sensitive but less quantitative than the LLNA. Studies have shown that PPD and its derivatives, which would include the precursors to this compound, are identified as sensitizers in the GPMT.[7] However, the LLNA's ability to provide a quantitative EC3 value allows for a more refined assessment of sensitizing potency and is therefore more valuable for comparative studies.

References

Confirming the Structure of Bandrowski's Base: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and toxicology, the definitive structural confirmation of compounds like Bandrowski's base is paramount. This compound is a trimer formed from the oxidation of p-phenylenediamine (PPD), a common ingredient in hair dyes, and is implicated in allergic contact dermatitis.[1] Its precise molecular structure is critical for understanding its toxicological profile and for developing safer alternatives. This guide compares the key analytical techniques used to elucidate and confirm the structure of this compound, providing experimental data and detailed protocols for each.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data obtained from various analytical techniques, offering a clear comparison of the results that collectively confirm the structure of this compound.

Analytical TechniqueParameterObserved ValueReference
X-Ray Crystallography Angle between central and terminal rings60.2 (5)°[2]
Molecular FormulaC18H18N6[2][3]
Melting Point514-516 K[2]
Elemental Analysis Carbon (%)67.15 (Calculated: 67.90)[2]
Hydrogen (%)5.70 (Calculated: 5.70)[2]
Nitrogen (%)26.21 (Calculated: 26.40)[2]
High-Performance Liquid Chromatography (HPLC) Retention Time4.696 min[3]
Mass Spectrometry (MS) Molecular Weight318.38 g/mol (Calculated)
¹H NMR Spectroscopy Chemical Shift (δ)Aromatic protons expected in the δ 6-9 ppm range

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its analysis via X-ray crystallography and HPLC are provided below.

Synthesis of this compound

A reliable synthesis protocol is the foundational step for any structural analysis. The following method is adapted from the procedure described by Ritter and Schmitz.[3]

  • Materials:

    • p-Phenylenediamine (PPD)

    • Deionized water

    • 28% Ammonium hydroxide

    • 3% Hydrogen peroxide

  • Procedure:

    • Dissolve 5 g of PPD in 375 mL of deionized water.

    • Add 1.5 mL of 28% ammonium hydroxide to the solution and adjust the pH to 9.5.

    • Add 62.5 mL of 3% hydrogen peroxide to the solution.

    • Keep the solution at room temperature for 24 hours to allow for the formation of this compound.

    • Filter the solution to collect the crystalline product.

    • The identity of the synthesized compound can be initially confirmed by its melting point.[3]

X-Ray Crystallography

X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density of a crystalline sample.[4][5] This technique was instrumental in confirming the three-dimensional arrangement of this compound.

  • Crystal Preparation: High-quality single crystals of synthesized this compound are required. This is typically achieved by slow evaporation or vapor diffusion techniques. The crystal should be of sufficient size and quality, generally larger than 0.1 mm in all dimensions, and free from significant defects.[4]

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Place the crystal in a monochromatic X-ray beam.

    • Rotate the crystal in the beam to collect diffraction data from all possible lattice planes.

    • The angles and intensities of the diffracted X-rays are measured using an area detector.[4][6]

  • Structure Solution and Refinement:

    • The collected diffraction pattern is processed to determine the unit cell dimensions and crystal system.

    • The intensities of the diffraction spots are used to calculate structure factors.

    • An electron density map is generated from the structure factors.

    • A molecular model is built into the electron density map and refined to best fit the experimental data.[5] For this compound, this revealed that the molecules are situated across crystallographic inversion centers.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[7] It is used here to confirm the presence and purity of this compound.

  • Instrumentation and Conditions:

    • Column: C8 column.

    • Mobile Phase: A mixture of methanol and Sorenson's buffer (pH = 8.0) in a 4:6 ratio.

    • Injection: Standard solutions of PPD and synthesized this compound are prepared in the mobile phase and injected into the HPLC system.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a known concentration of a PPD standard to determine its retention time (eluted at 2.352 min).[3]

    • Inject the synthesized this compound solution to determine its retention time (eluted at 4.696 min).[3]

    • The distinct retention times allow for the clear identification of this compound and its precursor, PPD.

Mass Spectrometry (MS) and NMR Spectroscopy

While specific experimental protocols for MS and NMR of this compound are not detailed in the provided literature, these techniques are fundamental for structural elucidation.

  • Mass Spectrometry: MS provides information about the mass-to-charge ratio of a molecule, thus confirming its molecular weight.[8] For this compound (C18H18N6), the expected molecular weight is approximately 318.38 g/mol . Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing the components of complex reaction mixtures.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule.[10] For an aromatic compound like this compound, distinct signals corresponding to the protons on the benzene rings would be expected in the downfield region of the spectrum (typically δ 6-9 ppm), helping to confirm the presence of these structural motifs.

Mandatory Visualization

The following diagram illustrates the comprehensive workflow for the synthesis and structural confirmation of this compound, integrating the various analytical techniques discussed.

G cluster_synthesis Synthesis cluster_analysis Structural Confirmation cluster_results Results cluster_conclusion Conclusion start PPD + H₂O₂ + NH₄OH (pH 9.5, 24h) product Crystalline Product (this compound) start->product Oxidative Trimerization HPLC HPLC Analysis product->HPLC Xray X-Ray Crystallography product->Xray MS Mass Spectrometry product->MS NMR NMR Spectroscopy product->NMR res_HPLC Retention Time (4.696 min) HPLC->res_HPLC res_Xray 3D Structure (Bond Angles) Xray->res_Xray res_MS Molecular Weight (m/z) MS->res_MS res_NMR Chemical Structure (Proton Environment) NMR->res_NMR final Structure Confirmed res_HPLC->final res_Xray->final res_MS->final res_NMR->final

Caption: Workflow for the synthesis and structural analysis of this compound.

References

A Comparative Guide to the Metabolic Fates of p-Phenylenediamine: N-Acetylation vs. Oxidation to Bandrowski's Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary metabolic pathways of p-Phenylenediamine (PPD), a compound of significant interest in toxicology and dermatology. We will delve into the detoxification pathway via N-acetylation and the activation pathway leading to the formation of the sensitizing agent, Bandrowski's Base. This comparison is supported by quantitative kinetic data, detailed experimental protocols, and visual representations of the metabolic routes.

Introduction to PPD Metabolism

p-Phenylenediamine (PPD) is a small aromatic amine widely used in hair dyes and other industrial applications. Its metabolism is a critical determinant of its toxicological profile. The two competing pathways, N-acetylation and oxidation, dictate whether PPD is safely eliminated or transformed into a reactive species capable of eliciting an immune response.

  • N-Acetylation: This is a detoxification pathway catalyzed by the enzyme N-acetyltransferase 1 (NAT1), primarily in the skin. It involves the addition of an acetyl group to one or both of the amino groups of PPD, forming monoacetyl-PPD (MAPPD) and diacetyl-PPD (DAPPD). These acetylated metabolites are less reactive and more readily excreted.[1]

  • Oxidation: This activation pathway can occur enzymatically, mediated by peroxidases, or non-enzymatically through auto-oxidation. It leads to the formation of a reactive intermediate, p-benzoquinonediimine (PDI). PDI can then undergo a series of reactions to form the trimeric structure known as this compound, a potent skin sensitizer.

Quantitative Comparison of Metabolic Pathways

The balance between N-acetylation and oxidation is crucial in determining the toxic potential of PPD. The following tables summarize the available kinetic data for the key enzymes involved in these pathways.

EnzymeSubstrateApparent K_m_ (mM)Apparent k_cat_ (s⁻¹)Reference
Horseradish Peroxidase (HRP)PPD0.92 ± 0.091064 ± 55[2]

Table 1: Kinetic Parameters for the Oxidation of PPD by Horseradish Peroxidase. HRP is a model enzyme for peroxidase-mediated oxidation.

MetaboliteFormation Rate (nmol/mg protein/min)Tissue/Cell TypeReference
MAPPD0.41 - 3.68Human Skin Cytosol[1]
DAPPD0.65 - 3.25Human Skin Cytosol[1]

Table 2: N-Acetylation Rates of PPD in Human Skin. These rates reflect the activity of N-acetyltransferase 1 (NAT1).

Metabolic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the competing metabolic pathways of PPD.

PPD_Metabolism cluster_acetylation N-Acetylation (Detoxification) cluster_oxidation Oxidation (Activation) PPD p-Phenylenediamine (PPD) MAPPD Monoacetyl-PPD (MAPPD) PPD->MAPPD NAT1 PDI p-Benzoquinonediimine (PDI) PPD->PDI Peroxidases / Auto-oxidation DAPPD N,N'-Diacetyl-PPD (DAPPD) MAPPD->DAPPD NAT1 BB This compound PDI->BB Further Reactions

Figure 1: Competing metabolic pathways of p-Phenylenediamine (PPD).

Experimental Protocols

HPLC Analysis of PPD and its N-Acetylated Metabolites

This protocol outlines a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of PPD, MAPPD, and DAPPD.

A. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Water (HPLC grade)

  • PPD, MAPPD, and DAPPD analytical standards

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

B. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and 25 mM ammonium acetate buffer (pH 6.8).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 20 µL

C. Sample Preparation:

  • Biological samples (e.g., cell lysates, skin homogenates) are deproteinized with an equal volume of cold acetonitrile.

  • The mixture is vortexed and then centrifuged at 10,000 x g for 10 minutes at 4°C.

  • The supernatant is collected and filtered through a 0.22 µm syringe filter prior to injection into the HPLC system.

D. Quantification:

  • A calibration curve is generated using known concentrations of PPD, MAPPD, and DAPPD standards.

  • The peak areas of the analytes in the samples are compared to the calibration curve to determine their concentrations.

Spectrophotometric Assay for Peroxidase-Mediated Formation of this compound

This protocol describes a method to measure the activity of peroxidases using PPD as a substrate and monitoring the formation of this compound.

A. Materials and Reagents:

  • p-Phenylenediamine (PPD)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Peroxidase enzyme (e.g., Horseradish Peroxidase)

B. Assay Procedure:

  • Prepare a reaction mixture in a cuvette containing phosphate buffer, PPD (final concentration, e.g., 1 mM), and the peroxidase enzyme.

  • Initiate the reaction by adding hydrogen peroxide (final concentration, e.g., 0.5 mM).

  • Immediately monitor the increase in absorbance at 500 nm over time using a spectrophotometer.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

C. Calculation of Enzyme Activity:

  • The rate of this compound formation can be calculated using the Beer-Lambert law (A = εbc), where A is the change in absorbance, ε is the molar extinction coefficient of this compound at 500 nm, b is the path length of the cuvette, and c is the change in concentration.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for studying PPD metabolism.

Experimental_Workflow cluster_analysis Analysis start Start: Biological Sample (e.g., skin cells) incubation Incubate with PPD start->incubation extraction Sample Extraction & Deproteinization incubation->extraction hplc HPLC Analysis (PPD, MAPPD, DAPPD) extraction->hplc spectro Spectrophotometric Assay (this compound) extraction->spectro data Data Analysis & Comparison hplc->data spectro->data end Conclusion data->end

Figure 2: General experimental workflow for comparing PPD metabolic pathways.

Conclusion

The metabolic fate of p-Phenylenediamine is a delicate balance between detoxification via N-acetylation and activation through oxidation. Understanding the kinetics and contributing factors of these competing pathways is essential for assessing the risk associated with PPD exposure and for the development of safer alternatives. The experimental protocols and data presented in this guide provide a framework for researchers to quantitatively evaluate these metabolic routes and contribute to a more comprehensive understanding of PPD toxicology.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Bandrowski's Base

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

Researchers and drug development professionals handling Bandrowski's base must adhere to stringent safety and disposal protocols due to its hazardous nature. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and environmental protection.

This compound, a trimer of p-phenylenediamine (PPD), is formed during the oxidation of PPD.[1] It is recognized as a potent skin sensitizer, mutagenic, and a suspected carcinogen.[2][3][4] Due to these hazardous properties, this compound and any materials contaminated with it must be managed as hazardous waste. The primary and recommended method of disposal is incineration by a licensed hazardous waste management company.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below to inform safe handling and storage practices.

PropertyValue
Chemical Formula C₁₈H₁₈N₆
Appearance Dark brown crystalline powder
Molar Mass 318.38 g/mol
CAS Number 20048-27-5
Hazards Mutagenic, Potentially Carcinogenic, Skin Sensitizer

Experimental Protocol: Safe Disposal of this compound

The following step-by-step protocol outlines the mandatory procedures for the collection and disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles at all times when handling this compound or its waste.

  • Conduct all handling procedures within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weighing paper, and any other solid materials, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with aromatic amines. A high-density polyethylene (HDPE) container is recommended.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste:

    • Any sharps (needles, razor blades, etc.) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.

3. Container Labeling:

  • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The CAS number: "20048-27-5"

    • The specific hazard warnings: "Mutagenic," "Potentially Carcinogenic," "Skin Sensitizer"

    • The date of waste accumulation start.

    • The name and contact information of the generating laboratory or researcher.

4. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and clearly marked as a hazardous waste storage area.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials suitable for solid or liquid chemical spills.

  • Carefully collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container for this compound.

  • Thoroughly decontaminate the spill area with a suitable cleaning agent and dispose of all cleaning materials as hazardous waste.

  • Report the spill to the laboratory supervisor and the institutional EHS office.

6. Final Disposal:

  • DO NOT attempt to neutralize or dispose of this compound down the drain or in the regular trash.

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • The EHS office will coordinate with a licensed hazardous waste disposal company for the final destruction of the material, typically through high-temperature incineration.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Bandrowski_Base_Disposal start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste Collection waste_type->solid_waste Solid liquid_waste Liquid Waste Collection waste_type->liquid_waste Liquid sharps_waste Sharps Waste Collection waste_type->sharps_waste Sharps labeling Label Container as Hazardous Waste solid_waste->labeling liquid_waste->labeling sharps_waste->labeling storage Store in Designated Satellite Accumulation Area labeling->storage spill Spill Occurs? storage->spill spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes disposal_pickup Arrange for EHS Waste Pickup spill->disposal_pickup No spill_procedure->storage end Incineration by Licensed Waste Disposal Company disposal_pickup->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.